Ethyl 5-nitro-1H-indazole-3-carboxylate
Description
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Structure
3D Structure
Properties
IUPAC Name |
ethyl 5-nitro-1H-indazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O4/c1-2-17-10(14)9-7-5-6(13(15)16)3-4-8(7)11-12-9/h3-5H,2H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQCDWVWONSFMLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NNC2=C1C=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60506972 | |
| Record name | Ethyl 5-nitro-1H-indazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60506972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78155-85-8 | |
| Record name | Ethyl 5-nitro-1H-indazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60506972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Ethyl 5-nitro-1H-indazole-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 5-nitro-1H-indazole-3-carboxylate is a key heterocyclic building block in medicinal chemistry, frequently utilized in the synthesis of a variety of pharmacologically active compounds. The indazole core, particularly when substituted with a nitro group, serves as a versatile scaffold for developing kinase inhibitors, anti-cancer agents, and other therapeutic molecules.[1] This guide provides a comprehensive overview of the primary synthetic pathways to this valuable compound, delving into the mechanistic underpinnings of each reaction step and offering detailed experimental protocols.
Strategic Synthesis Pathways
Two principal routes are commonly employed for the synthesis of this compound. The choice between these pathways often depends on the availability of starting materials, desired scale, and safety considerations.
-
Pathway A: A linear synthesis commencing with the nitration of a substituted benzoic acid, followed by esterification and subsequent cyclization to form the indazole ring.
-
Pathway B: A convergent approach involving the initial synthesis of the indazole carboxylic acid core, followed by esterification.
Caption: Overview of the two primary synthetic pathways.
Pathway A: Linear Synthesis from o-Chlorobenzoic Acid
This pathway is often favored for its straightforward progression from readily available starting materials.
Step 1: Nitration of o-Chlorobenzoic Acid
The initial step involves the electrophilic aromatic substitution of o-chlorobenzoic acid to introduce a nitro group. The chloro and carboxylic acid groups are ortho, para-directing and meta-directing, respectively. The nitration occurs at the 5-position due to the combined directing effects and steric hindrance.
Mechanism: The reaction proceeds via the formation of the nitronium ion (NO₂⁺) from a mixture of concentrated nitric and sulfuric acids. The nitronium ion then acts as the electrophile, attacking the electron-rich benzene ring.
Caption: Simplified mechanism of nitration.
Experimental Protocol:
-
In a flask equipped with a stirrer and cooled in an ice-salt bath, add 160 g of concentrated sulfuric acid to 32 g of o-chlorobenzoic acid.
-
Maintain the temperature below 0°C while slowly adding a mixture of 16 g of 80% nitric acid and 40 g of concentrated sulfuric acid over approximately 1 hour.[2]
-
After the addition, allow the mixture to stand at room temperature for 10-12 hours.
-
Slowly heat the reaction mixture to 60°C and then pour it onto 400 g of ice.
-
Filter the precipitated 2-chloro-5-nitrobenzoic acid and recrystallize from boiling water to obtain a pure product.[2]
| Parameter | Value | Reference |
| Yield | ~92% | [2] |
| Melting Point | 164-165°C | [2] |
Step 2: Fischer Esterification to Ethyl 2-chloro-5-nitrobenzoate
The synthesized 2-chloro-5-nitrobenzoic acid is converted to its ethyl ester via Fischer esterification. This is an acid-catalyzed reaction between a carboxylic acid and an alcohol.
Mechanism: The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst (e.g., H₂SO₄), which increases the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfer and elimination of a water molecule yield the ester.[3]
Caption: Workflow for Fischer Esterification.
Experimental Protocol:
-
Suspend 2-chloro-5-nitrobenzoic acid (1 equivalent) in an excess of absolute ethanol (e.g., 10-20 equivalents).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents).
-
Heat the mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture and remove the excess ethanol under reduced pressure.
-
Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude ethyl 2-chloro-5-nitrobenzoate, which can be further purified by column chromatography or recrystallization.
| Parameter | Value | Reference |
| Purity | >95% (typical) | General Procedure[4] |
| Physical State | Solid |
Step 3: Reaction with Hydrazine and Intramolecular Cyclization
This final step involves the reaction of the ethyl 2-chloro-5-nitrobenzoate with hydrazine hydrate, which leads to the formation of the indazole ring system.
Mechanism: The reaction proceeds through a two-stage process. First, hydrazine acts as a nucleophile, attacking the ester carbonyl to form a hydrazide intermediate. This is followed by an intramolecular nucleophilic aromatic substitution (SNAAr), where the terminal nitrogen of the hydrazide displaces the chlorine atom on the aromatic ring. This cyclization is facilitated by the electron-withdrawing nitro group, which activates the ring towards nucleophilic attack.
Caption: Mechanism of Indazole Ring Formation.
Experimental Protocol:
-
Dissolve ethyl 2-chloro-5-nitrobenzoate (1 equivalent) in a suitable solvent such as ethanol or n-butanol.
-
Add an excess of hydrazine hydrate (e.g., 3-5 equivalents) to the solution.[5]
-
Heat the reaction mixture to reflux for several hours, monitoring the formation of the product by TLC.
-
Upon completion, cool the reaction mixture. The product may precipitate out of the solution.
-
Filter the solid product and wash with a cold solvent to remove any unreacted starting materials and byproducts.
-
The crude this compound can be purified by recrystallization from a suitable solvent like ethanol.
| Parameter | Value | Reference |
| Molecular Formula | C₁₀H₉N₃O₄ | [6] |
| Molecular Weight | 235.2 g/mol | [6] |
| Physical State | Solid | [7] |
Pathway B: Convergent Synthesis via 5-Nitro-1H-indazole-3-carboxylic acid
This alternative route first constructs the indazole ring with a carboxylic acid at the 3-position, which is then esterified.
Step 1: Synthesis of 5-Nitro-1H-indazole-3-carboxylic acid
This intermediate can be synthesized through various methods. A common approach involves the reaction of 2-amino-5-nitrotoluene with sodium nitrite in acetic acid, which proceeds through a diazotization and subsequent intramolecular cyclization.[8]
Experimental Protocol (Conceptual):
-
Dissolve 2-amino-5-nitrotoluene in glacial acetic acid.
-
Add a solution of sodium nitrite in water at a controlled temperature (e.g., below 25°C).[8]
-
Allow the reaction to proceed for an extended period (e.g., 3 days) at room temperature.
-
Concentrate the reaction mixture and treat the residue with water to precipitate the crude product.
-
Purify the 5-nitro-1H-indazole by recrystallization.
-
The carboxylic acid at the 3-position is typically introduced through a separate reaction sequence, for example, starting from isatin.
Step 2: Esterification of 5-Nitro-1H-indazole-3-carboxylic acid
The final step is the Fischer esterification of the pre-formed indazole carboxylic acid with ethanol.
Experimental Protocol:
-
Suspend 5-nitro-1H-indazole-3-carboxylic acid (1 equivalent) in an excess of absolute ethanol.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for approximately 6 hours.
-
Cool the reaction mixture to room temperature and pour it into crushed ice.
-
Filter the resulting precipitate and recrystallize from ethanol to obtain pure this compound.
| Parameter | Value | Reference |
| Yield | ~64% (for the methyl ester) | |
| Melting Point | 234-236°C (for the methyl ester) |
Conclusion
The synthesis of this compound can be effectively achieved through multiple synthetic routes. Pathway A offers a more linear and perhaps more straightforward approach for laboratory-scale synthesis, starting from common commercial materials. Pathway B, being more convergent, might be advantageous in certain contexts, particularly if the intermediate 5-nitro-1H-indazole-3-carboxylic acid is readily available. The choice of pathway will ultimately be guided by factors such as starting material cost and availability, scalability, and the specific expertise and equipment available to the researcher. Both pathways rely on fundamental and well-understood organic reactions, providing a robust foundation for the synthesis of this important heterocyclic compound.
References
- 1. This compound,(CAS# 78155-85-8)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 2. prepchem.com [prepchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 5. The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | 78155-85-8 [amp.chemicalbook.com]
- 7. calpaclab.com [calpaclab.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
An In-Depth Technical Guide to the Physicochemical Properties of Ethyl 5-nitro-1H-indazole-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the physicochemical properties, synthesis, and spectral characterization of Ethyl 5-nitro-1H-indazole-3-carboxylate. The indazole scaffold is a privileged structure in medicinal chemistry, known for its wide range of biological activities, and the introduction of a nitro group and an ethyl carboxylate moiety at specific positions significantly influences its electronic and steric properties, making it a compound of interest for further functionalization and drug discovery endeavors.[1][2]
Molecular and Physicochemical Profile
This compound (CAS No. 78155-85-8) is a solid, yellow-colored compound.[3][4] Its fundamental properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C10H9N3O4 | [5][6] |
| Molecular Weight | 235.19 g/mol | [5][6] |
| Predicted Boiling Point | 443.1±25.0 °C | [7] |
| Predicted Density | 1.457±0.06 g/cm3 | [7] |
| Predicted pKa | 9.00±0.40 | [7] |
Synthesis and Mechanistic Insights
The primary and most direct route for the synthesis of this compound is through the esterification of its corresponding carboxylic acid precursor, 5-nitro-1H-indazole-3-carboxylic acid.[1] This reaction is typically acid-catalyzed, following the Fischer esterification mechanism.
Experimental Protocol: Fischer Esterification
This protocol is adapted from a similar procedure for the synthesis of the methyl ester analog.[4]
Materials:
-
5-nitro-1H-indazole-3-carboxylic acid
-
Absolute Ethanol (used in large excess as both reactant and solvent)
-
Concentrated Sulfuric Acid (catalyst)
-
Ice
-
Saturated Sodium Bicarbonate solution
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate
Procedure:
-
In a round-bottom flask, suspend 5-nitro-1H-indazole-3-carboxylic acid in absolute ethanol.
-
Cool the mixture in an ice bath.
-
Slowly add a catalytic amount of concentrated sulfuric acid dropwise to the stirred suspension.
-
Remove the ice bath and reflux the reaction mixture for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into a beaker containing crushed ice.
-
Extract the aqueous mixture with ethyl acetate.
-
Wash the combined organic layers with a saturated solution of sodium bicarbonate to neutralize any remaining acid, followed by a brine wash.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from ethanol to yield this compound.
Causality Behind Experimental Choices:
-
Excess Ethanol: The use of ethanol as a solvent drives the equilibrium of the Fischer esterification towards the product side, maximizing the yield.
-
Acid Catalyst: Sulfuric acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the ethanol.
-
Reflux: The application of heat increases the reaction rate, allowing the equilibrium to be reached faster.
-
Neutralization and Washing: The washing steps are crucial to remove the acid catalyst and any unreacted carboxylic acid, ensuring the purity of the final ester product.
Diagram of the Synthesis Workflow:
Caption: Fischer Esterification Workflow for this compound.
Spectral Characterization
While specific experimental spectra for this compound are not widely published, a detailed analysis can be inferred from its structural analogs, particularly its methyl ester counterpart and other substituted indazoles.[1][8]
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the indazole ring and the protons of the ethyl ester group. The electron-withdrawing nitro group at the 5-position will significantly influence the chemical shifts of the aromatic protons.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| NH (Indazole) | ~11.0-13.0 | Broad Singlet | - |
| H4 | ~8.8-9.0 | Doublet | ~2.0 |
| H6 | ~8.2-8.4 | Doublet of Doublets | ~9.0, 2.0 |
| H7 | ~7.8-8.0 | Doublet | ~9.0 |
| -OCH2CH3 | ~4.4-4.6 | Quartet | ~7.1 |
| -OCH2CH3 | ~1.4-1.6 | Triplet | ~7.1 |
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will reflect the electronic environment of each carbon atom in the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O (Ester) | ~160-165 |
| C5 (C-NO2) | ~148-150 |
| C3a | ~142-144 |
| C7a | ~140-142 |
| C3 | ~130-135 |
| C6 | ~120-122 |
| C4 | ~118-120 |
| C7 | ~110-112 |
| -OCH2CH3 | ~61-63 |
| -OCH2CH3 | ~14-15 |
FT-IR Spectroscopy (Predicted)
The infrared spectrum will show characteristic absorption bands for the various functional groups present in the molecule.
| Functional Group | Wavenumber (cm⁻¹) | Description |
| N-H Stretch (Indazole) | 3100-3300 | Broad |
| C-H Stretch (Aromatic) | 3000-3100 | |
| C-H Stretch (Aliphatic) | 2850-3000 | |
| C=O Stretch (Ester) | 1710-1730 | Strong |
| N=O Stretch (Nitro) | 1500-1550 (asymmetric) | Strong |
| 1300-1350 (symmetric) | Strong | |
| C=C Stretch (Aromatic) | 1450-1600 | |
| C-O Stretch (Ester) | 1200-1300 |
Diagram of the Experimental Workflow for Structural Elucidation:
Caption: Workflow for the structural elucidation of this compound.
Potential Applications in Drug Discovery
While specific biological activity data for this compound is limited, the broader class of indazole and nitro-containing compounds has shown significant promise in various therapeutic areas.
-
Anticancer Activity: The indazole nucleus is a key component in several anticancer agents.[9] For instance, Lonidamine, an indazole-3-carboxylic acid derivative, has been studied for its antiglycolytic properties in cancer cells.[1] The nitro group can also contribute to cytotoxic effects.[10]
-
Antimicrobial and Antifungal Activity: Nitroaromatic compounds are known for their antimicrobial properties.[11] Derivatives of 5-nitro-1H-indazole have been synthesized and evaluated as antimicrobial and antifungal agents.[11]
-
Kinase Inhibition: The 1H-indazole-3-carboxamide scaffold has been identified as a potent inhibitor of p21-activated kinase 1 (PAK1), a target in cancer therapy.[2] The ethyl ester can serve as a precursor for the synthesis of a variety of carboxamide derivatives.
This compound serves as a valuable intermediate for the synthesis of more complex molecules with potential therapeutic applications. The ester moiety can be readily converted to amides or hydrazides, allowing for the introduction of diverse functional groups to explore structure-activity relationships.
Conclusion
This compound is a versatile building block in medicinal chemistry. This guide has provided a detailed overview of its physicochemical properties, a practical synthesis protocol, and an in-depth analysis of its expected spectral characteristics. The insights into the potential biological activities of this compound, based on its structural features, highlight its importance for further research and development in the quest for novel therapeutic agents.
References
- 1. Mthis compound | 78155-75-6 | Benchchem [benchchem.com]
- 2. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine - Google Patents [patents.google.com]
- 4. Mthis compound synthesis - chemicalbook [chemicalbook.com]
- 5. This compound,(CAS# 78155-85-8)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 6. bio-fount.com [bio-fount.com]
- 7. This compound | 78155-85-8 [amp.chemicalbook.com]
- 8. rsc.org [rsc.org]
- 9. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Design, synthesis, and characterization of novel 5-ethylsulfonyl-indazole-3-carboxamides as dual VEGFR-2 and EGFR inhibitors: apoptotic antiproliferative and immunomodulatory evaluations - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Ethyl 5-nitro-1H-indazole-3-carboxylate (CAS: 78155-85-8)
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of Ethyl 5-nitro-1H-indazole-3-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and synthetic organic chemistry. Drawing from available data and established chemical principles, this document details the compound's properties, synthesis, and potential applications, offering valuable insights for researchers in drug discovery and development.
Introduction: The Significance of the Indazole Scaffold
The indazole ring system is a "privileged scaffold" in medicinal chemistry, known for its ability to interact with a wide range of biological targets.[1] Derivatives of indazole are integral to numerous FDA-approved drugs and clinical candidates, demonstrating therapeutic efficacy in areas such as oncology, anti-emesis, and anti-inflammatory treatments.[2] The introduction of a nitro group and an ethyl carboxylate moiety to the indazole core, as in this compound, creates a molecule with distinct physicochemical properties and versatile reactive sites for further chemical modification. This strategic functionalization makes it a valuable intermediate for the synthesis of more complex, biologically active molecules.[3]
Physicochemical and Spectroscopic Profile
While specific experimental data for this compound is not extensively published, its properties can be reliably predicted based on its structure and data from closely related analogues.
Core Chemical Structure
The fundamental structure of this compound is depicted below.
Caption: Chemical structure of this compound.
Physicochemical Properties
The following table summarizes the key physicochemical properties of the title compound.[1][4][5]
| Property | Value | Source |
| CAS Number | 78155-85-8 | [1][4][5] |
| Molecular Formula | C₁₀H₉N₃O₄ | [4][5] |
| Molecular Weight | 235.19 g/mol | [4][5] |
| Appearance | Expected to be a solid | [6] |
| Melting Point | Not experimentally determined; precursor 5-nitro-1H-indazole melts at 204-208°C. | [7] |
| Solubility | Expected to be soluble in common organic solvents like DMSO, DMF, and ethyl acetate. | [8] |
Spectroscopic Data (Predicted)
¹H NMR Spectroscopy:
-
Ethyl Protons: A triplet (3H) around 1.4 ppm and a quartet (2H) around 4.4 ppm.[9]
-
Aromatic Protons: Signals in the downfield region (7.5-9.0 ppm), influenced by the electron-withdrawing nitro group.[10]
-
N-H Proton: A broad singlet, with its chemical shift dependent on solvent and concentration.[9]
¹³C NMR Spectroscopy:
-
Carbonyl Carbon: A signal around 163-167 ppm.[9]
-
Aromatic Carbons: Signals in the range of 110-150 ppm.
-
Ethyl Carbons: Signals around 14 ppm (CH₃) and 61 ppm (CH₂).[9]
Infrared (IR) Spectroscopy:
-
N-H Stretch: A broad band in the region of 3100-3300 cm⁻¹.
-
C=O Stretch (Ester): A strong absorption band around 1710-1730 cm⁻¹.[9]
-
NO₂ Stretch: Two characteristic strong bands, one symmetric and one asymmetric, in the regions of 1335-1385 cm⁻¹ and 1500-1560 cm⁻¹, respectively.
-
C-O Stretch (Ester): A band in the 1100-1300 cm⁻¹ region.
Mass Spectrometry (MS):
-
Molecular Ion Peak (M+): Expected at m/z 235.
-
Fragmentation: Common fragmentation patterns would involve the loss of the ethoxy group (-OC₂H₅, m/z 45) and the nitro group (-NO₂, m/z 46).
Synthesis and Reactivity
Synthetic Pathway: Fischer-Speier Esterification
The most direct and common method for the synthesis of this compound is the Fischer-Speier esterification of its corresponding carboxylic acid precursor, 5-nitro-1H-indazole-3-carboxylic acid.[11][12] This acid-catalyzed reaction is typically performed by refluxing the carboxylic acid in an excess of ethanol, which serves as both the reactant and the solvent.[12]
Caption: Fischer-Speier esterification for the synthesis of the title compound.
Detailed Experimental Protocol (Fischer-Speier Esterification)
The following is a generalized, self-validating protocol for the synthesis of this compound.
Materials:
-
5-Nitro-1H-indazole-3-carboxylic acid
-
Absolute Ethanol
-
Concentrated Sulfuric Acid (or other suitable acid catalyst)
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Ethyl Acetate
-
Hexane
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 5-nitro-1H-indazole-3-carboxylic acid in an excess of absolute ethanol (e.g., 10-20 equivalents).
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the suspension.
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours (typically 4-8 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Reduce the volume of ethanol under reduced pressure.
-
Dilute the residue with ethyl acetate and wash with saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate in vacuo.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel.
Chemical Reactivity
The reactivity of this compound is dictated by its functional groups:
-
Ester Group: The ester can undergo hydrolysis back to the carboxylic acid or can be converted to amides by reacting with amines. This provides a key handle for derivatization.
-
Nitro Group: The nitro group can be reduced to an amine, which is a versatile functional group for further synthetic transformations.
-
Indazole N-H: The acidic proton on the indazole nitrogen can be substituted, allowing for N-alkylation or N-arylation.
Potential Applications in Research and Drug Development
While specific biological studies on this compound are limited, its structural features suggest significant potential in several therapeutic areas.
Oncology
Many indazole derivatives exhibit potent anti-cancer activity.[3] Lonidamine, an indazole-based antiglycolytic agent, is a derivative of 1H-indazole-3-carboxylic acid.[3] The 5-nitroindazole moiety, in particular, has been explored for its trypanocidal activity through the induction of oxidative stress.[13] This suggests that this compound could serve as a valuable starting point for the development of novel anti-cancer agents.
Antimicrobial Agents
The indazole scaffold is found in compounds with documented antimicrobial and antifungal properties.[2] The introduction of a nitro group can sometimes enhance antimicrobial activity. Therefore, this compound and its derivatives warrant investigation as potential new antimicrobial agents.
Agrochemicals
Indazole derivatives have also been investigated for their use as herbicides and fungicides.[3] The structural versatility of this compound makes it an attractive intermediate for the synthesis of novel crop protection agents.
Safety and Handling
A specific Material Safety Data Sheet (MSDS) for this compound is not widely available. However, based on the data for its precursor, 5-nitro-1H-indazole-3-carboxylic acid, the following precautions should be taken:
-
Hazard Statements: May be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.[14]
-
Precautionary Measures: Use in a well-ventilated area, wear appropriate personal protective equipment (gloves, safety glasses, lab coat), and avoid breathing dust.[14]
Conclusion
This compound is a strategically functionalized heterocyclic compound with significant potential as a building block in medicinal chemistry and agrochemical research. Its synthesis via Fischer-Speier esterification is straightforward, and its multiple reactive sites allow for extensive derivatization. While further experimental characterization and biological evaluation are needed, the established importance of the indazole scaffold suggests that this compound is a promising platform for the development of novel, biologically active molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. BJOC - Synthesis and antimicrobial activity of 1H-1,2,3-triazole and carboxylate analogues of metronidazole [beilstein-journals.org]
- 3. cerritos.edu [cerritos.edu]
- 4. 78155-85-8|this compound|this compound|-范德生物科技公司 [bio-fount.com]
- 5. Mthis compound | CymitQuimica [cymitquimica.com]
- 6. 5-Nitro-1H-indazole-3-carboxylic acid | 78155-76-7 [sigmaaldrich.com]
- 7. This compound | 78155-85-8 [amp.chemicalbook.com]
- 8. organicchemistrydata.org [organicchemistrydata.org]
- 9. application.wiley-vch.de [application.wiley-vch.de]
- 10. Mthis compound | 78155-75-6 | Benchchem [benchchem.com]
- 11. rsc.org [rsc.org]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Indazole-3-carboxylic acid | C8H6N2O2 | CID 78250 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. derpharmachemica.com [derpharmachemica.com]
An In-depth Technical Guide to the Solubility of Ethyl 5-nitro-1H-indazole-3-carboxylate in Organic Solvents
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for understanding and determining the solubility of Ethyl 5-nitro-1H-indazole-3-carboxylate in various organic solvents. Recognizing the current scarcity of publicly available solubility data for this compound, this document focuses on delivering a robust, field-proven methodology for researchers to generate reliable and reproducible solubility profiles. The guide delves into the physicochemical properties of the indazole scaffold, the influence of the nitro and ethyl carboxylate groups on solubility, a detailed, step-by-step experimental protocol based on the gold-standard shake-flask method coupled with HPLC-UV analysis, and essential safety considerations for handling this class of nitroaromatic compounds.
Introduction: The Significance of this compound
This compound belongs to the indazole class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry. Indazole derivatives are known to exhibit a wide array of biological activities, including but not limited to, anti-inflammatory, anti-tumor, and kinase inhibition properties.[1] The presence of a nitro group at the 5-position and an ethyl carboxylate at the 3-position of the indazole ring imparts specific electronic and steric characteristics that are crucial for its interaction with biological targets.
The solubility of an active pharmaceutical ingredient (API) in various solvents is a critical physicochemical parameter that influences every stage of the drug development process, from synthesis and purification to formulation and bioavailability. A thorough understanding of the solubility profile of this compound is therefore indispensable for its successful development as a therapeutic agent.
Physicochemical Properties and Predicted Solubility Behavior
While specific experimental data for this compound is limited, an analysis of its structural components allows for a qualitative prediction of its solubility.
The molecule comprises a bicyclic aromatic indazole core, a polar nitro group (-NO2), and an ethyl carboxylate group (-COOEt). The indazole ring itself has a degree of aromatic character. The nitro group is a strong electron-withdrawing group, which can participate in dipole-dipole interactions and hydrogen bonding as an acceptor. The ethyl carboxylate group provides a site for hydrogen bond acceptance at the carbonyl and ether oxygens.
Based on these features, the solubility of this compound is expected to be low in non-polar solvents like hexanes and progressively higher in more polar aprotic and protic solvents. Solvents capable of hydrogen bonding are likely to be more effective at solvating the molecule.
Synthesis of this compound
A common synthetic route to 5-nitro-1H-indazole-3-carboxylate derivatives involves the esterification of the corresponding carboxylic acid.[4] The general steps are outlined below:
-
Nitration of Indazole-3-carboxylic Acid: The synthesis typically starts with the nitration of 1H-indazole-3-carboxylic acid to introduce the nitro group at the 5-position.
-
Esterification: The resulting 5-nitro-1H-indazole-3-carboxylic acid is then esterified using ethanol in the presence of an acid catalyst (e.g., sulfuric acid) to yield this compound.
An alternative approach involves the late-stage nitration of an ethyl 1H-indazole-3-carboxylate precursor.[4] The choice of synthetic route can be influenced by the availability of starting materials and the desired purity of the final product.
Experimental Determination of Solubility: A Step-by-Step Protocol
The following protocol details the widely accepted shake-flask method for determining the thermodynamic solubility of a compound.[5][6][7]
Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, acetonitrile, dimethyl sulfoxide)
-
Scintillation vials or glass test tubes with screw caps
-
Orbital shaker or rotator
-
Temperature-controlled environment (e.g., incubator)
-
Syringe filters (0.45 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Analytical balance
-
Volumetric flasks and pipettes
Experimental Workflow
Caption: Workflow for solubility determination using the shake-flask method.
Detailed Protocol
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials. A sufficient excess is present if undissolved solid remains at the end of the experiment.
-
Add a known volume of the desired organic solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25 °C).
-
Shake the vials for a predetermined period, typically 24 to 48 hours, to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a 0.45 µm syringe filter to remove any undissolved particles.
-
Dilute the filtered sample with a suitable solvent (usually the mobile phase of the HPLC method) to a concentration within the linear range of the analytical method.
-
-
Quantification by HPLC-UV:
-
Develop a suitable HPLC-UV method for the quantification of this compound. A reverse-phase C18 column is often a good starting point. The mobile phase composition should be optimized to achieve good peak shape and retention time. The UV detection wavelength should be set at the absorbance maximum of the compound.
-
Prepare a series of calibration standards of known concentrations of the compound.
-
Inject the calibration standards and the diluted samples into the HPLC system.
-
Generate a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of the diluted sample from the calibration curve and calculate the original solubility in the solvent, accounting for the dilution factor.
-
Data Presentation
The experimentally determined solubility data should be summarized in a clear and concise table for easy comparison.
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |
| Methanol | 25 | Experimental Value | Calculated Value |
| Ethanol | 25 | Experimental Value | Calculated Value |
| Acetone | 25 | Experimental Value | Calculated Value |
| Ethyl Acetate | 25 | Experimental Value | Calculated Value |
| Dichloromethane | 25 | Experimental Value | Calculated Value |
| Acetonitrile | 25 | Experimental Value | Calculated Value |
| DMSO | 25 | Experimental Value | Calculated Value |
Safety and Handling
-
Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat.[8][10]
-
Ventilation: Use in a well-ventilated area to minimize inhalation of any dust or vapors.[8]
-
Handling: Avoid contact with skin, eyes, and clothing. Wash thoroughly after handling. Minimize dust generation.[8]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[10]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Caption: Key safety considerations for handling nitroaromatic compounds.
Conclusion
This technical guide has outlined a comprehensive approach to determining the solubility of this compound in organic solvents. By following the detailed experimental protocol provided, researchers can generate the critical solubility data necessary to advance the development of this promising compound. The emphasis on a robust methodology, coupled with an understanding of the compound's physicochemical properties and necessary safety precautions, provides a solid foundation for further research and formulation activities.
References
- 1. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound,(CAS# 78155-85-8)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 3. This compound | 78155-85-8 [amp.chemicalbook.com]
- 4. Mthis compound | 78155-75-6 | Benchchem [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. bioassaysys.com [bioassaysys.com]
- 7. dissolutiontech.com [dissolutiontech.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. watson-int.com [watson-int.com]
- 10. fishersci.com [fishersci.com]
The 5-Nitro-1H-Indazole Core: A Technical Guide to its Discovery, Synthesis, and Therapeutic Landscape
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 5-nitro-1H-indazole scaffold is a cornerstone in medicinal chemistry, underpinning a diverse range of pharmacologically active compounds. This technical guide provides a comprehensive exploration of the discovery, history, and synthetic evolution of 5-nitro-1H-indazole derivatives. We delve into detailed experimental protocols, offering a comparative analysis of key synthetic methodologies. Furthermore, this guide illuminates the therapeutic potential of these compounds, with a particular focus on their applications as anticancer, antimicrobial, and antiprotozoal agents. The underlying mechanisms of action are discussed, supported by diagrammatic representations of relevant signaling pathways. This document serves as an in-depth resource for professionals engaged in the design and development of novel therapeutics based on this privileged heterocyclic system.
A Historical Perspective: From Indazole's Discovery to the Rise of the 5-Nitro Moiety
The journey of the indazole ring system began in the late 19th century with the pioneering work of Emil Fischer.[1] However, the exploration of its nitro-substituted derivatives, which would prove to be of significant therapeutic value, gained momentum in the early 20th century. Chemists such as Jacobson, Huber, and Auwers laid the groundwork for indazole synthesis through methods like the cyclization of N-nitroso-o-toluidines, which also paved the way for preparing halogenated indazoles.[2]
A pivotal moment in the history of 5-nitro-1H-indazole was the development of a well-documented and reliable synthetic procedure, which has since become a staple in organic synthesis.[2] This classic method, often attributed to Noelting, involves the diazotization of 2-amino-5-nitrotoluene (also known as 2-methyl-4-nitroaniline).[3] This foundational synthesis was crucial in making the 5-nitro-1H-indazole core readily accessible for broader investigation. Subsequent research, including work detailed in a 1976 patent, further expanded the synthetic repertoire, enabling access to a range of nitroindazole isomers, including the 4-, 6-, and 7-nitro counterparts.[2] These early synthetic achievements were instrumental in unlocking the extensive study of the biological activities of nitro-substituted indazoles that persists to this day.
Synthetic Methodologies: A Comparative Analysis
The synthesis of the 5-nitro-1H-indazole core and its derivatives has evolved from classical methods to more modern, efficient, and versatile strategies. The choice of synthetic route is often dictated by the desired substitution pattern, scalability, and tolerance of functional groups.
Classical Synthesis of the 5-Nitro-1H-Indazole Core
The most established method for the synthesis of the parent 5-nitro-1H-indazole is the diazotization of 2-methyl-4-nitroaniline.
Experimental Protocol: Synthesis of 5-Nitro-1H-indazole via Diazotization [3]
-
Materials: 2-amino-5-nitrotoluene (2-methyl-4-nitroaniline), sodium nitrite, glacial acetic acid, water, methanol (for recrystallization).
-
Procedure:
-
Dissolve 2-amino-5-nitrotoluene in glacial acetic acid in a round-bottomed flask equipped with a mechanical stirrer.
-
Prepare a solution of sodium nitrite in water.
-
Add the sodium nitrite solution to the stirred solution of 2-amino-5-nitrotoluene at a temperature maintained below 25°C.
-
Continue stirring for a brief period to complete the diazotization.
-
Allow the solution to stand at room temperature for several days.
-
Concentrate the solution under reduced pressure.
-
Suspend the residue in water, stir to form a slurry, and collect the crude product by filtration.
-
Wash the crude product with cold water and dry.
-
Purify the crude 5-nitro-1H-indazole by recrystallization from boiling methanol.
-
-
Expected Yield: 72-80%[3]
Modern Approaches to Substituted 5-Nitro-1H-Indazole Derivatives
Modern synthetic chemistry has introduced a variety of methods for the preparation of substituted 5-nitro-1H-indazoles, offering advantages in terms of efficiency, regioselectivity, and substrate scope.
An efficient route to N-aryl substituted 5-nitro-1H-indazoles involves the formation of an arylhydrazone followed by an intramolecular nucleophilic aromatic substitution (SNAr) reaction.[4][5]
Experimental Protocol: Two-Step Synthesis of 1-Aryl-5-nitro-1H-indazoles [4]
-
Step 1: Arylhydrazone Formation
-
Dissolve 2-fluoro-5-nitrobenzaldehyde or a corresponding acetophenone in DMF.
-
Add an arylhydrazine hydrochloride and warm the solution to facilitate the formation of the arylhydrazone.
-
Isolate the intermediate arylhydrazone.
-
-
Step 2: SNAr Cyclization
-
Dissolve the isolated arylhydrazone in DMF.
-
Add a base, such as potassium carbonate, and heat the mixture to induce intramolecular cyclization.
-
Work-up the reaction mixture to isolate the 1-aryl-5-nitro-1H-indazole product.
-
-
One-Pot Domino Process: This procedure can be modified into a one-pot process, particularly for acetophenone derivatives, with yields ranging from 73-96%.[5]
The functionalization at the C3 position of the 5-nitro-1H-indazole core is crucial for developing derivatives with diverse biological activities. This can be achieved through various methods, including halogenation followed by cross-coupling reactions.
Experimental Protocol: Bromination of 5-Nitro-1H-indazole [6]
-
Materials: 5-nitro-1H-indazole, bromine, N,N-dimethylformamide (DMF).
-
Procedure:
-
Dissolve 5-nitro-1H-indazole in DMF in a reaction flask under a nitrogen atmosphere.
-
Cool the solution to -5°C.
-
Slowly add a solution of bromine, maintaining the temperature at -5°C to 0°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.
-
Work-up the reaction to obtain 3-bromo-5-nitro-1H-indazole.
-
-
Expected Yield: up to 95%[6]
Comparative Analysis of Synthetic Routes
| Synthesis Method | Starting Materials | Key Reagents | Advantages | Disadvantages | Typical Yields |
| Classical Diazotization | 2-methyl-4-nitroaniline | Sodium nitrite, Acetic acid | Well-established, reliable for the parent compound. | Requires several days for completion, use of strong acid. | 72-80%[3] |
| SNAr Cyclization | 2-fluoro-5-nitrobenzaldehyde/acetophenone, Arylhydrazines | Potassium carbonate | High yields for N-aryl derivatives, can be a one-pot reaction. | Requires a leaving group (e.g., fluorine) on the starting material. | 45-96%[4][5] |
| Halogenation | 5-nitro-1H-indazole | Bromine, DMF | High yield for C3-halogenated derivatives, provides a handle for further functionalization. | Use of hazardous bromine. | ~95%[6] |
Therapeutic Landscape of 5-Nitro-1H-Indazole Derivatives
The 5-nitro-1H-indazole scaffold has proven to be a versatile platform for the development of therapeutic agents across various disease areas. The electron-withdrawing nature of the nitro group significantly influences the electronic properties of the indazole ring, contributing to the biological activity of its derivatives.
Anticancer Activity
A significant body of research has focused on the development of 5-nitro-1H-indazole derivatives as anticancer agents.[7][8] These compounds have been shown to inhibit the proliferation of a wide range of cancer cell lines.
Quantitative Data on Anticancer Activity
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Indazole-based sulfonamide | - | - | [7] |
| Polysubstituted indazoles | A2780, A549 | 0.64 - 17 | [9] |
| 1H-indazole-3-amine derivatives | Hep-G2, K562 | 3.32, 5.15 | [10] |
| Dimethoxyquinazoline-indazole-aryl-urea derivatives | - | - | [11] |
The anticancer mechanism of action for many 5-nitro-1H-indazole derivatives involves the inhibition of protein kinases, which are crucial for cell signaling and proliferation.[12] One of the key targets is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, the formation of new blood vessels that tumors need to grow.[11][13] By inhibiting VEGFR-2, these compounds can effectively cut off the blood supply to tumors.
Another important mechanism is the induction of apoptosis, or programmed cell death.[9] Some 5-nitro-1H-indazole derivatives have been shown to enhance TRAIL-induced apoptosis in cancer cells.[14]
Antimicrobial and Antiprotozoal Activity
The nitro group is a key pharmacophore in many antimicrobial and antiprotozoal drugs. In the context of 5-nitro-1H-indazole derivatives, this moiety is crucial for their activity against a range of pathogens, including bacteria, fungi, and protozoa such as Trypanosoma cruzi (the causative agent of Chagas disease).[1]
The mechanism of action is believed to involve the enzymatic reduction of the nitro group within the pathogen. This process generates reactive nitroso and hydroxylamine intermediates, as well as nitro radical anions, which can induce oxidative stress and damage cellular macromolecules, ultimately leading to cell death.
Quantitative Data on Antimicrobial and Antiprotozoal Activity
| Compound Class | Target Organism | Activity Metric | Value | Reference |
| Sulfonamide/carbamate derivatives | A. niger (fungi) | Zone of inhibition | 19.4 mm | [1] |
| Sulfonamide/carbamate derivatives | S. aureus (bacteria) | Zone of inhibition | 17.4 mm | [1] |
| Indazole carboxamide derivatives | Streptococcus mutans | MIC | 11.2 µg/mL | [1] |
Conclusion and Future Directions
The 5-nitro-1H-indazole scaffold has a rich history and continues to be a fertile ground for the discovery of new therapeutic agents. From its classical synthesis to modern, highly efficient methodologies, the accessibility of this core has enabled extensive exploration of its pharmacological potential. The diverse biological activities of its derivatives, particularly in the realms of oncology and infectious diseases, underscore the importance of this heterocyclic system.
Future research in this area will likely focus on several key aspects:
-
Development of more selective and potent derivatives: Fine-tuning the substitution pattern on the indazole ring will be crucial for optimizing activity against specific targets and minimizing off-target effects.
-
Exploration of novel therapeutic areas: While significant progress has been made in cancer and infectious diseases, the potential of 5-nitro-1H-indazole derivatives in other areas, such as neurodegenerative and inflammatory disorders, remains to be fully explored.
-
Elucidation of detailed mechanisms of action: A deeper understanding of the molecular targets and signaling pathways modulated by these compounds will facilitate rational drug design and the development of more effective therapies.
-
Advancements in synthetic methodologies: The development of even more efficient, sustainable, and scalable synthetic routes will be essential for the cost-effective production of these valuable compounds.
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. mdpi.com [mdpi.com]
- 5. Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN103570624A - Synthesis process of 3-bromo-5-nitro-1H-indazole - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. The Anticancer Activity of Indazole Compounds: A Mini Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antiproliferative and apoptotic activity of new indazole derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Novel indazole-based small compounds enhance TRAIL-induced apoptosis by inhibiting the MKK7-TIPRL interaction in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
A Theoretical and Spectroscopic Investigation of Ethyl 5-nitro-1H-indazole-3-carboxylate: A Computational Guide for Drug Discovery
Abstract
Ethyl 5-nitro-1H-indazole-3-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry, forming the scaffold for various pharmacologically active agents. A profound understanding of its three-dimensional structure, electronic properties, and spectroscopic signatures is paramount for rational drug design and development. This technical guide provides a comprehensive theoretical framework for the structural elucidation of this compound using first-principles calculations. We delve into the application of Density Functional Theory (DFT) to predict its optimized molecular geometry, vibrational frequencies, and electronic characteristics. The methodologies outlined herein are designed to offer researchers a robust computational protocol, ensuring scientific integrity and providing a foundational understanding for further in-silico and experimental investigations.
Introduction: The Significance of Nitroindazoles in Medicinal Chemistry
Nitroindazole derivatives have emerged as a promising class of compounds in the search for novel therapeutic agents, exhibiting a wide spectrum of biological activities.[1][2][3] Notably, these compounds have shown significant potential in the treatment of protozoan diseases such as Chagas disease, leishmaniasis, and trichomoniasis.[1][2][3] The presence of the nitro group at the 5-position of the indazole ring is often crucial for their biological activity, potentially inducing oxidative stress in target organisms.[4][5] this compound, with its key structural motifs, serves as a valuable building block in the synthesis of more complex drug candidates.
A detailed understanding of the molecule's structural and electronic properties is a critical prerequisite for elucidating its mechanism of action and for designing derivatives with enhanced efficacy and selectivity. Theoretical calculations, particularly those based on quantum mechanics, provide a powerful and cost-effective means to gain these insights, complementing and guiding experimental work.
Theoretical Framework: A First-Principles Approach to Structural Elucidation
To investigate the molecular structure and properties of this compound, we employ Density Functional Theory (DFT), a computational method that has proven to be highly effective for studying organic molecules of pharmaceutical interest.[6][7]
The Choice of Method: Why DFT?
DFT is selected for its optimal balance between computational cost and accuracy. It allows for the reliable prediction of molecular geometries, vibrational spectra, and electronic properties by approximating the many-body electronic Schrödinger equation. The B3LYP functional, a hybrid functional that incorporates a portion of the exact Hartree-Fock exchange, is a widely used and well-validated choice for organic molecules.[7][8]
The Basis Set: Ensuring a Reliable Description
The choice of basis set is critical for obtaining accurate results. For a molecule containing nitrogen and oxygen atoms with lone pairs and a delocalized π-system, a flexible basis set is required. The 6-311++G(d,p) basis set is a suitable choice as it includes diffuse functions (++) to accurately describe the behavior of electrons far from the nucleus and polarization functions (d,p) to account for the non-spherical nature of electron distribution in chemical bonds.[7][8]
Computational Protocol: A Step-by-Step Guide
The following protocol outlines the key steps for performing theoretical calculations on this compound.
Molecular Structure Input
The initial step involves constructing the 3D structure of this compound. This can be done using any standard molecular modeling software. The CAS number for this compound is 78155-85-8, and its molecular formula is C10H9N3O4.[9]
Geometry Optimization
The constructed initial geometry is then optimized to find the lowest energy conformation. This is a crucial step as all subsequent calculations are performed on the optimized structure.
Caption: Workflow for the theoretical calculation of this compound.
Vibrational Frequency Analysis
Following geometry optimization, a frequency calculation is performed on the optimized structure. This serves two primary purposes:
-
Confirmation of a True Minimum: The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface.
-
Prediction of the Infrared (IR) Spectrum: The calculated vibrational frequencies can be compared with experimental IR spectra to validate the theoretical model.
Electronic Property Analysis
With the optimized geometry, a single-point energy calculation can be performed to determine various electronic properties, including:
-
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity. The energy gap between HOMO and LUMO provides insights into the molecule's chemical stability and electronic transitions.
-
Molecular Electrostatic Potential (MEP): The MEP map visually represents the charge distribution within the molecule, highlighting electrophilic and nucleophilic sites, which is invaluable for predicting intermolecular interactions.
Predicted Structural and Spectroscopic Properties
Based on the computational protocol described above, the following properties of this compound can be predicted.
Optimized Molecular Geometry
The optimized geometry will reveal key structural parameters such as bond lengths, bond angles, and dihedral angles. It is expected that the indazole ring system will be largely planar. The orientation of the ethyl carboxylate and nitro groups relative to the indazole ring will be of particular interest as these can influence the molecule's overall shape and its ability to interact with biological targets.
| Parameter | Predicted Value (Å or °) |
| N1-N2 bond length | Value to be calculated |
| C3-C(O)O bond length | Value to be calculated |
| N-O bond lengths (nitro group) | Value to be calculated |
| Dihedral angle (Indazole ring - Nitro group) | Value to be calculated |
| Dihedral angle (Indazole ring - Carboxylate group) | Value to be calculated |
| Caption: Table of key predicted geometric parameters for this compound. |
Vibrational Spectrum
The calculated IR spectrum will show characteristic vibrational modes. Key expected frequencies include:
-
N-H stretch: Around 3300-3500 cm⁻¹
-
C=O stretch (ester): Around 1700-1730 cm⁻¹
-
N-O asymmetric stretch (nitro): Around 1500-1550 cm⁻¹
-
N-O symmetric stretch (nitro): Around 1330-1370 cm⁻¹
-
Aromatic C-H stretches: Above 3000 cm⁻¹
Comparison of these calculated frequencies with experimental data, if available, is essential for validating the computational model.
Electronic Properties
The analysis of the frontier molecular orbitals is expected to show that the HOMO is primarily localized on the indazole ring, while the LUMO is likely to have significant contributions from the nitro group, indicating its electron-withdrawing nature. The MEP map will likely show negative potential around the oxygen atoms of the nitro and carboxylate groups, indicating these as sites for electrophilic attack or hydrogen bonding.
Conclusion and Future Directions
This guide provides a comprehensive theoretical framework for the in-depth structural and spectroscopic characterization of this compound. The outlined DFT-based protocol offers a reliable and scientifically sound approach for researchers in drug discovery and medicinal chemistry. The insights gained from these theoretical calculations can guide the synthesis of novel derivatives with improved pharmacological profiles. Future work should focus on performing these calculations and, where possible, validating the theoretical predictions with experimental data from X-ray crystallography, NMR, and IR spectroscopy. Furthermore, molecular docking studies can be employed to investigate the binding of this molecule to specific biological targets, providing a more complete picture of its potential as a therapeutic agent.
References
- 1. Computational Investigation of the Potential Antileishmanial Mechanism of the Nitroindazole Derivative VATR131 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, spectroscopic (FT-IR and NMR), DFT and molecular docking studies of ethyl 1-(3-nitrophenyl)-5-phenyl-3-((4-(trifluoromethyl)phenyl)carbamoyl)-1H-pyrazole-4-carboxylate: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 8. researchgate.net [researchgate.net]
- 9. This compound,(CAS# 78155-85-8)|Sinfoo BIOCHEM [sinfoobiotech.com]
An In-depth Technical Guide to the Structural Analysis of Ethyl 5-nitro-1H-indazole-3-carboxylate
Abstract
The indazole scaffold is a "privileged" structure in medicinal chemistry, known for its wide range of biological activities.[1][2] The introduction of a nitro group and an ethyl carboxylate moiety at specific positions of the indazole ring, as in Ethyl 5-nitro-1H-indazole-3-carboxylate, creates a molecule with significant potential for further chemical modification and as a precursor for novel therapeutic agents.[1][2] This guide provides a comprehensive technical overview of the structural analysis of this compound. It details a proposed synthetic pathway and outlines the requisite analytical methodologies for its complete structural elucidation and characterization, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and X-ray crystallography. This document is intended to serve as a practical reference for researchers engaged in the synthesis and characterization of novel indazole derivatives.
Introduction: The Significance of this compound
Indazole-containing compounds have demonstrated a remarkable breadth of biological activities, including anti-cancer, antimicrobial, anti-inflammatory, and neurological effects.[2][3][4] The core of this compound is the 1H-indazole ring system, a bicyclic aromatic heterocycle composed of a fused benzene and pyrazole ring.[1] This scaffold's rigidity and ability to participate in various intermolecular interactions make it an ideal foundation for drug design.
The substituents at the 3 and 5 positions are critical to the molecule's chemical properties and potential biological activity:
-
The 5-Nitro Group (-NO₂): As a strong electron-withdrawing group, the nitro moiety significantly modulates the electronic landscape of the indazole ring system.[1] This influences the molecule's reactivity, acidity of the N-H proton, and potential to engage in specific interactions with biological targets.[1] Nitroaromatic compounds are themselves a class of molecules with a wide spectrum of bioactivities, including antimicrobial and antiparasitic properties.[5]
-
The 3-Ethyl Carboxylate Group (-COOCH₂CH₃): This functional group provides a key site for chemical modification. The ester can be hydrolyzed to the corresponding carboxylic acid or converted to a variety of amides, allowing for the introduction of diverse structural motifs to explore structure-activity relationships (SAR).[1]
Given these features, this compound is a valuable intermediate in the synthesis of more complex molecules for drug discovery and agrochemical development.[1]
Proposed Synthesis and Purification
While multiple strategies for indazole synthesis exist, a common and effective approach involves the cyclization of appropriately substituted aminophenyl derivatives.[6] The following proposed synthesis is based on established methodologies for preparing similar indazole-3-carboxylates.
Synthetic Pathway
A plausible synthetic route begins with the nitration of a suitable 2-aminophenylacetate derivative, followed by diazotization and intramolecular cyclization.
References
- 1. Mthis compound | 78155-75-6 | Benchchem [benchchem.com]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological properties of new 5-nitroindazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Crystal structure of triethyl 2-(5-nitro-2H-indazol-2-yl)propane-1,2,3-tricarboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Diverse Biological Activity of Recently Synthesized Nitro Compounds [ouci.dntb.gov.ua]
- 6. Indazole synthesis [organic-chemistry.org]
IUPAC name for Ethyl 5-nitro-1H-indazole-3-carboxylate
An In-depth Technical Guide: Ethyl 5-nitro-1H-indazole-3-carboxylate
Executive Summary: this compound is a heterocyclic organic compound featuring the indazole scaffold, a privileged core structure in modern medicinal chemistry. Its strategic functionalization—comprising an ester for derivatization, a nitro group for electronic modification or further transformation, and a reactive N-H site—positions it as a valuable and versatile intermediate in the synthesis of complex pharmaceutical and agrochemical agents. This guide provides a comprehensive overview of its chemical identity, physicochemical properties, detailed synthetic and purification protocols, reactivity profile, and key applications, intended for researchers, chemists, and professionals in drug development.
Chemical Identity and Physicochemical Properties
This compound is a derivative of indazole-3-carboxylic acid. The indazole ring system is an aromatic heterocycle consisting of a fused benzene and pyrazole ring. The presence of the electron-withdrawing nitro group at the 5-position and the carboxylate at the 3-position significantly influences the molecule's reactivity and biological potential.
Nomenclature and Chemical Identifiers
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 78155-85-8[1][2][3] |
| Molecular Formula | C₁₀H₉N₃O₄[1][3] |
| Molecular Weight | 235.20 g/mol [1][3] |
| Canonical SMILES | CCOC(=O)C1=NN(C2=C1C=C(C=C2)--INVALID-LINK--[O-]) |
| InChI Key | (Generated from structure) |
Physicochemical Properties
Quantitative data for this specific ester is not widely published; therefore, some properties are inferred from its parent acid, 5-nitro-1H-indazole-3-carboxylic acid.
| Property | Value / Description | Source |
| Appearance | Expected to be a solid, likely light yellow to yellow in color. | Inferred from[4] |
| Melting Point | Not reported. The parent acid melts at 280 °C.[4] | [4] |
| Solubility | Expected to be soluble in polar organic solvents like DMF, DMSO, and ethyl acetate; sparingly soluble in alcohols; and poorly soluble in water and nonpolar solvents like hexanes. | Inferred from synthesis protocols |
| Storage Temperature | Recommended storage at 2-8°C, sealed in a dry environment. | Inferred from[4] |
Synthesis and Purification
The most direct and common synthesis of this compound is through the esterification of its corresponding carboxylic acid precursor.
Retrosynthetic Analysis
The primary synthetic strategy involves the formation of the ester bond, disconnecting the molecule to 5-nitro-1H-indazole-3-carboxylic acid and ethanol. This precursor is a critical intermediate whose own synthesis is a key step in accessing a range of indazole derivatives.
Caption: Retrosynthetic analysis of the target compound.
Primary Synthetic Route: Esterification
Two principal methods are employed for the esterification of 5-nitro-1H-indazole-3-carboxylic acid.
-
Fischer Esterification: This classic method involves heating the carboxylic acid in an excess of ethanol with a strong acid catalyst (e.g., H₂SO₄). While straightforward, it is an equilibrium-limited reaction that may require removal of water to drive it to completion.
-
Acyl Chloride Intermediate Method: A more rapid and often higher-yielding approach involves converting the carboxylic acid to a highly reactive acyl chloride intermediate using a reagent like thionyl chloride (SOCl₂).[5] This intermediate then reacts readily with ethanol to form the ester, a reaction that is essentially irreversible.[5]
Detailed Experimental Protocol (Acyl Chloride Method)
This protocol is based on established methods for esterifying carboxylic acids via acyl chlorides.[5]
Step 1: Activation of the Carboxylic Acid
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (connected to a gas trap), suspend 5-nitro-1H-indazole-3-carboxylic acid (1.0 eq) in an inert solvent such as dichloromethane (DCM) or toluene.
-
Carefully add thionyl chloride (SOCl₂) (1.5–2.0 eq) dropwise to the suspension at room temperature.
-
Heat the reaction mixture to reflux (approx. 40°C for DCM, 110°C for toluene) and stir until the evolution of HCl and SO₂ gas ceases and the reaction mixture becomes a clear solution (typically 2-4 hours).
-
Cool the mixture to room temperature and remove the excess SOCl₂ and solvent under reduced pressure.
Step 2: Ester Formation
-
Re-dissolve the crude acyl chloride intermediate in an anhydrous inert solvent like DCM.
-
Cool the flask in an ice bath (0°C).
-
Slowly add a solution of anhydrous ethanol (2.0-3.0 eq) and a non-nucleophilic base like triethylamine (1.5 eq) in DCM. The base neutralizes the HCl generated during the reaction.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring progress by Thin Layer Chromatography (TLC).
Step 3: Workup and Purification
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.
Purification and Characterization Workflow
Confirmation of the product's identity and purity is critical. A standard workflow involves a combination of chromatographic and spectroscopic techniques.
Caption: Standard workflow for purification and characterization.
Chemical Reactivity and Safety
Reactivity Profile
The molecule's functionality dictates its synthetic utility:
-
Indazole N-H: The acidic proton on the pyrazole ring nitrogen can be deprotonated with a suitable base (e.g., NaH) to allow for N-alkylation or N-arylation, a key step in modifying the core scaffold.[6]
-
Ethyl Ester: This group is susceptible to nucleophilic acyl substitution. It can be readily hydrolyzed back to the carboxylic acid under acidic or basic conditions or converted into a wide range of amides by reacting with primary or secondary amines.[7] This amidation is a cornerstone of library synthesis in drug discovery.
-
Nitro Group: The aromatic nitro group is a strong deactivating group but can be reduced to an amine (e.g., using SnCl₂/HCl or catalytic hydrogenation). This resulting aniline derivative is a versatile precursor for further functionalization.
Safety and Handling
Safety data for the title compound is not specifically available, but can be reliably extrapolated from the parent acid and related nitroaromatic compounds.[8][9]
| Hazard Category | Precautionary Measures |
| GHS Hazard Statements | Causes skin irritation (H315), Causes serious eye irritation (H319).[8] May be harmful if swallowed. |
| Personal Protective Equipment (PPE) | Wear protective gloves, safety glasses with side shields or goggles, and a lab coat.[8] |
| Handling | Use in a well-ventilated area or a chemical fume hood.[9] Avoid generating dust. Wash hands thoroughly after handling.[8] |
| Storage | Store in a tightly closed container in a cool, dry, and dark place.[8] Keep away from incompatible materials such as strong oxidizing agents.[8] |
| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.[9] |
Applications in Research and Development
The Indazole Scaffold: A Privileged Core
The indazole ring is considered a "privileged scaffold" because it can bind to a multitude of biological targets with high affinity.[5][10] This structural motif is present in numerous approved drugs and clinical candidates, including:
-
Granisetron: A selective 5-HT₃ receptor antagonist used as an antiemetic to treat nausea and vomiting caused by chemotherapy.[10]
-
Lonidamine: An antitumor agent.[11]
-
Indazole Derivatives for CNS Disorders: The indazole-3-carboxylic acid core is a key starting material for nicotinic α-7 receptor partial agonists, which are being investigated for treating Alzheimer's disease and schizophrenia.[12]
Role as a Synthetic Intermediate
This compound serves primarily as a molecular building block. Its ester functionality is a convenient handle for constructing more complex molecules, particularly indazole-3-carboxamides, which are a prominent class of bioactive compounds.
Caption: General pathway for derivatization to carboxamides.
This transformation allows for the systematic introduction of diverse chemical functionalities (the R¹ and R² groups from the amine), enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.[7]
Potential in Agrochemicals
Beyond pharmaceuticals, the indazole core has shown promise in the development of new agrochemicals.[5] Derivatives have been investigated for herbicidal and fungicidal properties. This compound can serve as an intermediate in the synthesis of novel crop protection agents.[5]
Conclusion
This compound is a strategically important synthetic intermediate. Its well-defined reactivity, stemming from the indazole N-H, ethyl ester, and nitro groups, provides multiple avenues for chemical modification. As a precursor to potent classes of compounds like indazole-3-carboxamides, it is a key resource for medicinal chemists and researchers developing new therapeutics and agrochemicals. Proper understanding of its synthesis, handling, and reactivity is essential for leveraging its full potential in research and development.
References
- 1. calpaclab.com [calpaclab.com]
- 2. This compound | 78155-85-8 [amp.chemicalbook.com]
- 3. This compound,(CAS# 78155-85-8)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 4. 5-Nitroindazole-3-carboxylic acid | 78155-76-7 [chemicalbook.com]
- 5. Mthis compound | 78155-75-6 | Benchchem [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. fishersci.com [fishersci.com]
- 10. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine - Google Patents [patents.google.com]
- 12. US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s)-1-azabicyclo[2.2.2]oct-3-yl-1h-indazole-3-carboxamide hydrochloride salt - Google Patents [patents.google.com]
Methodological & Application
Synthesis of Ethyl 5-nitro-1H-indazole-3-carboxylate: A Detailed Protocol for Researchers
This comprehensive guide provides a detailed, reliable, and scientifically-grounded protocol for the synthesis of Ethyl 5-nitro-1H-indazole-3-carboxylate, a key heterocyclic building block in medicinal chemistry and drug discovery. The indazole scaffold is a privileged structure found in numerous pharmacologically active compounds, and the targeted synthesis of its derivatives is of significant interest to researchers in drug development. This document outlines a robust two-step synthetic pathway, commencing with the preparation of the carboxylic acid precursor followed by its esterification. The rationale behind crucial experimental steps is elucidated to provide a deeper understanding of the reaction mechanisms and to ensure reproducible outcomes.
Introduction to Indazole Derivatives and Their Significance
Indazole derivatives are a class of bicyclic heterocyclic compounds that have garnered substantial attention in the field of medicinal chemistry due to their diverse biological activities. These activities include, but are not limited to, anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. The specific substitution pattern on the indazole ring system plays a crucial role in modulating the pharmacological profile of these molecules. This compound, with its nitro group and ester functionality, serves as a versatile intermediate for the synthesis of a wide array of more complex derivatives, such as amides and other functionalized analogues, which are being explored as potent therapeutic agents.
Overall Synthesis Workflow
The synthesis of this compound is accomplished through a two-stage process. The first stage involves the synthesis of the key intermediate, 5-nitro-1H-indazole-3-carboxylic acid, from 2-methyl-4-nitroaniline. The second stage is the Fischer esterification of this carboxylic acid to yield the desired ethyl ester.
Caption: Overall workflow for the synthesis of this compound.
PART 1: Synthesis of 5-Nitro-1H-indazole-3-carboxylic Acid
This protocol is adapted from a known procedure for the synthesis of 5-nitro-1H-indazole.[1] The reaction proceeds via a diazotization of the amino group of 2-methyl-4-nitroaniline, followed by an intramolecular cyclization to form the indazole ring system.
Reaction Scheme:
Caption: Synthesis of 5-Nitro-1H-indazole-3-carboxylic acid.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 2-Methyl-4-nitroaniline | 152.15 | 10.0 g | 65.7 |
| Sodium Nitrite (NaNO2) | 69.00 | 4.7 g | 68.1 |
| Glacial Acetic Acid | 60.05 | 200 mL | - |
| Deionized Water | 18.02 | As needed | - |
Protocol:
-
Dissolution of Starting Material: In a 500 mL round-bottom flask equipped with a magnetic stirrer, dissolve 10.0 g (65.7 mmol) of 2-methyl-4-nitroaniline in 200 mL of glacial acetic acid. Stir the mixture until all the solid has dissolved. Cool the solution to 15-20°C in an ice-water bath.
-
Diazotization: In a separate beaker, dissolve 4.7 g (68.1 mmol) of sodium nitrite in 15 mL of deionized water. Add this sodium nitrite solution dropwise to the stirred solution of 2-methyl-4-nitroaniline over a period of 30 minutes. Maintain the temperature of the reaction mixture below 25°C throughout the addition.
-
Scientific Rationale: The reaction of the primary aromatic amine with nitrous acid (formed in situ from NaNO2 and acetic acid) generates a diazonium salt.[2] This is a critical step for the subsequent cyclization. Keeping the temperature low is essential to prevent the premature decomposition of the unstable diazonium salt.
-
-
Reaction and Cyclization: After the complete addition of the sodium nitrite solution, continue stirring the reaction mixture at room temperature for 72 hours. During this time, the diazonium salt undergoes an intramolecular cyclization to form the indazole ring.
-
Work-up and Isolation: After 72 hours, concentrate the reaction mixture under reduced pressure using a rotary evaporator. To the resulting residue, add 100 mL of deionized water and stir to form a slurry.
-
Purification: Filter the crude product using a Büchner funnel and wash the solid thoroughly with cold deionized water. Dry the collected solid in an oven at 80-90°C. The crude product can be further purified by recrystallization from a suitable solvent like ethanol to yield 5-nitro-1H-indazole-3-carboxylic acid as a solid.
Expected Product Characteristics:
-
Appearance: Off-white to yellow solid.
-
Molecular Formula: C₈H₅N₃O₄
-
Molecular Weight: 207.15 g/mol
-
Purity (Typical): ≥ 95%[3]
PART 2: Synthesis of this compound
This stage involves the Fischer esterification of the previously synthesized 5-nitro-1H-indazole-3-carboxylic acid. This is an acid-catalyzed reaction between a carboxylic acid and an alcohol. This protocol is an adaptation of a procedure for the synthesis of the corresponding methyl ester.[4]
Reaction Scheme:
Caption: Fischer esterification to yield the target compound.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 5-Nitro-1H-indazole-3-carboxylic acid | 207.15 | 5.0 g | 24.1 |
| Ethanol (Absolute) | 46.07 | 100 mL | - |
| Sulfuric Acid (Conc., 98%) | 98.08 | 2.0 mL | ~37 |
Protocol:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5.0 g (24.1 mmol) of 5-nitro-1H-indazole-3-carboxylic acid and 100 mL of absolute ethanol.
-
Acid Catalyst Addition: While stirring, carefully and slowly add 2.0 mL of concentrated sulfuric acid to the mixture.
-
Scientific Rationale: Concentrated sulfuric acid acts as a catalyst by protonating the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and making it more susceptible to nucleophilic attack by the ethanol. It also acts as a dehydrating agent, shifting the equilibrium towards the formation of the ester product.
-
-
Reflux: Heat the reaction mixture to reflux and maintain it at this temperature for 6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Pour the cooled reaction mixture into 200 mL of ice-cold water. A solid precipitate should form.
-
Purification: Collect the precipitate by filtration using a Büchner funnel and wash it thoroughly with cold deionized water until the washings are neutral to pH paper. Dry the product in a vacuum oven at 50-60°C. The crude product can be recrystallized from ethanol to afford pure this compound.
Expected Product Characteristics:
| Property | Value |
| Chemical Name | This compound[5] |
| CAS Number | 78155-85-8[5] |
| Molecular Formula | C₁₀H₉N₃O₄[5] |
| Molecular Weight | 235.2 g/mol [5] |
| Appearance | Solid |
| Purity (Typical) | >95% |
Expected ¹H NMR Spectral Data:
While a specific spectrum for the ethyl ester is not provided in the search results, based on the structure and data for analogous compounds, the following proton signals are expected (in CDCl₃ or DMSO-d₆):
-
A triplet corresponding to the methyl protons (-CH₃) of the ethyl group around δ 1.4 ppm.
-
A quartet corresponding to the methylene protons (-CH₂-) of the ethyl group around δ 4.4 ppm.
-
A series of signals in the aromatic region (downfield, δ 7.5-9.0 ppm) corresponding to the protons on the indazole ring.
-
A broad singlet for the N-H proton of the indazole ring (can be variable and may exchange with D₂O).
Safety and Handling Precautions
-
General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, must be worn at all times.
-
2-Methyl-4-nitroaniline: Toxic and may be harmful if swallowed, inhaled, or absorbed through the skin.
-
Sodium Nitrite: Oxidizing agent. Harmful if swallowed.
-
Glacial Acetic Acid: Corrosive. Causes severe skin burns and eye damage.
-
Sulfuric Acid (Concentrated): Highly corrosive and a strong oxidizing agent. Causes severe skin burns and eye damage. Handle with extreme care.[6]
-
Ethanol: Highly flammable liquid and vapor. Keep away from heat, sparks, and open flames.
Always consult the Safety Data Sheet (SDS) for each chemical before use.
References
- 1. 5-Nitroindazole synthesis - chemicalbook [chemicalbook.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. 5-Nitro-1H-indazole-3-carboxylic acid | 78155-76-7 [sigmaaldrich.cn]
- 4. Mthis compound synthesis - chemicalbook [chemicalbook.com]
- 5. This compound,(CAS# 78155-85-8)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 6. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Framework for Evaluating Ethyl 5-nitro-1H-indazole-3-carboxylate as a Potential Kinase Inhibitor
Abstract
The indazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous approved kinase inhibitors used in oncology.[1][2] Compounds like Axitinib and Pazopanib leverage this heterocyclic system to achieve high-potency inhibition of key kinases involved in tumorigenesis and angiogenesis.[2] Ethyl 5-nitro-1H-indazole-3-carboxylate is a specific, synthetically accessible derivative of this scaffold. However, its biological activity, particularly its potential as a kinase inhibitor, remains largely uncharacterized in public literature. This document provides a comprehensive framework for researchers and drug development professionals to systematically investigate the kinase inhibitory potential of this compound. We present the scientific rationale and detailed, field-proven protocols for a tiered approach, beginning with in vitro biochemical screening and progressing to cell-based validation of target engagement and pathway modulation.
The Indazole Scaffold: A Cornerstone of Kinase Inhibitor Design
The indazole core has proven to be a versatile and highly effective template for the design of ATP-competitive kinase inhibitors.[2] Its unique bicyclic aromatic structure allows for key hydrogen bonding interactions with the hinge region of the kinase ATP-binding pocket, a critical anchor point for many inhibitors. Furthermore, the scaffold presents multiple vectors for chemical modification, enabling the optimization of potency, selectivity, and pharmacokinetic properties.
Several indazole-based drugs are commercially available, targeting a range of kinases:
-
Axitinib & Pazopanib: Target Vascular Endothelial Growth Factor Receptors (VEGFRs).[2]
-
Niraparib: A poly (ADP-ribose) polymerase (PARP) inhibitor, demonstrating the scaffold's broader utility.[2]
-
Entrectinib: A potent inhibitor of TRK, ROS1, and ALK tyrosine kinases.[3]
Research has also identified indazole derivatives as potent inhibitors of Aurora kinases, Fibroblast Growth Factor Receptor 1 (FGFR1), and p21-activated kinase 1 (PAK1), highlighting the broad applicability of this chemical class.[4][5][6] The 5-nitro substitution, as seen in this compound, is known to be present in compounds with various biological activities, including antineoplastic and antiparasitic effects, although its specific contribution to kinase binding requires empirical validation.[7][8][9]
Caption: The versatile indazole scaffold and its key modification points.
Test Article: this compound
Before commencing biological assays, it is critical to ensure the identity, purity, and solubility of the test compound.
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 78155-85-8[10][11] |
| Molecular Formula | C₁₀H₉N₃O₄[12] |
| Molecular Weight | 235.2 g/mol [12] |
| Structure | ![]() |
| Solubility | Must be determined empirically. Typically soluble in DMSO for stock solutions. |
| Purity | Recommended ≥95% by HPLC/LC-MS for biological screening. |
The compound serves as an important intermediate in organic synthesis.[3] Its preparation can be achieved through methods such as the esterification of the corresponding 5-nitro-1H-indazole-3-carboxylic acid.[3]
Protocol: Primary Screening via Biochemical Kinase Assay
Objective: To determine if this compound directly inhibits the enzymatic activity of a panel of purified kinases in vitro. This is the foundational step to identify potential targets.
Rationale: Biochemical assays isolate the kinase, its substrate, and the ATP energy source, providing a clean system to measure direct inhibition without the complexity of a cellular environment.[13] We recommend a luminescence-based assay, such as the ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced during the kinase reaction.[14] It is a universal assay applicable to virtually any kinase.
Caption: Workflow for a luminescence-based biochemical kinase assay.
Materials:
-
This compound (Test Article)
-
Known kinase inhibitor (Positive Control)
-
DMSO (Vehicle Control)
-
Purified recombinant kinases of interest
-
Corresponding kinase substrates (peptide or protein)
-
ATP
-
Kinase Assay Buffer (e.g., from a commercial kit)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 384-well assay plates
-
Multichannel pipettes or liquid handler
-
Plate reader with luminescence detection capabilities
Step-by-Step Protocol:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of the Test Article in 100% DMSO.
-
Create a serial dilution series (e.g., 11 points, 1:3 dilution) in DMSO. This will be used to generate a dose-response curve. Final assay concentrations might range from 10 µM to 0.1 nM.
-
Prepare the Positive Control and Vehicle Control (DMSO only) plates/wells.
-
-
Kinase Reaction Setup:
-
In a 384-well plate, add the reagents in the following order (example volumes for a 10 µL reaction):
-
2.5 µL of 4x Test Article dilution (or controls).
-
5 µL of 2x Kinase/Substrate mix in assay buffer.
-
-
Pre-incubate for 15 minutes at room temperature to allow the compound to bind to the kinase.
-
Initiate the kinase reaction by adding 2.5 µL of 4x ATP solution. The final ATP concentration should ideally be at or near the Km for each specific kinase.
-
Incubate for 30-60 minutes at room temperature. Incubation time should be optimized to ensure the reaction is in the linear range (typically <30% ATP consumption in vehicle control wells).
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well. This stops the kinase reaction.
-
Incubate for 40 minutes at room temperature.
-
-
Signal Generation & Measurement:
-
Add 20 µL of Kinase Detection Reagent to each well. This converts the ADP generated into a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration relative to the high (vehicle) and low (no enzyme or potent inhibitor) controls.
-
Plot % Inhibition vs. log[Inhibitor Concentration] and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.
-
Protocol: Secondary Screening via Cell-Based Assay
Objective: To confirm that the compound can enter cells and inhibit the target kinase in its native environment, leading to a downstream biological effect.
Rationale: A positive result in a biochemical assay is promising, but it doesn't guarantee cellular activity. Cell-based assays are essential to assess membrane permeability, off-target effects in a complex system, and true engagement with the intracellular target.[15] A cellular phosphorylation assay, which measures the phosphorylation of a known kinase substrate, is a direct and robust method.[16]
References
- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mthis compound | 78155-75-6 | Benchchem [benchchem.com]
- 4. Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benthamdirect.com [benthamdirect.com]
- 6. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and biological properties of new 5-nitroindazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. New potent 5-nitroindazole derivatives as inhibitors of Trypanosoma cruzi growth: synthesis, biological evaluation, and mechanism of action studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. chembk.com [chembk.com]
- 11. This compound | 78155-85-8 [amp.chemicalbook.com]
- 12. This compound,(CAS# 78155-85-8)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 13. reactionbiology.com [reactionbiology.com]
- 14. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 15. benchchem.com [benchchem.com]
- 16. reactionbiology.com [reactionbiology.com]
Application Notes and Protocols for Ethyl 5-nitro-1H-indazole-3-carboxylate in Cancer Research
Introduction: The Indazole Scaffold as a Cornerstone in Modern Oncology
The indazole nucleus, a bicyclic aromatic heterocycle, is recognized in medicinal chemistry as a "privileged scaffold."[1][2] This designation stems from its remarkable ability to serve as a structural foundation for ligands that bind to a wide array of biological targets with high affinity and specificity. Its bioisosteric relationship with indole, a common motif in biomolecules, further enhances its utility in drug design.[2] Within this versatile chemical family, Ethyl 5-nitro-1H-indazole-3-carboxylate emerges not as a therapeutic agent itself, but as a pivotal starting material and synthetic intermediate for the development of potent and selective anticancer compounds.[1]
The strategic placement of the nitro group at the 5-position and the carboxylate ester at the 3-position provides two reactive handles for extensive chemical modification. The nitro group, an electron-withdrawing moiety, can influence the molecule's electronic properties and is a precursor to an amine group, enabling a multitude of coupling reactions.[1] The ethyl ester is readily converted into amides, hydrazides, and other functional groups, which are crucial for establishing key interactions with therapeutic targets. This guide provides an in-depth exploration of the application of this compound as a platform for generating novel anticancer agents, detailing the mechanisms of its derivatives and providing robust protocols for their synthesis and evaluation.
Part 1: Synthetic Versatility and Core Reactions
The primary value of this compound lies in its role as a versatile building block. The most common synthetic routes to this compound involve either the direct esterification of 5-nitro-1H-indazole-3-carboxylic acid or the nitration of an indazole-3-carboxylic acid ester.[1] Once obtained, it serves as the launching point for creating libraries of derivatives, most commonly through modification of the C3-ester.
A foundational reaction is the conversion of the ethyl ester to a carboxamide. This is typically achieved by reacting the ester with a primary or secondary amine. This transformation is critical, as the amide linkage is a key structural feature in many potent kinase inhibitors, where it often forms hydrogen bonds within the ATP-binding pocket of the target enzyme.[3][4]
General Protocol 1: Synthesis of 1H-Indazole-3-Carboxamide Derivatives
This protocol provides a generalized method for the synthesis of an N-substituted indazole-3-carboxamide from this compound.
Objective: To convert the C3-ethyl ester to a secondary amide to generate a lead compound for biological screening.
Materials:
-
This compound
-
Desired primary amine (e.g., benzylamine)
-
Anhydrous solvent (e.g., Toluene, THF, or DMF)
-
Sodium methoxide or other suitable base/catalyst
-
Standard laboratory glassware for reflux and workup
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Ethyl Acetate, Hexane)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1 equivalent) in the chosen anhydrous solvent.
-
Amine Addition: Add the primary amine (1.2 to 2 equivalents) to the solution.
-
Initiation: Add a catalytic amount of a base such as sodium methoxide. The base facilitates the aminolysis of the ester.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction may take several hours to complete.
-
Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, evaporate the solvent under reduced pressure.
-
Purification: Dissolve the crude residue in a suitable solvent (e.g., ethyl acetate) and wash with a weak acid (e.g., 1M HCl) to remove excess amine, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Chromatography: Purify the crude product by silica gel column chromatography using an appropriate solvent gradient (e.g., 20-50% ethyl acetate in hexane) to yield the pure N-substituted 5-nitro-1H-indazole-3-carboxamide.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Part 2: Key Oncogenic Pathways Targeted by Indazole Derivatives
Derivatives synthesized from this compound have demonstrated efficacy against a range of cancers by modulating several critical signaling pathways.
A. Inhibition of Receptor Tyrosine Kinases (RTKs)
Hyperactivation of RTKs like the Vascular Endothelial Growth Factor Receptor (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR) is a hallmark of many cancers, driving proliferation, angiogenesis, and metastasis.[2] Indazole-based compounds have been successfully designed as potent dual inhibitors of these kinases. For instance, novel 5-ethylsulfonyl-indazole-3-carboxamides have shown potent inhibitory activity against both VEGFR-2 and EGFR, leading to significant antiproliferative effects in colorectal (HCT-116) and breast (MCF-7) cancer cell lines.[2]
Caption: Indazole derivatives inhibit VEGFR/EGFR signaling pathways.
B. Induction of Apoptosis via p53 and Bcl-2 Modulation
A key strategy in cancer therapy is to reactivate the cell's intrinsic apoptotic machinery. Certain 1H-indazole-3-amine derivatives have been shown to induce apoptosis and affect the cell cycle in chronic myeloid leukemia (K562) cells.[3] Mechanistic studies suggest these compounds act by inhibiting members of the anti-apoptotic Bcl-2 family and modulating the p53/MDM2 pathway, tipping the cellular balance towards programmed cell death.[3]
C. Targeting Cancer Metabolism
The altered glucose metabolism in cancer cells, known as the Warburg effect, presents a therapeutic vulnerability. Lonidamine, an indazole-based compound, is a known antiglycolytic agent.[1] Although direct studies on this compound are lacking, its structural similarity to lonidamine suggests that its derivatives warrant investigation for their potential to disrupt cancer cell metabolism.[1]
D. Other Promising Mechanisms
-
PARP Inhibition: The indazole nucleus is a core feature in several potent Poly (ADP-ribose) polymerase (PARP) inhibitors like niraparib, which are effective in cancers with specific DNA repair deficiencies (e.g., BRCA mutations).[1] this compound is an ideal starting point for synthesizing novel PARP inhibitors.
-
PAK1 Inhibition: Aberrant activation of p21-activated kinase 1 (PAK1) is linked to tumor progression and metastasis. 1H-indazole-3-carboxamide derivatives have been identified as potent and selective PAK1 inhibitors that can suppress cancer cell migration and invasion.[4]
Part 3: Experimental Protocols for Compound Evaluation
The following protocols outline standard assays for the initial assessment of newly synthesized indazole derivatives.
Caption: General workflow for developing indazole-based anticancer agents.
Protocol 2: In Vitro Cytotoxicity Assessment via MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity. It is a foundational experiment for screening potential anticancer compounds.[5]
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a synthesized indazole derivative against a panel of human cancer cell lines.
Materials:
-
Synthesized and purified indazole derivative, dissolved in DMSO to create a stock solution (e.g., 10 mM).
-
Human cancer cell lines (e.g., HCT-116, MCF-7, K562, A549).[2][3]
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS).
-
MTT solution (5 mg/mL in PBS).
-
DMSO (cell culture grade).
-
96-well cell culture plates.
-
Positive control (e.g., 5-Fluorouracil or Doxorubicin).[3]
-
Multichannel pipette, incubator (37°C, 5% CO₂), microplate reader.
Procedure:
-
Cell Seeding: Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the indazole derivative stock solution in culture medium. The final concentrations should typically range from 0.01 µM to 100 µM.
-
Remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the compound. Include wells for "untreated control" (medium only) and "vehicle control" (medium with the highest concentration of DMSO used).
-
Incubate the plate for 48-72 hours at 37°C with 5% CO₂.
-
MTT Addition: After incubation, add 20 µL of the 5 mg/mL MTT solution to each well and incubate for another 3-4 hours. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control: (% Viability) = (Absorbance_treated / Absorbance_vehicle_control) * 100.
-
Plot the percentage of viability against the log of the compound concentration.
-
Use non-linear regression (log(inhibitor) vs. response) to calculate the IC₅₀ value.
-
Protocol 3: General Kinase Inhibition Assay
This protocol provides a template for a biochemical assay to measure the direct inhibitory effect of a compound on a specific kinase, such as VEGFR-2.
Objective: To determine the IC₅₀ of an indazole derivative against a purified kinase enzyme.
Materials:
-
Purified recombinant kinase (e.g., VEGFR-2).
-
Specific peptide substrate for the kinase.
-
ATP (Adenosine triphosphate).
-
Kinase assay buffer.
-
Synthesized indazole derivative.
-
Detection reagent (e.g., ADP-Glo™, Kinase-Glo®).
-
White, opaque 96-well or 384-well plates.
-
Luminometer.
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the indazole derivative in the kinase assay buffer.
-
Reaction Setup: In a well of the assay plate, add the kinase, the peptide substrate, and the indazole derivative at various concentrations.
-
Initiation: Start the kinase reaction by adding ATP. The final volume should be consistent across all wells. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Incubation: Incubate the plate at the optimal temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and detect the kinase activity. For an ADP-Glo™ assay, this involves adding a reagent that depletes the remaining ATP, followed by a second reagent that converts the ADP produced by the kinase reaction into a luminescent signal.
-
Data Acquisition: Read the luminescence on a plate reader. The signal is directly proportional to the kinase activity.
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the positive control (no inhibitor).
-
Plot the percentage of inhibition against the log of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Part 4: Data Presentation and Interpretation
Quantitative data from cytotoxicity and kinase assays should be summarized for clear comparison.
Table 1: Example Cytotoxicity Data for Indazole Derivatives
| Compound | Target Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|---|
| Derivative 6o | K562 (Leukemia) | 5.15 | [3] |
| Derivative 6o | HEK-293 (Normal) | 33.2 | [3] |
| Derivative 8g | HCT-116 (Colorectal) | 0.024 | [2] |
| Derivative 8h | MCF-7 (Breast) | 0.025 | [2] |
| Derivative 8g/8h | WI-38 (Normal) | >150 |[2] |
This table compiles representative data from cited literature to illustrate the potency and selectivity of advanced indazole derivatives.
The selectivity index (SI), calculated as IC₅₀ in normal cells / IC₅₀ in cancer cells, is a critical parameter. A high SI, as seen for compounds 6o and 8g/8h, indicates a favorable safety profile with greater toxicity towards cancer cells than normal cells.[2][3]
Conclusion
This compound is a high-value scaffold for the discovery and development of next-generation anticancer agents. Its synthetic tractability allows for the creation of diverse chemical libraries targeting multiple hallmarks of cancer, including aberrant kinase signaling, apoptosis resistance, and metabolic dysregulation. The protocols and conceptual frameworks provided herein offer a robust starting point for researchers aiming to leverage the power of the indazole nucleus in their oncology research programs. By systematically synthesizing, screening, and mechanistically evaluating derivatives of this versatile compound, the scientific community can continue to develop novel therapeutics with improved efficacy and safety profiles.
References
- 1. Mthis compound | 78155-75-6 | Benchchem [benchchem.com]
- 2. Design, synthesis, and characterization of novel 5-ethylsulfonyl-indazole-3-carboxamides as dual VEGFR-2 and EGFR inhibitors: apoptotic antiproliferative and immunomodulatory evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes & Protocols: A Framework for the Development of Ethyl 5-Nitro-1H-indazole-3-carboxylate as a Novel Antimicrobial Agent
Abstract
The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of new therapeutics. The 5-nitro-1H-indazole core has emerged as a privileged structure, with numerous derivatives demonstrating potent activity against a range of microbial pathogens. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and systematic evaluation of Ethyl 5-nitro-1H-indazole-3-carboxylate as a promising candidate for antimicrobial agent development. We present detailed, field-proven protocols for its synthesis from commercially available precursors, determination of its antimicrobial efficacy via Minimum Inhibitory Concentration (MIC) testing, and assessment of its selectivity through cytotoxicity assays on mammalian cells. The narrative is grounded in the established mechanism of action for related nitroaromatic compounds, providing a logical and scientifically robust framework for its preclinical assessment.
Introduction: The Rationale for Investigating 5-Nitroindazoles
The indazole ring system is a versatile heterocyclic scaffold that has been extensively explored in medicinal chemistry, leading to compounds with a wide array of biological activities, including anti-inflammatory, anti-tumor, and antimicrobial properties.[1][2] The addition of a nitro group, particularly at the C5 position, is a key pharmacophoric feature associated with potent antimicrobial and antiprotozoal activity.[3][4][5] This is exemplified by established drugs like metronidazole and benznidazole, which belong to the related nitroimidazole class.
The prevailing mechanism of action for these nitroaromatic compounds involves the reductive activation of the nitro group. This process is preferentially carried out by microbial nitroreductases present in anaerobic bacteria and certain protozoa, which possess a sufficiently low redox potential.[6] This bioactivation generates reactive nitrogen intermediates, including nitroso and hydroxylamine species, which are highly cytotoxic. These reactive species can indiscriminately damage critical cellular macromolecules such as DNA, lipids, and proteins, leading to microbial cell death.[6]
Given this strong precedent, this compound, an ester derivative of the core 5-nitroindazole scaffold, represents a logical and compelling candidate for investigation as a novel antimicrobial agent. This guide outlines the essential workflow to synthesize this compound and systematically evaluate its therapeutic potential.
Synthesis and Characterization
The most direct and efficient synthesis of this compound involves the esterification of its corresponding carboxylic acid, which is commercially available.[7] A standard Fischer esterification provides a reliable method for this conversion.
Protocol 1: Synthesis via Fischer Esterification
Objective: To synthesize this compound from 5-nitro-1H-indazole-3-carboxylic acid.
Materials:
-
5-nitro-1H-indazole-3-carboxylic acid (CAS: 78155-76-7)
-
Anhydrous Ethanol (EtOH)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate (EtOAc)
-
Hexane
-
Round-bottom flask, reflux condenser, magnetic stirrer, separation funnel, rotary evaporator.
Procedure:
-
Reaction Setup: Suspend 5-nitro-1H-indazole-3-carboxylic acid (1.0 eq) in anhydrous ethanol (approx. 20 mL per gram of acid) in a round-bottom flask equipped with a magnetic stir bar.
-
Catalyst Addition: Carefully add concentrated sulfuric acid (0.1 - 0.2 eq) dropwise to the stirring suspension. The addition is exothermic.
-
Reflux: Attach a reflux condenser and heat the reaction mixture to reflux (approx. 78°C). Maintain reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of ethyl acetate and hexane as the mobile phase). The starting material is highly polar, while the product ester is significantly less polar.
-
Workup - Quenching: After the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a beaker containing ice-cold water.
-
Neutralization: Carefully neutralize the aqueous mixture by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases and the pH is ~7-8.
-
Extraction: Transfer the mixture to a separation funnel and extract the product into ethyl acetate (3 x 50 mL).
-
Washing & Drying: Combine the organic layers and wash with brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield the pure this compound as a solid.
Characterization: Confirm the identity and purity of the synthesized product using standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the molecular structure.
-
Mass Spectrometry (MS): To verify the molecular weight (C₁₀H₉N₃O₄, MW: 235.19 g/mol ).[8]
-
Infrared Spectroscopy (IR): To identify characteristic functional groups (e.g., C=O of the ester, N-H of the indazole, and N-O of the nitro group).
-
Melting Point: To assess purity.
Antimicrobial Efficacy Assessment
The foundational step in evaluating a new compound is to determine its spectrum of activity and potency. The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[9]
Protocol 2: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
Objective: To quantify the antimicrobial activity of the test compound against a panel of clinically relevant bacteria.
Materials:
-
Test Compound (this compound) stock solution (e.g., 10 mg/mL in DMSO).
-
Sterile 96-well microtiter plates.
-
Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853, Methicillin-resistant S. aureus (MRSA) clinical isolate).
-
Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL).
-
Positive control antibiotic (e.g., Ciprofloxacin).
-
Negative control (DMSO).
-
Resazurin solution (for viability indication, optional).
Procedure:
-
Inoculum Preparation: From an overnight culture, prepare a bacterial suspension in sterile saline or broth equivalent to a 0.5 McFarland turbidity standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Compound Dilution Series: In a 96-well plate, add 100 µL of CAMHB to wells 2 through 12. Add 200 µL of the test compound at a starting concentration (e.g., 256 µg/mL) to well 1.
-
Serial Dilution: Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10. This leaves wells 11 (growth control, no compound) and 12 (sterility control, no bacteria) with 100 µL of broth.
-
Inoculation: Add 100 µL of the standardized bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12. The final volume in each well is 200 µL, and the final bacterial concentration is ~5 x 10⁵ CFU/mL. The compound concentrations are now halved.
-
Controls: Prepare wells for a positive control antibiotic (e.g., Ciprofloxacin) and a solvent control (DMSO) in the same manner.
-
Incubation: Seal the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be read by eye or with a microplate reader. Optionally, add resazurin solution and incubate for another 2-4 hours; a color change from blue to pink indicates viable cells. The MIC is the last well remaining blue.
Data Presentation: Example MIC Data
| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | P. aeruginosa MIC (µg/mL) | MRSA MIC (µg/mL) |
| Test Compound | 16 | 32 | >128 | 16 |
| Ciprofloxacin | 0.5 | 0.25 | 1 | 1 |
Cytotoxicity and Selectivity Index
A potent antimicrobial agent is only therapeutically useful if it is not toxic to host cells.[4] Therefore, assessing cytotoxicity against mammalian cell lines is a critical step. The MTT assay is a widely used colorimetric method to measure cell viability based on mitochondrial metabolic activity.[10]
Protocol 3: Cytotoxicity Assessment using the MTT Assay
Objective: To determine the concentration of the test compound that reduces the viability of mammalian cells by 50% (IC₅₀).
Materials:
-
Mammalian cell line (e.g., HEK293 - human embryonic kidney cells, or HepG2 - human liver cancer cells).
-
Complete growth medium (e.g., DMEM with 10% FBS).
-
Test Compound stock solution.
-
Sterile 96-well plates.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or acidified isopropanol).
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of ~1 x 10⁴ cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare a 2-fold serial dilution of the test compound in complete medium. Remove the old medium from the cells and add 100 µL of the diluted compound solutions to the wells. Include wells for untreated cells (negative control) and a solvent control.
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: Add 20 µL of the MTT solution to each well and incubate for another 3-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.
Determining the Selectivity Index (SI)
The SI provides a measure of the compound's therapeutic window. It is calculated as: SI = IC₅₀ (mammalian cells) / MIC (bacterial cells)
A higher SI value is desirable, indicating greater selectivity for the microbial target over host cells.
Data Presentation: Example Cytotoxicity & Selectivity Data
| Compound | HEK293 IC₅₀ (µg/mL) | MRSA MIC (µg/mL) | Selectivity Index (SI) |
| Test Compound | >128 | 16 | >8 |
| Doxorubicin (Control) | 0.1 | N/A | N/A |
Proposed Mechanism of Action
The antimicrobial activity of this compound is hypothesized to proceed via the reductive bioactivation pathway common to 5-nitro-heterocyclic compounds.
Overall Experimental Workflow
The development process follows a logical progression from chemical synthesis to biological evaluation, forming a feedback loop for potential future optimization.
Conclusion
This guide provides a robust and integrated framework for the synthesis and preclinical evaluation of this compound as a potential antimicrobial agent. By following these detailed protocols, researchers can generate the foundational data on chemical identity, antimicrobial potency, and host cell toxicity required to assess the compound's therapeutic potential. The strong scientific precedent for the 5-nitroindazole scaffold, combined with this systematic approach, establishes a clear path for the investigation and potential development of this and related compounds in the urgent search for new antimicrobial therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New potent 5-nitroindazole derivatives as inhibitors of Trypanosoma cruzi growth: synthesis, biological evaluation, and mechanism of action studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In Vitro Evaluation of New 5-Nitroindazolin-3-one Derivatives as Promising Agents against Trypanosoma cruzi [mdpi.com]
- 5. Antileishmanial activity of 5-nitroindazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. chemimpex.com [chemimpex.com]
- 8. bio-fount.com [bio-fount.com]
- 9. mdpi.com [mdpi.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Note: Strategic Derivatization of the Carboxylate Group on Ethyl 5-nitro-1H-indazole-3-carboxylate for Advanced Synthesis
Abstract
The indazole scaffold is a "privileged" structure in medicinal chemistry, forming the core of numerous therapeutic agents, including kinase inhibitors and antiemetics.[1][2] Ethyl 5-nitro-1H-indazole-3-carboxylate is a pivotal building block in the synthesis of complex bioactive molecules, prized for its strategically placed functional groups that allow for precise chemical manipulation.[1] The ethyl ester at the C-3 position and the nitro group at the C-5 position serve as versatile handles for diversification. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the primary derivatization strategies for the carboxylate group of this key intermediate. We present detailed, field-proven protocols for hydrolysis to the corresponding carboxylic acid and subsequent amidation, explaining the chemical rationale behind procedural choices to ensure reproducibility and high yields.
Introduction: The Significance of the Indazole Scaffold
Nitrogen-containing heterocyclic compounds are a cornerstone of modern pharmaceuticals.[2] Among them, the indazole ring system—a fusion of benzene and pyrazole rings—has garnered immense attention for its wide-ranging biological activities.[2] The ability of the indazole structure to engage in hydrogen bonding and other key interactions with a variety of biological targets has led to its incorporation into numerous marketed drugs, including the anti-cancer agent Niraparib and the antiemetic Granisetron.[2][3][4]
This compound (CAS: 78155-85-8) is a particularly valuable synthetic intermediate.[5][6] Its structure offers three key sites for modification:
-
The Indazole N-H: Can be alkylated or arylated.
-
The C-5 Nitro Group: Can be reduced to an amine, providing a vector for further coupling reactions.[1]
-
The C-3 Ethyl Carboxylate Group: A highly versatile functional group that can be readily converted into other esters, amides, or the parent carboxylic acid.[1]
This guide focuses exclusively on the strategic derivatization of the C-3 carboxylate group, a critical step in the synthesis of compound libraries for screening and the development of targeted therapeutics like PARP inhibitors.[1]
Foundational Derivatization: Hydrolysis to Carboxylic Acid
The conversion of the ethyl ester to 5-nitro-1H-indazole-3-carboxylic acid (CAS: 78155-76-7) is the most crucial and common first step for many subsequent derivatizations, particularly amide bond formation.[1][7] While acid-catalyzed hydrolysis is possible, base-catalyzed saponification is generally preferred for its efficiency and milder conditions, which helps prevent degradation of the sensitive indazole core.
Causality Behind Experimental Choices:
-
Choice of Base: Lithium hydroxide (LiOH) is often preferred over sodium hydroxide (NaOH) or potassium hydroxide (KOH). Its lower basicity and the poor solubility of its carboxylate salt in mixed aqueous/organic solvents can sometimes lead to cleaner reactions and simpler product isolation.
-
Solvent System: A mixture of tetrahydrofuran (THF), methanol (MeOH), and water is used to ensure the solubility of both the relatively nonpolar ester starting material and the ionic hydroxide reagent.
-
Acidification: The reaction yields the carboxylate salt. Careful acidification with a mineral acid like HCl is required to protonate the salt, causing the free carboxylic acid—which is typically insoluble in water—to precipitate, allowing for easy isolation by filtration.[8][9]
Protocol 1: Base-Catalyzed Hydrolysis of Ethyl Ester
This protocol details the saponification of the ethyl ester to its corresponding carboxylic acid.
Materials:
-
This compound
-
Lithium hydroxide monohydrate (LiOH·H₂O)
-
Tetrahydrofuran (THF), Reagent Grade
-
Methanol (MeOH), Reagent Grade
-
Deionized Water
-
Hydrochloric Acid (HCl), 2M solution
-
Round-bottom flask, magnetic stirrer, pH paper
Procedure:
-
Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq) in a 3:1:1 mixture of THF:MeOH:H₂O to a concentration of approximately 0.1 M.
-
Addition of Base: Add lithium hydroxide monohydrate (1.5 - 2.0 eq) to the stirring solution at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed.
-
Solvent Removal: Once the reaction is complete, remove the organic solvents (THF and MeOH) under reduced pressure using a rotary evaporator.
-
Acidification & Precipitation: Cool the remaining aqueous solution in an ice bath. Slowly add 2M HCl dropwise with vigorous stirring until the pH of the solution is ~2-3. A solid precipitate (the carboxylic acid product) will form.
-
Isolation: Stir the slurry in the ice bath for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration.
-
Washing and Drying: Wash the filter cake thoroughly with cold deionized water to remove any remaining salts, followed by a small amount of cold diethyl ether to aid in drying. Dry the product under vacuum to yield 5-nitro-1H-indazole-3-carboxylic acid as a solid, typically yellow in color.[1]
| Parameter | Value/Condition | Rationale |
| Base | LiOH·H₂O (1.5-2.0 eq) | Efficient saponification under mild conditions.[10] |
| Solvent | THF/MeOH/H₂O (3:1:1) | Ensures solubility of all reactants. |
| Temperature | Room Temperature | Sufficient for the reaction, avoids potential side reactions. |
| Work-up | Acidification with 2M HCl | Protonates the carboxylate to precipitate the neutral acid. |
| Typical Yield | >90% | This is a high-yielding and reliable transformation. |
Core Application: Amide Synthesis via Coupling Reactions
The synthesis of amides from the 5-nitro-1H-indazole-3-carboxylic acid intermediate is a cornerstone of drug discovery programs.[11] This transformation allows for the introduction of a vast array of chemical functionalities by varying the amine coupling partner. Modern peptide coupling reagents provide a mild and efficient means to form the amide bond, avoiding the need for harsh intermediates like acyl chlorides.[11][12]
Workflow for Amide Synthesis
The overall workflow from the starting ester to the final amide product is a two-stage process.
Protocol 2A: High-Efficiency Amidation with HATU
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is a highly effective uronium-based coupling reagent that facilitates rapid amide bond formation with minimal side reactions and racemization, making it ideal for sensitive or less reactive amines.[13][14]
Causality Behind Experimental Choices:
-
Coupling Reagent: HATU reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine.[11] The inclusion of the 7-azabenzotriazole moiety accelerates the coupling and suppresses side reactions.
-
Base: A non-nucleophilic hindered base, such as N,N-Diisopropylethylamine (DIPEA), is essential. Its role is twofold: it deprotonates the carboxylic acid to form the carboxylate anion needed to react with HATU, and it neutralizes the acidic byproducts formed during the reaction.[13]
-
Solvent: Anhydrous N,N-Dimethylformamide (DMF) is a common choice due to its excellent solvating properties for a wide range of substrates and reagents.[13]
Procedure:
-
Pre-activation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 5-nitro-1H-indazole-3-carboxylic acid (1.0 eq).
-
Dissolution: Add anhydrous DMF to achieve a concentration of ~0.1 M and stir until the acid is fully dissolved.
-
Reagent Addition: Add the desired primary or secondary amine (1.0-1.2 eq) to the solution, followed by DIPEA (2.0-3.0 eq). Stir for 2-5 minutes.
-
Coupling: Add HATU (1.0-1.1 eq) to the mixture in one portion.
-
Reaction: Stir the reaction at room temperature for 2-6 hours. Monitor progress by TLC or LC-MS.
-
Work-up: Upon completion, pour the reaction mixture into water or a saturated aqueous NaHCO₃ solution. Extract the product with an organic solvent like ethyl acetate or dichloromethane (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired amide.[15]
Protocol 2B: Classic Amidation with EDC/HOBt
The carbodiimide-based method using EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in conjunction with an additive like HOBt (Hydroxybenzotriazole) is a widely used and cost-effective alternative.[15][16][17]
Causality Behind Experimental Choices:
-
EDC/HOBt System: EDC activates the carboxylic acid, but the resulting O-acylisourea intermediate can rearrange to a stable N-acylurea byproduct. HOBt acts as a trapping agent, reacting with the intermediate to form an active HOBt ester. This ester is more stable against rearrangement but highly reactive towards amines, leading to higher yields and product purity.[17]
-
Base: Triethylamine (TEA) is often used to neutralize the HCl salt of EDC and the acid formed during the reaction.[15]
Procedure:
-
Dissolution: Dissolve 5-nitro-1H-indazole-3-carboxylic acid (1.0 eq) in DMF.
-
Reagent Addition: Add HOBt (1.2 eq), EDC·HCl (1.2 eq), and TEA (3.0 eq). Stir the mixture at room temperature for 15-20 minutes to allow for the formation of the active ester.[15]
-
Amine Addition: Add the desired amine (1.0 eq) to the reaction mixture.
-
Reaction: Stir at room temperature for 4-6 hours, monitoring by TLC.[15]
-
Work-up and Purification: Follow the same work-up and purification procedure as described in Protocol 2A.[15]
| Parameter | Protocol 2A (HATU) | Protocol 2B (EDC/HOBt) |
| Coupling Reagent | HATU (1.0-1.1 eq) | EDC·HCl (1.2 eq) |
| Additive | None required | HOBt (1.2 eq) |
| Base | DIPEA (2.0-3.0 eq) | TEA (3.0 eq) |
| Efficiency | Very High / Fast | High / Moderate Speed |
| Best For | Less reactive amines, sensitive substrates | General purpose, cost-effective |
Summary and Outlook
The derivatization of the carboxylate group on this compound is a fundamental gateway to a vast chemical space of potential therapeutic agents. The two-step sequence of hydrolysis followed by amide coupling is the most robust and versatile strategy. The high-efficiency HATU protocol is recommended for challenging substrates or when reaction speed is critical, while the classic EDC/HOBt method offers a reliable and economical alternative for routine synthesis. These detailed protocols provide a validated foundation for researchers to confidently synthesize diverse libraries of indazole-3-carboxamides for applications in drug discovery and beyond.
References
- 1. Mthis compound | 78155-75-6 | Benchchem [benchchem.com]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preparation methods of niraparib and intermediate of niraparib as well as intermediate compound - Eureka | Patsnap [eureka.patsnap.com]
- 4. CN107235957A - A kind of synthetic method for preparing Niraparib - Google Patents [patents.google.com]
- 5. This compound | 78155-85-8 [amp.chemicalbook.com]
- 6. This compound,(CAS# 78155-85-8)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 7. PubChemLite - 5-nitro-1h-indazole-3-carboxylic acid (C8H5N3O4) [pubchemlite.lcsb.uni.lu]
- 8. US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s)-1-azabicyclo[2.2.2]oct-3-yl-1h-indazole-3-carboxamide hydrochloride salt - Google Patents [patents.google.com]
- 9. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 10. Carboxylic acid synthesis by hydrolysis or deprotection [organic-chemistry.org]
- 11. hepatochem.com [hepatochem.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. peptide.com [peptide.com]
- 15. derpharmachemica.com [derpharmachemica.com]
- 16. researchgate.net [researchgate.net]
- 17. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
experimental procedure for N-alkylation of Ethyl 5-nitro-1H-indazole-3-carboxylate
An Application Guide for the Regioselective N-Alkylation of Ethyl 5-nitro-1H-indazole-3-carboxylate
Abstract
The N-alkylated indazole scaffold is a cornerstone pharmacophore in modern drug discovery, integral to a wide array of therapeutic agents.[1][2][3] However, the synthetic challenge posed by the two nucleophilic nitrogen atoms (N-1 and N-2) of the indazole ring often leads to the formation of regioisomeric mixtures, complicating synthesis and purification.[1][4] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental procedures for the regioselective N-alkylation of this compound, a versatile and synthetically important intermediate.[5] We present two distinct, robust protocols optimized for selective N-1 and N-2 alkylation, respectively. The causality behind experimental choices is explained in detail, focusing on the interplay between reaction conditions and the resulting regiochemical outcome. This guide includes detailed step-by-step methodologies, characterization techniques for isomer differentiation, and troubleshooting advice to ensure reliable and reproducible results.
Introduction: The Regioselectivity Challenge in Indazole Alkylation
The functionalization of the indazole core is a pivotal step in the synthesis of many biologically active molecules. The N-alkylation reaction, in particular, is fundamental. The indazole nucleus possesses two reactive nitrogen centers, and direct alkylation frequently yields a mixture of N-1 and N-2 substituted products.[6][7] The ratio of these isomers is highly sensitive to a multitude of factors, including the choice of base, solvent, nature of the alkylating agent, and the electronic and steric properties of substituents on the indazole ring.[1][8]
Generally, the 1H-indazole tautomer is considered more thermodynamically stable than the 2H-tautomer.[1][7] This intrinsic property can be exploited to favor the N-1 alkylated product under conditions that permit thermodynamic equilibration. Conversely, conditions favoring kinetic control can lead to the preferential formation of the N-2 isomer. For this compound, the presence of the C-3 ester group offers a unique handle for chelation control, which can be leveraged to achieve exceptional regioselectivity.
This document provides two primary protocols:
-
Protocol 1: Selective N-1 Alkylation via Thermodynamic Control.
-
Protocol 2: Selective N-2 Alkylation via the Mitsunobu Reaction.
Guiding Principles of Regioselectivity
Achieving the desired regioisomer is not a matter of chance but of deliberate control over the reaction environment. The key variables are outlined below.
The Base and Solvent System: The Primary Determinant
The combination of base and solvent is the most critical factor in directing the alkylation.
-
For N-1 Selectivity (Thermodynamic Product): A strong, non-coordinating base in a non-polar aprotic solvent is ideal. The combination of sodium hydride (NaH) in anhydrous tetrahydrofuran (THF) is the gold standard for promoting N-1 alkylation.[2][3][8] The prevailing hypothesis is that the sodium cation coordinates with the indazole anion, and potentially chelates with the oxygen of the C-3 carboxylate group. This forms a "tight ion pair" that sterically encumbers the N-2 position, directing the incoming electrophile to the more accessible N-1 nitrogen.[9][10]
-
For N-2 Selectivity (Kinetic Product): Conditions that favor kinetic attack often lead to the N-2 isomer. The Mitsunobu reaction, which proceeds under neutral conditions, shows a strong preference for forming the N-2 regioisomer.[8]
-
Mixed Isomers: Weaker bases, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), particularly in polar aprotic solvents like N,N-dimethylformamide (DMF), often result in poor selectivity and yield mixtures of both N-1 and N-2 isomers.[1][11][12] While sometimes unavoidable, separating these isomers can be challenging and requires careful chromatography.[13]
Visualizing the Control Elements
The logical flow for selecting the correct synthetic pathway is based on the desired isomeric outcome.
Caption: Factors governing N-1 vs. N-2 regioselectivity.
Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Sodium hydride (NaH) is a water-reactive flammable solid that liberates hydrogen gas upon contact with protic solvents. Handle with extreme care under an inert atmosphere.
Protocol 1: Highly Selective N-1 Alkylation
This protocol is optimized for achieving high regioselectivity for the thermodynamically favored N-1 position using NaH in THF.[8][10]
Materials and Reagents:
-
This compound
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Alkylating agent (e.g., alkyl bromide, iodide, or tosylate)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
Preparation: To a flame-dried, round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equiv). Seal the flask with a septum and establish an inert atmosphere (e.g., nitrogen or argon).
-
Solvent Addition: Add anhydrous THF via syringe to achieve a concentration of approximately 0.1 M. Stir to dissolve the substrate.
-
Deprotonation: Cool the solution to 0 °C in an ice-water bath. Carefully add NaH (1.2 equiv) portion-wise over 5-10 minutes. Caution: Hydrogen gas evolution will occur.
-
Anion Formation: Allow the suspension to stir at 0 °C for 30 minutes, then remove the ice bath and let it warm to room temperature, stirring for an additional 30 minutes to ensure complete formation of the indazole anion.
-
Alkylation: Add the alkylating agent (1.1-1.2 equiv) dropwise via syringe to the stirred suspension at room temperature.
-
Reaction Monitoring: Stir the reaction at room temperature or with gentle heating (e.g., 40-50 °C) until the starting material is consumed. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Quenching: Once complete, cool the reaction back to 0 °C and quench it by the slow, dropwise addition of saturated aqueous NH₄Cl solution until gas evolution ceases.
-
Work-up: Dilute the mixture with water and transfer it to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Washing & Drying: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the pure N-1 alkylated product.
Protocol 2: Selective N-2 Alkylation (Mitsunobu Reaction)
This protocol leverages the Mitsunobu reaction to achieve high selectivity for the kinetically favored N-2 position.[1][8]
Materials and Reagents:
-
This compound
-
An appropriate alcohol (R-OH, 1.5 equiv)
-
Triphenylphosphine (PPh₃, 1.5 equiv)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 equiv)
-
Anhydrous Tetrahydrofuran (THF)
Step-by-Step Procedure:
-
Preparation: To a flame-dried, round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equiv), the alcohol (1.5 equiv), and PPh₃ (1.5 equiv) in anhydrous THF.
-
Reagent Addition: Cool the solution to 0 °C in an ice-water bath. Add DIAD or DEAD (1.5 equiv) dropwise via syringe over 10-15 minutes. An orange color and/or a white precipitate (triphenylphosphine oxide) may form.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir overnight.
-
Reaction Monitoring: Monitor for the consumption of the starting indazole by TLC or LC-MS.
-
Concentration: Once the reaction is complete, remove the solvent under reduced pressure.
-
Purification: The crude mixture can be purified directly by flash column chromatography. Note that the byproduct, triphenylphosphine oxide, can sometimes co-elute with the product, requiring careful optimization of the chromatography conditions.
Product Characterization: Assigning the Regiochemistry
Unambiguous assignment of the N-1 and N-2 regioisomers is critical. While TLC and ¹H NMR provide initial clues, two-dimensional NMR experiments are the definitive methods for structural elucidation.[4][8]
Definitive Method: Heteronuclear Multiple Bond Correlation (HMBC) NMR The key to distinguishing the isomers lies in the 3-bond correlation between the protons on the carbon attached to the indazole nitrogen (the N-CH₂) and specific carbons within the indazole ring system.
-
N-1 Isomer: A clear correlation will be observed between the N-CH₂ protons and the C-7a carbon of the indazole ring. No correlation to the C-3 carbon is typically seen.
-
N-2 Isomer: A clear correlation will be observed between the N-CH₂ protons and the C-3 carbon of the indazole ring.
Caption: Key HMBC correlations for isomer assignment.
Summary of Conditions and Troubleshooting
The following table summarizes the recommended conditions and provides guidance for common experimental issues.
| Parameter | Protocol 1: N-1 Selection | Protocol 2: N-2 Selection |
| Principle | Thermodynamic Control | Kinetic Control |
| Base/Reagents | Sodium Hydride (NaH) | PPh₃, DIAD/DEAD |
| Solvent | Anhydrous THF | Anhydrous THF |
| Typical Outcome | High selectivity for N-1 isomer | High selectivity for N-2 isomer |
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Reaction | 1. Inactive NaH (Protocol 1). 2. Wet solvents or reagents. 3. Poorly reactive alkylating agent (e.g., a chloride). | 1. Use a fresh bottle of NaH or wash the dispersion with anhydrous hexanes to remove oil. 2. Ensure all glassware is flame-dried and solvents are properly dried. 3. Switch to a more reactive electrophile like an alkyl iodide or tosylate. |
| Poor Regioselectivity (Mixture of Isomers) | 1. Use of a weaker base (e.g., K₂CO₃) or polar solvent (e.g., DMF). 2. Reaction temperature not properly controlled. | 1. Strictly adhere to the recommended NaH/THF system for N-1 selectivity. 2. Ensure the deprotonation and initial alkylation steps are performed at the recommended temperatures. |
| Difficulty in Separating Isomers | Isomers have very similar polarity. | 1. Optimize flash chromatography conditions (e.g., try different eluent systems like Hexane/EtOAc, DCM/Methanol). 2. If separation is still difficult, consider using preparative HPLC. |
General Experimental Workflow
The overall process for successful N-alkylation follows a logical sequence from preparation to final analysis.
Caption: General experimental workflow for N-alkylation.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. research.ucc.ie [research.ucc.ie]
- 4. researchgate.net [researchgate.net]
- 5. Mthis compound | 78155-75-6 | Benchchem [benchchem.com]
- 6. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
- 7. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents [patents.google.com]
The Versatile Scaffold: Ethyl 5-Nitro-1H-Indazole-3-Carboxylate in Modern Medicinal Chemistry
The indazole nucleus, a bicyclic heteroaromatic system, is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with a diverse range of biological targets.[1][2] Among its many derivatives, ethyl 5-nitro-1H-indazole-3-carboxylate has emerged as a particularly valuable starting material for the synthesis of novel therapeutic agents. The presence of the nitro group at the 5-position and the reactive ester at the 3-position provides a versatile platform for structural modifications, leading to compounds with potent biological activities, including anticancer, antiparasitic, and antimicrobial properties.[3][4][5]
This comprehensive guide provides an in-depth exploration of this compound as a scaffold. It details the synthetic pathways to this key intermediate, protocols for its derivatization, and its application in the development of targeted therapies, supported by mechanistic insights and quantitative biological data.
The Strategic Importance of the 5-Nitroindazole Scaffold
The therapeutic potential of 5-nitroindazole derivatives is largely attributed to the electronic properties conferred by the nitro group. This electron-withdrawing group can enhance the biological activity of the core structure, often through mechanisms involving bioreduction.[6][7] In the context of antiparasitic agents, particularly against Trypanosoma cruzi (the causative agent of Chagas disease), the nitro group is believed to be enzymatically reduced within the parasite to form radical species that induce lethal oxidative stress.[4][6]
In oncology, the indazole core is a key feature in several FDA-approved kinase inhibitors.[1][8] Derivatives of 5-nitroindazole have been identified as multi-targeted inhibitors, capable of modulating the activity of key signaling proteins such as cyclin-dependent kinases (CDKs), vascular endothelial growth factor receptor 2 (VEGFR-2), and epidermal growth factor receptor (EGFR), all of which are critical in cancer cell proliferation and angiogenesis.[4][8][9]
Synthesis of the Core Scaffold: this compound
The primary and most direct route to this compound is through the esterification of its corresponding carboxylic acid, 5-nitro-1H-indazole-3-carboxylic acid.[10] This precursor can be synthesized from commercially available starting materials.
Protocol 1: Synthesis of 5-Nitro-1H-indazole-3-carboxylic Acid
This protocol is adapted from established procedures for the synthesis of indazole derivatives.
Materials:
-
2-Amino-5-nitrotoluene
-
Glacial Acetic Acid
-
Sodium Nitrite
-
Deionized Water
-
Methanol
-
Decolorizing Charcoal
Procedure:
-
In a 5-L round-bottomed flask equipped with a mechanical stirrer, dissolve 55 g (0.36 mole) of 2-amino-5-nitrotoluene in 2.5 L of glacial acetic acid.
-
In a separate beaker, prepare a solution of 25 g (0.36 mole) of sodium nitrite in 60 mL of deionized water.
-
Add the sodium nitrite solution to the stirred solution of 2-amino-5-nitrotoluene all at once. The temperature of the reaction mixture should not exceed 25 °C.
-
Continue stirring for 15 minutes to complete the diazotization.
-
Allow the solution to stand at room temperature for 3 days.
-
Concentrate the solution on a steam bath under reduced pressure.
-
The crude product is filtered, washed with cold water, and dried.
-
For purification, recrystallize the crude product from boiling methanol with the addition of decolorizing charcoal.
-
The purified, pale yellow needles of 5-nitro-1H-indazole-3-carboxylic acid are collected by filtration and dried.
Protocol 2: Fischer Esterification to this compound
This protocol employs a classic Fischer esterification method.[11][12]
Materials:
-
5-Nitro-1H-indazole-3-carboxylic acid
-
Absolute Ethanol
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Bicarbonate (NaHCO₃) solution (saturated)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate
Procedure:
-
Suspend 5-nitro-1H-indazole-3-carboxylic acid (1.0 eq) in an excess of absolute ethanol (e.g., 10-20 volumes).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the suspension while stirring.
-
Heat the reaction mixture to reflux and maintain for 6-8 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and remove the excess ethanol under reduced pressure.
-
Neutralize the residue with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to yield the crude this compound.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).
Derivatization Strategies for Lead Discovery
The ethyl ester at the C-3 position of the scaffold is a versatile handle for a variety of chemical transformations, most notably the formation of amides and hydrazides, which are precursors to a wide range of bioactive molecules.
Protocol 3: Synthesis of 5-Nitro-1H-indazole-3-carboxamides
This protocol describes a general method for the amide coupling of the parent carboxylic acid with various amines using standard coupling reagents.[13][14] Alternatively, the ethyl ester can be reacted directly with amines, often requiring more forcing conditions.
Materials:
-
5-Nitro-1H-indazole-3-carboxylic acid (or the corresponding ethyl ester)
-
Substituted amine (1.0-1.2 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)
-
1-Hydroxybenzotriazole (HOBt) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0-3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-nitro-1H-indazole-3-carboxylic acid (1.0 eq) in anhydrous DMF.
-
Add HOBt (1.2 eq) and the desired amine (1.1 eq) to the solution.
-
Add EDC (1.2 eq) and TEA (3.0 eq) to the reaction mixture.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC.
-
Upon completion, pour the reaction mixture into ice water.
-
Extract the product with an appropriate organic solvent (e.g., 10% methanol in chloroform).
-
Wash the combined organic layers with 10% NaHCO₃ solution and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Applications in Drug Discovery
Anticancer Activity
Derivatives of the 5-nitroindazole scaffold have demonstrated significant potential as anticancer agents by targeting key signaling pathways involved in tumor growth and angiogenesis.
Mechanism of Action: Kinase Inhibition
Many cancers are driven by the aberrant activity of protein kinases. The 5-nitroindazole scaffold has been shown to be a potent inhibitor of several kinases, including:
-
VEGFR-2 and EGFR: These receptor tyrosine kinases are crucial for angiogenesis and cell proliferation. Inhibition of these receptors can starve tumors of their blood supply and halt their growth.[8][9]
-
Cyclin-Dependent Kinase 2 (CDK2): This kinase is a key regulator of the cell cycle. Inhibiting CDK2 can lead to cell cycle arrest and apoptosis in cancer cells.[4][15]
Table 1: Anticancer Activity of 5-Nitroindazole Derivatives
| Compound ID | Target Cell Line | IC₅₀ (µM) | Reference |
| Derivative 16 | T. cruzi epimastigotes | 0.49 | [3] |
| Derivative 24 | T. cruzi epimastigotes | 5.75 | [3] |
| Derivative 16 | T. cruzi amastigotes | 0.41 | [3] |
| Derivative 24 | T. cruzi amastigotes | 1.17 | [3] |
| Compound 11 | T. cruzi epimastigotes | 1.00-8.75 | [16] |
| Compound 12 | T. cruzi amastigotes | < 7 | [16] |
| Compound 17 | T. cruzi amastigotes | < 7 | [16] |
Note: This table presents a selection of publicly available data and is not exhaustive.
Antiparasitic Activity
As previously mentioned, 5-nitroindazole derivatives are highly effective against Trypanosoma cruzi. Their mechanism of action is distinct from their anticancer activity and relies on the unique biology of the parasite.
Mechanism of Action: Oxidative Stress
T. cruzi possesses nitroreductase enzymes that can reduce the nitro group of the indazole derivatives. This process generates reactive nitrogen species, which lead to widespread cellular damage and parasite death.[4] This targeted activation makes these compounds selectively toxic to the parasite with lower toxicity to mammalian host cells.[16]
Antitubercular and Antifungal Activities
The versatility of the 5-nitroindazole scaffold extends to the development of agents against Mycobacterium tuberculosis and various fungal pathogens. The nitro group is also crucial for the antitubercular activity of related nitroimidazole compounds.[6][17] While the precise mechanism for 5-nitroindazoles in this context is still under investigation, it is hypothesized to involve the activation of the prodrug by bacterial enzymes.[5]
Table 2: Antimicrobial Activity of 5-Nitroindazole Derivatives
| Compound Class | Target Organism | MIC (µg/mL) | Reference |
| Nitroimidazole Acetamides | M. tuberculosis H37Rv | 1.6 | [4] |
| Nitroimidazole Acetamides | Aspergillus niger | 50 | [4] |
| Nitroimidazole Acetamides | Candida albicans | 50 | [4] |
Note: This table presents a selection of publicly available data and is not exhaustive.
Conclusion and Future Perspectives
This compound is a high-value scaffold in medicinal chemistry, offering a robust starting point for the synthesis of a wide array of biologically active compounds. The strategic placement of the nitro and ester functionalities allows for extensive chemical exploration, leading to the discovery of potent and selective agents for the treatment of cancer, Chagas disease, tuberculosis, and fungal infections.
Future research in this area will likely focus on the synthesis of novel derivatives with improved pharmacokinetic and pharmacodynamic profiles. A deeper understanding of the specific molecular interactions between these compounds and their biological targets will further enable the rational design of next-generation therapeutics with enhanced efficacy and reduced side effects. The continued exploration of the 5-nitroindazole scaffold promises to yield significant contributions to the field of drug discovery.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Activity profile of two 5-nitroindazole derivatives over the moderately drug-resistant Trypanosoma cruzi Y strain (DTU TcII): in vitro and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of 5-nitroindazole as a multitargeted inhibitor for CDK and transferase kinase in lung cancer: a multisampling algorithm-based structural study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Insights into anti-tuberculosis drug design on the scaffold of nitroimidazole derivatives using structure-based computer-aided approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-activity relationships of antitubercular nitroimidazoles. I. Structural features associated with aerobic and anaerobic activities of 4- and 5-nitroimidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. Mthis compound | 78155-75-6 | Benchchem [benchchem.com]
- 11. Mthis compound synthesis - chemicalbook [chemicalbook.com]
- 12. iris.unina.it [iris.unina.it]
- 13. derpharmachemica.com [derpharmachemica.com]
- 14. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. 5-Nitroindazole-based compounds: further studies for activity optimization as anti-Trypanosoma cruzi agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for High-Throughput Screening of Ethyl 5-nitro-1H-indazole-3-carboxylate and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Privileged Indazole Scaffold in Modern Drug Discovery
The 1H-indazole core is a prominent heterocyclic motif that has earned the designation of a "privileged scaffold" in medicinal chemistry. This is due to its versatile three-dimensional structure which allows it to bind to a wide array of biological targets with high affinity.[1] Consequently, indazole derivatives have been successfully developed into therapeutic agents for a range of diseases, including cancer, inflammation, and neurological disorders.[2][3] Ethyl 5-nitro-1H-indazole-3-carboxylate is a key intermediate and a potential pharmacophore in its own right, belonging to this important class of compounds. Its structural features, including the nitro group at the 5-position and the carboxylate at the 3-position, provide avenues for both direct biological activity and further chemical modification to explore structure-activity relationships (SAR).[1]
These application notes provide a comprehensive guide for the high-throughput screening (HTS) of this compound and its analogs to identify and characterize novel bioactive molecules. We will delve into the rationale behind assay selection, provide detailed, step-by-step protocols for relevant HTS assays, and discuss the interpretation of the generated data. The focus will be on a representative kinase inhibition assay, as protein kinases are a well-established target class for indazole-based compounds.[2][4]
Rationale for Kinase-Targeted High-Throughput Screening
Protein kinases play a pivotal role in cellular signaling pathways, and their aberrant activity is a hallmark of many diseases, particularly cancer.[4] The indazole scaffold has been successfully employed in the design of potent and selective kinase inhibitors.[2] For instance, derivatives of 1H-indazole-3-carboxamide have been identified as potent inhibitors of p21-activated kinase 1 (PAK1), a key regulator of cell migration and invasion.[4][5] Given the structural similarities, it is a scientifically sound hypothesis that this compound and its derivatives may also exhibit kinase inhibitory activity.
A fluorescence-based biochemical assay is an ideal platform for the primary HTS campaign due to its sensitivity, scalability, and compatibility with automated liquid handling systems.[6] This assay directly measures the enzymatic activity of the target kinase, providing a quantitative readout of inhibition.
High-Throughput Screening Workflow
A typical HTS campaign for identifying kinase inhibitors from a library of indazole-based compounds, including this compound, follows a multi-stage process.
Caption: A generalized workflow for a high-throughput screening campaign.
Protocol 1: Fluorescence-Based Biochemical Kinase Assay
This protocol describes a generic, fluorescence-based assay to screen for inhibitors of a hypothetical "Kinase Y". This can be adapted for specific kinases of interest.
Principle:
The assay measures the phosphorylation of a specific peptide substrate by Kinase Y. The detection reagent, which contains a proprietary antibody, specifically recognizes the phosphorylated substrate. Upon binding, a fluorescent signal is generated, which is proportional to the extent of substrate phosphorylation. Inhibitors of Kinase Y will prevent substrate phosphorylation, leading to a decrease in the fluorescent signal.
Materials:
-
Kinase Y: Recombinant, purified enzyme.
-
Substrate: Specific peptide substrate for Kinase Y.
-
ATP: Adenosine triphosphate.
-
Assay Buffer: Kinase-specific buffer (e.g., Tris-HCl, MgCl₂, DTT).
-
Detection Reagent: Fluorescence-based phosphorylation detection kit.
-
Test Compounds: this compound and analogs dissolved in 100% DMSO.
-
Positive Control: A known inhibitor of Kinase Y (e.g., Staurosporine).
-
Negative Control: DMSO.
-
Plates: Low-volume, 384-well black assay plates.
-
Instrumentation: Automated liquid handler, plate reader with fluorescence detection capabilities.
Procedure:
-
Compound Plating:
-
Prepare a stock solution of this compound and other test compounds in 100% DMSO.
-
Using an automated liquid handler, dispense a small volume (e.g., 50 nL) of the compound stock solutions into the wells of a 384-well assay plate.
-
Dispense the positive and negative controls into their designated wells.
-
-
Enzyme and Substrate Addition:
-
Prepare a solution of Kinase Y and its peptide substrate in the assay buffer.
-
Dispense this solution into all wells of the assay plate.
-
-
Initiation of Reaction:
-
Prepare a solution of ATP in the assay buffer.
-
Add the ATP solution to all wells to start the enzymatic reaction.
-
The final concentration of DMSO in the assay should be kept low (e.g., <1%) to avoid solvent effects.
-
-
Incubation:
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes), allowing the kinase reaction to proceed.
-
-
Detection:
-
Add the detection reagent to all wells to stop the kinase reaction and initiate the detection signal.
-
Incubate the plate at room temperature for the recommended time (e.g., 30-60 minutes).
-
-
Data Acquisition:
-
Measure the fluorescence intensity in each well using a plate reader.
-
Data Analysis:
The activity of the test compounds is typically calculated as the percent inhibition relative to the controls:
% Inhibition = 100 x (1 - (Signal_Compound - Signal_Positive_Control) / (Signal_Negative_Control - Signal_Positive_Control))
A Z'-factor should be calculated to assess the quality of the assay for HTS. A Z'-factor > 0.5 indicates an excellent assay.[6]
Z' = 1 - (3 * (SD_Positive_Control + SD_Negative_Control)) / |Mean_Positive_Control - Mean_Negative_Control|
| Parameter | Typical Value |
| Final Compound Concentration | 10 µM |
| Final Kinase Y Concentration | 1-5 nM |
| Final Substrate Concentration | 100-500 nM |
| Final ATP Concentration | 10 µM |
| Incubation Time (Kinase Rxn) | 60 minutes |
| Incubation Time (Detection) | 30-60 minutes |
| Plate Format | 384-well |
Protocol 2: Cell-Based Viability Assay (MTT Assay)
Following the identification of hits from the primary screen, it is crucial to assess their effect on cell viability to distinguish between specific kinase inhibition and general cytotoxicity. The MTT assay is a colorimetric assay that measures the metabolic activity of cells.[7]
Principle:
The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cell Line: A cancer cell line known to be dependent on the signaling pathway of Kinase Y.
-
Culture Medium: Appropriate cell culture medium supplemented with fetal bovine serum (FBS) and antibiotics.
-
MTT Solution: 5 mg/mL MTT in phosphate-buffered saline (PBS).
-
Solubilization Solution: e.g., 20% SDS in 50% DMF.[7]
-
Test Compounds: Confirmed hits from the primary screen.
-
Plates: 96-well clear tissue culture plates.
-
Instrumentation: Plate reader capable of measuring absorbance at 570 nm.
Procedure:
-
Cell Seeding:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in culture medium.
-
Add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO).
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C.[7]
-
-
MTT Addition:
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[7]
-
-
Solubilization:
-
Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.[7]
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis:
The cell viability is expressed as a percentage of the vehicle-treated control. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting the percent viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Signaling Pathway Analysis
To confirm that the observed cellular effects are due to the inhibition of the target kinase, downstream signaling events can be analyzed by Western blotting.
Caption: A simplified representation of a kinase signaling pathway and the point of inhibition.
Conclusion and Future Directions
The protocols outlined in these application notes provide a robust framework for the high-throughput screening of this compound and its analogs. By employing a combination of biochemical and cell-based assays, researchers can effectively identify and characterize novel kinase inhibitors. The "hit" compounds identified through this process can serve as valuable starting points for lead optimization programs, ultimately contributing to the development of new therapeutic agents. Future work should focus on expanding the panel of kinases screened against to determine the selectivity profile of the active compounds and on elucidating their precise mechanism of action.
References
- 1. Mthis compound | 78155-75-6 | Benchchem [benchchem.com]
- 2. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
synthesis of 1H-indazole-3-carboxamide from Ethyl 5-nitro-1H-indazole-3-carboxylate
An Application Note for the Multi-Step Synthesis of 1H-Indazole-3-carboxamide from Ethyl 5-nitro-1H-indazole-3-carboxylate
Author: Gemini, Senior Application Scientist
Abstract
The 1H-indazole-3-carboxamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents, including potent kinase inhibitors and intermediates for oncology drugs like Niraparib.[1][2][3][4] This application note provides a comprehensive, two-step protocol for the synthesis of 5-amino-1H-indazole-3-carboxamide, a key derivative, starting from the commercially available this compound. The described workflow involves a robust catalytic hydrogenation for the selective reduction of the nitro group, followed by an efficient aminolysis of the ethyl ester to yield the target primary amide. This guide is designed for researchers in synthetic chemistry and drug development, offering detailed procedural steps, mechanistic insights, and process validation checkpoints to ensure reproducibility and high purity.
Introduction: The Significance of the Indazole Core
Indazole derivatives are a cornerstone of modern drug discovery, recognized for their versatile biological activities. The 1H-indazole-3-carboxamide moiety, in particular, has been identified as a critical pharmacophore for targeting enzymes such as p21-activated kinase 1 (PAK1), which is implicated in tumor progression and metastasis.[4] The synthesis of functionalized indazoles is therefore a subject of intense research. The following protocols detail a reliable and scalable pathway from a nitro-substituted indazole ester to a versatile amino-carboxamide intermediate, suitable for further elaboration in drug discovery programs.
The overall synthetic transformation is achieved in two distinct stages:
-
Stage 1: Reduction: Selective reduction of the C5-nitro group to a primary amine.
-
Stage 2: Amidation: Conversion of the C3-ethyl ester into a primary carboxamide.
Visualized Synthetic Workflow
References
- 1. CN107235957A - A kind of synthetic method for preparing Niraparib - Google Patents [patents.google.com]
- 2. nbinno.com [nbinno.com]
- 3. Synthesis of Niraparib, a cancer drug candidate — Mathematical, Physical and Life Sciences Division [mpls.ox.ac.uk]
- 4. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Leveraging Ethyl 5-Nitro-1H-Indazole-3-Carboxylate in Fragment-Based Drug Discovery
Introduction: The Strategic Value of the Indazole Scaffold in FBDD
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful engine for the identification of novel, high-quality chemical starting points for drug development.[1][2] This approach hinges on a foundational principle: screening collections of low molecular weight compounds, or "fragments," to identify those that bind to a biological target with high ligand efficiency.[3] These initial, often weak-binding hits, serve as sophisticated starting points for elaboration into potent and selective drug candidates. The indazole nucleus, a bicyclic aromatic system, is recognized as a "privileged scaffold" in medicinal chemistry due to its prevalence in a wide array of biologically active compounds, including those with anti-inflammatory, anticancer, and anti-HIV properties.[4][5][6]
Ethyl 5-nitro-1H-indazole-3-carboxylate emerges as a compelling candidate for inclusion in FBDD libraries. Its structural features offer a blend of desirable characteristics for a fragment:
-
Rigid Bicyclic Core: The indazole scaffold provides a well-defined three-dimensional structure, reducing the entropic penalty upon binding and offering clear vectors for synthetic elaboration.
-
Hydrogen Bonding Capabilities: The presence of the indazole nitrogens and the ester carbonyl group provides both hydrogen bond donor and acceptor sites, facilitating interactions with protein targets.
-
Chemical Tractability: The ester and nitro functionalities serve as versatile chemical handles for synthetic modification, allowing for fragment growing or linking strategies.
-
Modest Molecular Weight: With a molecular weight of 235.2 g/mol , it fits well within the "Rule of Three" often applied to fragment selection.[7][8]
This document provides detailed application notes and protocols for the utilization of this compound in primary screening campaigns using three cornerstone FBDD biophysical techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, X-ray Crystallography, and Thermal Shift Assays (TSA).
Physicochemical Properties and Fragment Preparation
A critical prerequisite for any FBDD campaign is a thorough understanding of the fragment's physicochemical properties. This knowledge informs stock solution preparation, screening concentrations, and potential liabilities.
| Property | Value/Information | Source/Justification |
| Molecular Formula | C₁₀H₉N₃O₄ | [8] |
| Molecular Weight | 235.2 g/mol | [8] |
| Appearance | Solid | [9] |
| Purity | >95% recommended | Standard for FBDD to avoid false positives. |
| Aqueous Solubility | Expected to be low. | The parent compound, 5-nitroindazole, has very low aqueous solubility (14.2 µg/mL).[10] The ethyl ester is also likely to have limited solubility. This is a critical parameter to determine experimentally. |
| Solubility in DMSO | High | Assumed to be high, as is typical for such organic molecules. To be confirmed experimentally. |
| Chemical Stability | Stable under typical buffer conditions (pH 6-8). | Indazole is a stable aromatic system. Avoid strongly acidic or basic conditions. |
Protocol 1: Preparation of Master Stock Solution
-
Causality: A high-concentration DMSO stock is essential for FBDD as it allows for the introduction of the fragment into aqueous buffers with minimal final DMSO concentration, which can otherwise interfere with protein stability and binding assays.
-
Accurately weigh 10 mg of this compound.
-
Dissolve the solid in high-purity DMSO to a final concentration of 100 mM. This may require gentle vortexing or sonication.
-
Visually inspect the solution to ensure complete dissolution.
-
Aliquot into small volumes (e.g., 20 µL) to avoid repeated freeze-thaw cycles.
-
Store at -20°C, protected from light.
Screening Workflow Overview
The following diagram illustrates a typical workflow for screening this compound against a protein target.
Caption: FBDD workflow for this compound.
Application Protocol 1: NMR-Based Screening using Saturation Transfer Difference (STD) NMR
STD-NMR is a powerful ligand-observed NMR technique for detecting transient binding of small molecules to large proteins.[4][5][11] It identifies binding by detecting the transfer of magnetization from the saturated protein to the bound ligand.
Expertise & Experience Insights: The success of an STD-NMR experiment is highly dependent on having a clean protein preparation and selecting appropriate spectral regions for selective protein saturation, typically in the aliphatic region (e.g., -1 to 1 ppm) where fragment signals are absent.[12]
Protocol 2: STD-NMR Screening
-
Sample Preparation:
-
Prepare the protein target in a deuterated buffer (e.g., 20 mM Phosphate, 50 mM NaCl, pH 7.4 in 99.9% D₂O). A typical protein concentration is 10-50 µM.
-
From the 100 mM DMSO-d₆ stock of this compound, prepare a 10 mM intermediate stock in the same deuterated buffer.
-
The final screening sample should contain the target protein (e.g., 20 µM) and the fragment (e.g., 200 µM), maintaining a ligand-to-protein ratio of approximately 10:1. The final DMSO-d₆ concentration should be kept low (e.g., <1%).
-
Prepare a control sample containing only the fragment at the same concentration in the same buffer.
-
-
NMR Data Acquisition:
-
Acquire a standard 1D ¹H NMR spectrum of the fragment-only control to identify its resonance frequencies.
-
On the protein-fragment sample, acquire a 1D ¹H spectrum to ensure signals are observable and to choose on- and off-resonance saturation frequencies.
-
Set up the STD experiment.[11]
-
On-resonance saturation: Typically set to a region with protein signals but no ligand signals (e.g., 0.5 ppm or -1.0 ppm).
-
Off-resonance saturation: Set to a region with no protein or ligand signals (e.g., 40 ppm).
-
Saturation time: A key parameter to optimize. Start with a 2-second saturation time.
-
-
Collect the on-resonance and off-resonance spectra, interleaved.
-
Subtract the on-resonance spectrum from the off-resonance spectrum to generate the STD spectrum.
-
-
Data Analysis:
-
Signals present in the STD spectrum belong to the fragment and indicate it is binding to the protein.
-
The relative intensity of the signals in the STD spectrum can provide "epitope mapping," indicating which protons of the fragment are in closest proximity to the protein surface.
-
Caption: Workflow for STD-NMR based fragment screening.
Application Protocol 2: X-ray Crystallography Screening
X-ray crystallography provides unambiguous evidence of fragment binding and delivers a high-resolution 3D structure of the protein-fragment complex, which is invaluable for structure-based drug design.[13][14] The most common method for fragment screening is crystal soaking.[13]
Expertise & Experience Insights: The primary challenge in crystallographic fragment screening is obtaining robust apo-protein crystals that can withstand the soaking process without cracking or losing diffraction quality. High fragment solubility is also crucial to achieve the high concentrations needed for soaking.
Protocol 3: Crystal Soaking with this compound
-
Apo-Crystal Preparation:
-
Grow high-quality crystals of the target protein. These crystals should diffract to a resolution of at least 2.5 Å, preferably higher.
-
Transfer the apo-crystals to a solution that mimics the crystallization condition but lacks the precipitant (stabilization solution).
-
-
Soaking Solution Preparation:
-
Prepare a soaking solution by adding this compound from the 100 mM DMSO stock to the stabilization solution.
-
The final fragment concentration should be high, typically in the range of 10-50 mM. The final DMSO concentration should be carefully controlled, usually not exceeding 10-20%, as higher concentrations can damage the crystals.
-
Self-Validation: It is critical to first test the tolerance of the apo-crystals to the final DMSO concentration by soaking them in a fragment-free solution.
-
-
Crystal Soaking:
-
Carefully transfer the apo-crystals into a drop of the soaking solution.
-
Incubate for a period ranging from a few hours to overnight. The optimal soaking time needs to be determined empirically.
-
-
Cryo-protection and Data Collection:
-
Briefly transfer the soaked crystal into a cryo-protectant solution (often the soaking solution supplemented with an agent like glycerol or ethylene glycol).
-
Flash-cool the crystal in liquid nitrogen.
-
Collect X-ray diffraction data at a synchrotron source.
-
-
Data Analysis:
-
Process the diffraction data and solve the structure by molecular replacement using the apo-protein structure.
-
Carefully inspect the resulting electron density maps for new, unmodeled density in the protein's binding sites that corresponds to the shape of the fragment. A positive hit is confirmed when the fragment can be confidently modeled into this density.
-
Application Protocol 3: Thermal Shift Assay (TSA) / Differential Scanning Fluorimetry (DSF)
TSA is a high-throughput, cost-effective method to screen for ligand binding by measuring changes in a protein's thermal stability.[15] Ligand binding typically stabilizes the protein, resulting in an increase in its melting temperature (Tm).
Expertise & Experience Insights: This technique is sensitive to buffer conditions and the presence of co-solvents like DMSO, which can destabilize the protein and affect the measured Tm. Therefore, appropriate controls are essential for reliable data. NanoDSF, which measures changes in intrinsic tryptophan fluorescence, is often preferred as it is a label-free method.
Protocol 4: nanoDSF Screening
-
Assay Development:
-
Determine the optimal buffer and protein concentration for the assay. The protein should exhibit a clear, single unfolding transition. A typical protein concentration for nanoDSF is 0.1-1 mg/mL.[2]
-
Perform a DMSO tolerance test to find the maximum concentration that does not significantly alter the protein's Tm.
-
-
Screening Plate Preparation:
-
Using a 384-well plate, prepare the reaction mixtures. Each well should contain the protein at its optimal concentration in the chosen buffer.
-
Add this compound to the sample wells to a final concentration of, for example, 200 µM. The final DMSO concentration should not exceed the predetermined tolerance limit.
-
Include positive control wells (protein with a known binder) and negative control wells (protein with DMSO only).
-
-
Data Acquisition:
-
Load the samples into the capillaries of a nanoDSF instrument (e.g., Prometheus).
-
Apply a thermal ramp, for example, from 20°C to 95°C at a rate of 1°C/minute.
-
The instrument will monitor the change in the ratio of tryptophan fluorescence at 350 nm and 330 nm as a function of temperature.
-
-
Data Analysis:
-
The instrument software will calculate the Tm for each sample, which is the temperature at the midpoint of the unfolding transition.
-
A hit is identified by a statistically significant positive shift in the Tm (ΔTm) compared to the negative control. A typical hit threshold is a ΔTm of >2°C or greater than three times the standard deviation of the control.
-
| Parameter | Recommended Value | Rationale |
| Protein Concentration | 10-50 µM (NMR), 0.1-1 mg/mL (DSF) | Ensures adequate signal-to-noise ratio for the respective technique. |
| Fragment Concentration | 100-500 µM (NMR, DSF), 10-50 mM (X-ray) | Higher concentrations are needed to detect weak binding, especially for X-ray soaking. |
| DMSO Concentration | <1-2% (NMR, DSF), <20% (X-ray) | Minimize interference with the assay and protein stability. |
| Buffer | Physiologically relevant pH (e.g., 7.4), low salt | Provides a stable environment for the protein and mimics biological conditions. |
Conclusion
This compound represents a valuable addition to a fragment library for FBDD campaigns. Its privileged indazole scaffold, combined with functional groups amenable to synthetic elaboration, makes it an attractive starting point for the development of novel therapeutics. The protocols outlined in this document provide a robust framework for screening this fragment against protein targets of interest using standard biophysical techniques. Successful hit identification with this fragment can unlock new avenues in drug discovery, leveraging the proven biological relevance of the indazole chemical space.
References
- 1. Saturation Transfer Difference (STD) - NMR experiment procedure | Department of Chemistry and Biochemistry | University of Maryland [chem.umd.edu]
- 2. inext-discovery.eu [inext-discovery.eu]
- 3. Saturation transfer difference NMR for fragment screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PPT - saturation transfer difference nmr for fragment screening PowerPoint Presentation - ID:10630352 [slideserve.com]
- 5. Crystallographic Fragment Screening | Springer Nature Experiments [experiments.springernature.com]
- 6. This compound,(CAS# 78155-85-8)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 7. Mthis compound | CymitQuimica [cymitquimica.com]
- 8. 5-Nitroindazole | C7H5N3O2 | CID 21501 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 10. Practical Fragments: New tricks for old methods: STD NMR [practicalfragments.blogspot.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. 78155-85-8|this compound|this compound|-范德生物科技公司 [bio-fount.com]
- 14. Nano-Differential Scanning Fluorimetry for Screening in Fragment-based Lead Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Differential Scanning Fluorimetry (DSF) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
Application Notes and Protocols for the Quantification of Ethyl 5-nitro-1H-indazole-3-carboxylate
Abstract
This comprehensive guide provides detailed analytical methodologies for the accurate quantification of Ethyl 5-nitro-1H-indazole-3-carboxylate, a key intermediate in pharmaceutical synthesis. Recognizing the critical need for robust and reliable analytical data in drug development, this document outlines two primary instrumental approaches: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). Each protocol is presented with an in-depth explanation of the underlying scientific principles guiding the selection of experimental parameters. Furthermore, this guide details the necessary steps for method validation in accordance with the International Council for Harmonisation (ICH) guidelines, ensuring data integrity and regulatory compliance.[1][2][3][4][5] This document is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry.
Introduction to this compound
This compound is a heterocyclic aromatic compound of significant interest in medicinal chemistry and drug discovery. Its indazole core, substituted with a nitro group and an ethyl carboxylate moiety, makes it a versatile scaffold for the synthesis of a variety of biologically active molecules. The accurate quantification of this compound is paramount during synthesis, for purity assessment of the final active pharmaceutical ingredient (API), and in pharmacokinetic studies.
Physicochemical Properties:
To develop robust analytical methods, a thorough understanding of the analyte's physicochemical properties is essential.
| Property | Value | Source |
| Molecular Formula | C₁₀H₉N₃O₄ | --INVALID-LINK-- |
| Molecular Weight | 235.2 g/mol | --INVALID-LINK-- |
| Predicted LogP | 1.8 | ChemAxon |
| Predicted pKa | Acidic: ~11.5 (indazole NH), Basic: ~-3.0 (nitro group) | ChemAxon |
| UV Absorbance | Expected in the range of 250-350 nm due to the nitroaromatic chromophore.[6][7][8] | Theoretical |
The presence of the nitroaromatic chromophore suggests strong UV absorbance, making HPLC-UV a suitable technique for quantification. The compound's polarity, indicated by the predicted LogP, is amenable to reversed-phase chromatography.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a widely accessible and robust technique for the routine quantification of chromophoric compounds like this compound. The method's principle lies in the separation of the analyte from other components in a mixture based on its differential partitioning between a stationary phase and a mobile phase, followed by detection via UV absorbance.
Rationale for Method Development
The selection of chromatographic conditions is critical for achieving optimal separation and quantification.
-
Stationary Phase: A C18 stationary phase is recommended as a starting point for method development due to its versatility and wide applicability in reversed-phase chromatography for moderately polar compounds. The non-polar nature of the C18 alkyl chains will provide adequate retention for this compound.
-
Mobile Phase: A mixture of an organic solvent (acetonitrile or methanol) and an aqueous buffer is the standard for reversed-phase HPLC. Acetonitrile is often preferred for its lower viscosity and UV cutoff. A buffer, such as phosphate or formate, is used to control the pH of the mobile phase, which can influence the retention time and peak shape of ionizable compounds. Given the predicted pKa of the indazole NH, maintaining a consistent pH is crucial for reproducible results.
-
Detection Wavelength: Based on the UV-Vis spectra of similar nitroaromatic compounds, a detection wavelength in the range of 254-350 nm is expected to provide good sensitivity.[6][7][8] The optimal wavelength should be determined by analyzing a standard solution of the analyte with a photodiode array (PDA) detector. A wavelength of 254 nm is a common starting point for aromatic compounds.[9]
Experimental Protocol
2.2.1. Materials and Reagents
-
This compound reference standard (purity >98%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, e.g., Milli-Q)
-
Formic acid (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Internal Standard (IS): A structurally similar compound with a different retention time, for example, Mthis compound.
2.2.2. Instrumentation
-
HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV or PDA detector.
-
Analytical column: C18, 4.6 x 150 mm, 5 µm particle size (or similar).
2.2.3. Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-1 min: 30% B, 1-10 min: 30-70% B, 10-12 min: 70% B, 12-13 min: 70-30% B, 13-15 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm |
2.2.4. Sample Preparation
-
Standard Solutions: Prepare a stock solution of this compound (1 mg/mL) in methanol. Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase (initial conditions) to cover the expected concentration range of the samples.
-
Sample Solutions: Accurately weigh the sample containing this compound and dissolve it in a known volume of methanol. Filter the solution through a 0.45 µm syringe filter before injection.[10]
Data Analysis and System Suitability
-
Quantification: Construct a calibration curve by plotting the peak area of the analyte against its concentration. Determine the concentration of the analyte in the samples by interpolating their peak areas from the calibration curve.
-
System Suitability: Before sample analysis, perform system suitability tests to ensure the chromatographic system is performing adequately. Key parameters include:
-
Tailing factor: Should be ≤ 2.0.
-
Theoretical plates: Should be > 2000.
-
Relative standard deviation (RSD) of replicate injections: Should be ≤ 2.0%.
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
For applications requiring higher sensitivity and selectivity, such as bioanalysis or trace impurity analysis, LC-MS/MS is the method of choice.[11][12] This technique couples the separation power of HPLC with the mass-resolving capabilities of a tandem mass spectrometer, allowing for the precise quantification of the analyte even in complex matrices.
Rationale for Method Development
-
Ionization: Electrospray ionization (ESI) is a soft ionization technique well-suited for polar and thermally labile molecules like this compound.[11] Both positive and negative ion modes should be evaluated. Given the presence of the indazole ring, positive ion mode ([M+H]⁺) is likely to be efficient. The nitro group and carboxyl group could also potentially yield a signal in negative ion mode ([M-H]⁻).
-
Mass Spectrometry: A triple quadrupole mass spectrometer is ideal for quantitative analysis using Multiple Reaction Monitoring (MRM).[13] In MRM, a specific precursor ion (the molecular ion of the analyte) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This highly selective detection method minimizes interferences from the sample matrix.
-
Fragmentation: The fragmentation pattern of this compound in the collision cell needs to be determined by infusing a standard solution into the mass spectrometer. Likely fragmentations could include the loss of the ethyl group (-C₂H₅), the ethoxy group (-OC₂H₅), or the entire ethyl carboxylate group (-COOC₂H₅).
Experimental Protocol
3.2.1. Materials and Reagents
As per the HPLC-UV method, but with LC-MS grade solvents and additives. A stable isotope-labeled internal standard (e.g., ¹³C₆-Ethyl 5-nitro-1H-indazole-3-carboxylate) is highly recommended for LC-MS/MS to compensate for matrix effects and variations in ionization efficiency.[14]
3.2.2. Instrumentation
-
LC-MS/MS system consisting of an HPLC or UPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.
3.2.3. Chromatographic Conditions (UPLC for faster analysis)
| Parameter | Condition |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-0.5 min: 20% B, 0.5-3 min: 20-80% B, 3-3.5 min: 80% B, 3.5-3.6 min: 80-20% B, 3.6-5 min: 20% B |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
3.2.4. Mass Spectrometry Conditions
| Parameter | Condition |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
| MRM Transitions | Analyte: 236.1 > 190.1 (Loss of C₂H₅OH), 236.1 > 162.1 (Loss of COOC₂H₅) Internal Standard: To be determined based on its mass. |
3.2.5. Sample Preparation
-
For Pharmaceutical Samples: Similar to the HPLC-UV method, with dilution in the initial mobile phase.
-
For Biological Matrices (e.g., Plasma):
-
Protein Precipitation: To 100 µL of plasma, add 300 µL of cold acetonitrile containing the internal standard.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Data Analysis
Quantification is performed by calculating the ratio of the analyte peak area to the internal standard peak area and comparing this ratio to a calibration curve prepared in the same matrix.
Method Validation
To ensure the reliability and accuracy of the analytical data, the developed methods must be validated according to ICH guidelines (Q2(R1)/Q2(R2)).[1][2][3][4][5] The following parameters should be assessed:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by analyzing blank samples, placebo formulations, and samples spiked with potential impurities.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used, and the correlation coefficient (r²) should be ≥ 0.99.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results to the true value. This is typically assessed by the recovery of spiked samples at different concentrations (e.g., 80%, 100%, and 120% of the target concentration).
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes:
-
Repeatability (intra-day precision): Analysis of replicate samples on the same day.
-
Intermediate Precision (inter-day precision): Analysis of replicate samples on different days, by different analysts, or with different equipment.
-
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate).
Validation Acceptance Criteria Summary:
| Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.99 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (RSD) | ≤ 2.0% |
| Robustness | No significant impact on results |
Visualizations
Caption: HPLC-UV analytical workflow for this compound.
Caption: LC-MS/MS analytical workflow for this compound.
Conclusion
The HPLC-UV and LC-MS/MS methods detailed in this application note provide robust and reliable approaches for the quantification of this compound. The HPLC-UV method is well-suited for routine quality control and purity assessments, while the LC-MS/MS method offers the high sensitivity and selectivity required for bioanalytical and trace-level analysis. Adherence to the outlined validation procedures will ensure the generation of high-quality, defensible data that meets regulatory expectations.
References
- 1. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. database.ich.org [database.ich.org]
- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 4. database.ich.org [database.ich.org]
- 5. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 6. researchgate.net [researchgate.net]
- 7. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 8. uv-visible light absorption spectrum of phenol 3-nitrophenol spectra of phenols aromatic compounds benzene ring based chromophore Doc Brown's chemistry revision notes [docbrown.info]
- 9. Seven Nitroaromatic and Nitroamine Explosives Analyzed with HPLC - AppNote [mtc-usa.com]
- 10. greyhoundchrom.com [greyhoundchrom.com]
- 11. pharmoutsourcing.com [pharmoutsourcing.com]
- 12. rsc.org [rsc.org]
- 13. agilent.com [agilent.com]
- 14. Quantitative mass spectrometry methods for pharmaceutical analysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocols: A Multi-Assay Approach for Characterizing the Enzymatic Activity of Ethyl 5-nitro-1H-indazole-3-carboxylate
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed technical guide for investigating the enzymatic activity of Ethyl 5-nitro-1H-indazole-3-carboxylate. Given the compound's distinct structural features—a nitroaromatic system and a privileged indazole scaffold—we hypothesize its potential interaction with specific enzyme classes. This guide presents a multi-assay strategy, moving from a primary hypothesis based on the nitro group to secondary and exploratory assays targeting enzymes known to interact with the indazole core. We provide the scientific rationale, detailed step-by-step protocols, and data interpretation frameworks for three key enzymatic assays: Nitroreductase (NTR) Activity, Monoamine Oxidase (MAO) Inhibition, and a general Protein Kinase Inhibition screen.
Scientific Rationale & Strategic Overview
The chemical structure of this compound provides clear, rational starting points for enzymatic screening. The molecule can be deconstructed into two key pharmacophores:
-
The 5-Nitro Group: Nitroaromatic compounds are well-established substrates for nitroreductase (NTR) enzymes.[1] These enzymes, prevalent in bacteria but absent in mammalian cells, catalyze the NAD(P)H-dependent reduction of nitro groups.[1] This makes NTR activity a primary, highly plausible hypothesis to test. The conversion of the parent compound by an NTR could have implications for prodrug strategies or off-target effects in microbial systems.[2]
-
The 1H-Indazole Core: The indazole ring is a "privileged scaffold" in medicinal chemistry, recognized for its ability to bind to a wide range of biological targets.[3] Specifically, indazole derivatives are prominent in the development of potent inhibitors for two major enzyme families:
-
Monoamine Oxidases (MAO): Indazole-based structures have been successfully developed as selective inhibitors of MAO-A and MAO-B, enzymes critical in neurotransmitter metabolism and targeted in neurodegenerative diseases.[3][4]
-
Protein Kinases: The indazole nucleus is a cornerstone of numerous approved and clinical-stage protein kinase inhibitors, targeting enzymes like VEGFR, FGFR, and ALK in oncology.[5][6]
-
This guide, therefore, proposes a logical, tiered approach to characterize the compound's activity, starting with the most evident hypothesis and expanding to broader, yet highly relevant, screening paradigms.
Part I: Nitroreductase (NTR) Substrate Activity Assay
Principle: This assay determines if this compound can act as a substrate for bacterial nitroreductase. The assay directly measures the activity of a purified NTR enzyme in the presence of the compound and a necessary cofactor (NADH or NADPH). A positive result (consumption of cofactor or modification of the substrate) would confirm the compound's susceptibility to nitro-reduction. For this protocol, we describe a highly sensitive luminometric assay, where NTR reduces a pro-luciferin substrate, generating a light signal proportional to enzyme activity.[1] The test compound is evaluated for its ability to compete with this reaction.
Experimental Workflow: NTR Activity Assay
Caption: Workflow for the luminometric nitroreductase activity assay.
Protocol: Luminometric Nitroreductase Assay
This protocol is adapted from commercially available kits like the Abcam Nitroreductase Assay Kit (Luminometric).
A. Materials & Reagents:
-
Purified bacterial nitroreductase (e.g., from E. coli)
-
Luminometric NTR substrate (pro-luciferin derivative)
-
Luciferase detection reagent
-
NADPH or NADH cofactor
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.2)
-
This compound (Test Compound)
-
DMSO (for dissolving the test compound)
-
White, opaque 96-well microplates
-
Luminometer
B. Step-by-Step Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of the test compound in DMSO. Further dilute in Assay Buffer to create a range of working concentrations (e.g., 1 µM to 100 µM).
-
Prepare working solutions of NTR enzyme, NADPH, and the luminometric substrate in Assay Buffer according to the supplier's instructions.
-
Prepare the Luciferase Detection Reagent according to the supplier's instructions.
-
-
Assay Setup:
-
Design the plate layout, including wells for a standard curve (if quantifying absolute activity), negative controls (no enzyme), vehicle controls (DMSO), and test compound dilutions.
-
To each well, add the following in order:
-
50 µL of Assay Buffer
-
10 µL of NTR enzyme working solution (or buffer for negative controls).
-
10 µL of NADPH working solution.
-
10 µL of test compound dilution or vehicle (DMSO in buffer).
-
-
-
Enzymatic Reaction:
-
Mix the plate gently and incubate at 37°C for 30-60 minutes.
-
-
Signal Detection:
-
Allow the plate to cool to room temperature.
-
Add 50 µL of the prepared Luciferase Detection Reagent to all wells.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Measure the luminescence using a microplate luminometer.
-
C. Data Analysis & Interpretation:
-
Subtract the background luminescence (negative control wells) from all other readings.
-
Compare the signal in the test compound wells to the vehicle control.
-
If the compound is a substrate: It may compete with the pro-luciferin substrate, leading to a decrease in luminescence compared to the vehicle control. This indicates the NTR enzyme is busy reducing the test compound.
-
If the compound is an inhibitor: It will prevent the reduction of the pro-luciferin, also causing a decrease in luminescence. Further kinetic studies would be needed to distinguish between substrate competition and direct inhibition.
-
No change in signal suggests the compound does not significantly interact with the NTR enzyme under these conditions.
-
Data Presentation: Nitroreductase Assay Results
| Compound Concentration (µM) | Raw Luminescence (RLU) | Background Corrected (RLU) | % Activity (vs. Vehicle) |
| 0 (Vehicle Control) | 100% | ||
| 1 | |||
| 5 | |||
| 10 | |||
| 25 | |||
| 50 | |||
| 100 | |||
| No Enzyme Control | 0 | 0% |
Part II: Monoamine Oxidase (MAO) Inhibition Assay
Principle: This assay evaluates whether this compound can inhibit the activity of the two main MAO isoforms, MAO-A and MAO-B. MAOs catalyze the oxidative deamination of monoamines, producing H₂O₂ as a byproduct.[7][8] This protocol utilizes a sensitive fluorometric method where the H₂O₂ produced reacts with a probe to generate a fluorescent product.[8][9] A decrease in fluorescence in the presence of the test compound indicates inhibition of MAO activity.
Experimental Workflow: MAO Inhibition Screening
Caption: Workflow for the fluorometric MAO inhibitor screening assay.
Protocol: Fluorometric MAO Inhibition Assay
This protocol is based on commercially available kits such as the BioAssay Systems EnzyChrom™ MAO Inhibitor Screening Kit[9].
A. Materials & Reagents:
-
Recombinant human MAO-A and MAO-B enzymes
-
MAO substrate (e.g., p-Tyramine, a substrate for both isoforms)
-
Fluorescent Probe (e.g., a peroxidase substrate that reacts with H₂O₂)
-
Horseradish Peroxidase (HRP)
-
Assay Buffer
-
Known MAO-A inhibitor (e.g., Clorgyline) and MAO-B inhibitor (e.g., Pargyline) for positive controls
-
This compound (Test Compound)
-
Black, flat-bottom 96-well microplates
-
Fluorescence microplate reader
B. Step-by-Step Procedure:
-
Prepare Test Compound Dilutions: Create a serial dilution of the test compound in Assay Buffer containing a small, consistent amount of DMSO (e.g., 1%). Concentrations should span a wide range to determine an IC₅₀ (e.g., 1 nM to 100 µM).
-
Assay Reaction:
-
Set up parallel plates for MAO-A and MAO-B.
-
To each well, add 80 µL of the appropriate enzyme working solution (MAO-A or MAO-B in Assay Buffer).
-
Add 10 µL of the test compound dilution, positive control inhibitor, or vehicle control.
-
Pre-incubate the plate at 37°C for 10-15 minutes.
-
Prepare a "Reaction Mix" containing the MAO substrate, fluorescent probe, and HRP in Assay Buffer.
-
Initiate the reaction by adding 10 µL of the Reaction Mix to all wells.
-
-
Incubation and Measurement:
-
Mix the plate gently.
-
Incubate at 37°C for 30-60 minutes, protected from light.
-
Measure the fluorescence at the appropriate wavelengths (e.g., Ex/Em = 530/585 nm).
-
C. Data Analysis & Interpretation:
-
Calculate Percent Inhibition:
-
% Inhibition = (1 - (F_test - F_blank) / (F_vehicle - F_blank)) * 100
-
Where F_test is the fluorescence of the test compound well, F_vehicle is the fluorescence of the vehicle control well, and F_blank is the fluorescence of the no-enzyme control.
-
-
Determine IC₅₀:
-
Plot the % Inhibition against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve (variable slope) using appropriate software (e.g., GraphPad Prism) to calculate the IC₅₀ value, which is the concentration of the compound required to inhibit 50% of the enzyme's activity.
-
Data Presentation: MAO-A/B Inhibition Results
| [Compound] (log M) | % Inhibition MAO-A | % Inhibition MAO-B |
| -9.0 | ||
| -8.5 | ||
| -8.0 | ||
| -7.5 | ||
| -7.0 | ||
| -6.5 | ||
| -6.0 | ||
| -5.5 | ||
| -5.0 | ||
| IC₅₀ (nM) | Calculate | Calculate |
Part III: General Protein Kinase Inhibition Assay (Exploratory)
Principle: Given the prevalence of the indazole scaffold in potent kinase inhibitors, an exploratory screen is warranted.[6] This protocol describes a general, luminescence-based kinase assay that quantifies the amount of ADP produced during the kinase reaction. The amount of ADP is directly proportional to kinase activity. A decrease in signal indicates inhibition. This method is universal for any kinase that produces ADP.
Illustrative Kinase Signaling Pathway
Caption: General mechanism of a receptor tyrosine kinase and its inhibition.
Protocol: ADP-Glo™ Luminescence-Based Kinase Assay
This is a general protocol based on the principles of Promega's ADP-Glo™ Kinase Assay.
A. Materials & Reagents:
-
Kinase of interest (e.g., FGFR1, a common target for indazoles[5])
-
Kinase-specific substrate peptide
-
ATP
-
Kinase Assay Buffer
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
This compound (Test Compound)
-
White, opaque 96 or 384-well plates
-
Luminometer
B. Step-by-Step Procedure:
-
Kinase Reaction Setup:
-
Prepare serial dilutions of the test compound in Kinase Assay Buffer.
-
In each well, combine the Kinase Assay Buffer, the kinase enzyme, the specific substrate, and the test compound dilution (or vehicle).
-
Initiate the kinase reaction by adding ATP. The final volume is typically small (e.g., 5-10 µL).
-
-
Incubation:
-
Mix the plate gently and incubate at the optimal temperature for the kinase (e.g., 30°C or 37°C) for a set time (e.g., 60 minutes).
-
-
ADP Detection:
-
Add an equal volume of ADP-Glo™ Reagent to each well. This reagent terminates the kinase reaction and depletes the remaining unconsumed ATP.
-
Incubate for 40 minutes at room temperature.
-
Add a double volume of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP, which is then used by a luciferase to produce light.
-
Incubate for 30-60 minutes at room temperature.
-
-
Measurement:
-
Measure the luminescence using a microplate luminometer. The light signal is proportional to the ADP concentration, and thus to the kinase activity.
-
C. Data Analysis & Interpretation:
-
Calculate % Inhibition as described for the MAO assay.
-
Plot the % Inhibition versus the log of the compound concentration and fit the curve to determine the IC₅₀ value. A low IC₅₀ value suggests the compound is a potent inhibitor of the chosen kinase.
Data Presentation: Kinase Inhibition Profile
| [Compound] (log M) | Raw Luminescence (RLU) | % Kinase Activity | % Inhibition |
| -9.0 | |||
| -8.5 | |||
| -8.0 | |||
| -7.5 | |||
| -7.0 | |||
| -6.5 | |||
| IC₅₀ (nM) | Calculate |
Summary & Concluding Remarks
This application note outlines a rational, multi-pronged strategy to profile the enzymatic activity of this compound. By systematically testing its potential as a nitroreductase substrate and as an inhibitor of monoamine oxidases and protein kinases, researchers can build a comprehensive understanding of its biological interactions. The provided protocols offer robust, field-proven methods for generating high-quality, quantitative data. A positive "hit" in any of these assays will provide a strong foundation for further mechanistic studies, guiding the compound's future development in medicinal chemistry or its characterization as a novel biochemical tool.
References
- 1. Amplite® Luminometric Nitroreductase Assay Kit | AAT Bioquest [aatbio.com]
- 2. Ratiometric Fluorescence Assay for Nitroreductase Activity: Locked-Flavylium Fluorophore as a NTR-Sensitive Molecular Probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mthis compound | 78155-75-6 | Benchchem [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. assaygenie.com [assaygenie.com]
- 9. bioassaysys.com [bioassaysys.com]
Application Notes and Protocols for Studying Enzyme Kinetics with Ethyl 5-nitro-1H-indazole-3-carboxylate
Introduction: A Privileged Scaffold for Probing Enzymatic Activity
The indazole core is a "privileged" scaffold in medicinal chemistry, recognized for its ability to interact with a diverse range of biological targets.[1] This structural motif is central to numerous pharmacologically active agents.[2] The introduction of a nitro group at the 5-position and an ethyl carboxylate at the 3-position of the indazole ring system endows Ethyl 5-nitro-1H-indazole-3-carboxylate with unique physicochemical properties, rendering it an excellent tool for the investigation of specific enzyme kinetics. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound as a chromogenic substrate, primarily for bacterial nitroreductase enzymes.
The principle of the assay is centered on the enzymatic reduction of the nitro group at the 5-position of the indazole ring. This reaction, catalyzed by nitroreductase in the presence of a reducing agent such as NADH or NADPH, results in the formation of Ethyl 5-amino-1H-indazole-3-carboxylate. The conversion of the nitro group to an amino group induces a significant shift in the molecule's electronic structure, leading to a change in its light-absorbing properties. The product, an aromatic amine, is colored, allowing for the continuous monitoring of the enzymatic reaction via spectrophotometry.[3][4] This method offers a robust and sensitive platform for high-throughput screening of enzyme inhibitors and for detailed characterization of enzyme kinetics.
Physicochemical Properties of the Substrate
A thorough understanding of the substrate's properties is paramount for the design and execution of reliable enzyme assays.
| Property | Value | Source |
| Chemical Name | This compound | N/A |
| CAS Number | 78155-85-8 | [4] |
| Molecular Formula | C10H9N3O4 | N/A |
| Molecular Weight | 235.20 g/mol | N/A |
| Appearance | Solid | N/A |
| Purity | Typically ≥95% | [5] |
The Enzymatic Reaction: A Visual Representation
The core of this application lies in the enzymatic conversion of a colorless or weakly colored substrate into a colored product. This transformation is catalyzed by a nitroreductase enzyme.
Caption: Enzymatic reduction of the substrate.
Experimental Protocols: A Step-by-Step Guide
This section provides a detailed protocol for a continuous spectrophotometric assay using this compound with a model nitroreductase, such as E. coli nitroreductase B (NfsB).
Materials and Reagents
-
This compound (Substrate)
-
Recombinant E. coli Nitroreductase B (NfsB)[6]
-
β-Nicotinamide adenine dinucleotide, reduced form (NADH) or β-Nicotinamide adenine dinucleotide phosphate, reduced form (NADPH)
-
Potassium phosphate buffer (50 mM, pH 7.0)
-
Dimethyl sulfoxide (DMSO)
-
UV-Vis Spectrophotometer (plate reader or cuvette-based)
-
96-well microplates (for plate reader assays) or quartz cuvettes
Preparation of Reagents
-
Substrate Stock Solution (10 mM): Dissolve an appropriate amount of this compound in DMSO. Store at -20°C, protected from light.
-
NAD(P)H Stock Solution (10 mM): Dissolve NADH or NADPH in the potassium phosphate buffer. Prepare this solution fresh daily and keep on ice.
-
Enzyme Solution: Prepare a stock solution of the nitroreductase enzyme in potassium phosphate buffer. The optimal concentration should be determined empirically but a starting concentration of 1-10 µg/mL is recommended. Store as aliquots at -80°C to avoid repeated freeze-thaw cycles.
-
Assay Buffer: 50 mM Potassium phosphate buffer, pH 7.0.
Assay Procedure
The following protocol is designed for a total reaction volume of 200 µL in a 96-well microplate. Adjust volumes proportionally for cuvette-based assays.
Caption: Experimental workflow for the nitroreductase assay.
Detailed Steps:
-
Set up the spectrophotometer to the desired temperature (e.g., 37°C).
-
To each well of a 96-well plate, add the components in the following order:
-
160 µL of Assay Buffer
-
10 µL of the desired concentration of this compound (diluted from the stock solution in assay buffer). For determining the Michaelis-Menten constant (Km), a range of substrate concentrations bracketing the expected Km should be used.
-
10 µL of 10 mM NAD(P)H solution.
-
-
Pre-incubate the plate at the assay temperature for 5 minutes.
-
Initiate the reaction by adding 20 µL of the enzyme solution to each well. Mix thoroughly, avoiding bubble formation.
-
Immediately start measuring the absorbance at the wavelength of maximum absorbance (λmax) of the product, Ethyl 5-amino-1H-indazole-3-carboxylate. This is expected to be in the range of 400-420 nm. The exact λmax should be determined experimentally by scanning the spectrum of the fully reacted product.
-
Record the absorbance at regular intervals (e.g., every 15-30 seconds) for a period of 5-10 minutes.
-
Controls:
-
No-enzyme control: Replace the enzyme solution with an equal volume of assay buffer to measure the rate of non-enzymatic substrate reduction.
-
No-substrate control: Replace the substrate solution with an equal volume of assay buffer to monitor any background changes in absorbance.
-
Data Analysis and Interpretation
The primary data obtained from the assay is the change in absorbance over time. The initial reaction velocity (V₀) is determined from the linear portion of this curve.
Calculation of Enzyme Activity
The rate of product formation can be calculated using the Beer-Lambert law:
V₀ (µmol/min/mL) = (ΔAbs / Δt) / (ε * l)
Where:
-
ΔAbs / Δt is the initial rate of absorbance change per minute.
-
ε is the molar extinction coefficient of the product (Ethyl 5-amino-1H-indazole-3-carboxylate) in M⁻¹cm⁻¹.
-
l is the path length of the light beam through the sample in cm (for a standard 96-well plate, this is dependent on the volume and should be calibrated; for a standard 1 cm cuvette, l = 1).
Note on the Molar Extinction Coefficient (ε): The exact molar extinction coefficient for Ethyl 5-amino-1H-indazole-3-carboxylate may not be readily available in the literature. It is highly recommended to determine this value experimentally. This can be achieved by ensuring the complete enzymatic conversion of a known concentration of the substrate and measuring the final absorbance of the product. Alternatively, a standard curve of the purified product can be generated. As an initial estimate, the molar extinction coefficients of similar aromatic amines can be in the range of 10,000 to 20,000 M⁻¹cm⁻¹.
Determination of Kinetic Parameters
To determine the Michaelis-Menten constant (Km) and the maximum velocity (Vmax), the initial velocities (V₀) are measured at varying substrate concentrations. The data are then plotted as V₀ versus substrate concentration ([S]). The resulting hyperbolic curve can be fitted to the Michaelis-Menten equation:
V₀ = (Vmax * [S]) / (Km + [S])
Non-linear regression analysis of this plot will provide the values for Km and Vmax. The turnover number (kcat) can be calculated if the enzyme concentration ([E]) is known:
kcat = Vmax / [E]
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High background absorbance | Spontaneous hydrolysis of the substrate. | Prepare fresh substrate and NAD(P)H solutions. Subtract the rate of the no-enzyme control from the experimental rates. |
| Non-linear reaction rate | Substrate depletion, enzyme instability, or product inhibition. | Use a lower enzyme concentration. Ensure substrate concentration is not limiting for Vmax determination. Analyze only the initial linear phase of the reaction. |
| Low signal-to-noise ratio | Low enzyme activity or suboptimal assay conditions. | Increase enzyme concentration. Optimize pH and temperature. Ensure the correct wavelength is being used for detection. |
Conclusion
This compound is a versatile and effective chromogenic substrate for the kinetic analysis of nitroreductase enzymes. The assay described in this application note is robust, sensitive, and amenable to high-throughput screening, making it a valuable tool in drug discovery and basic research for identifying and characterizing enzyme inhibitors and for studying enzyme mechanisms.
References
- 1. researchgate.net [researchgate.net]
- 2. Correlation of kinetic parameters of nitroreductase enzymes with redox properties of nitroaromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Understanding the Broad Substrate Repertoire of Nitroreductase Based on Its Kinetic Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reduction of quinones and nitroaromatic compounds by Escherichia coli nitroreductase A (NfsA): Characterization of kinetics and substrate specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 5-AMINOINDAZOLE(19335-11-6) IR2 spectrum [chemicalbook.com]
- 6. uniprot.org [uniprot.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Synthesis of Ethyl 5-nitro-1H-indazole-3-carboxylate
Welcome to the technical support guide for the synthesis and optimization of Ethyl 5-nitro-1H-indazole-3-carboxylate. This document is designed for researchers, medicinal chemists, and process development professionals who are actively working with this important heterocyclic compound. Indazoles are recognized as privileged scaffolds in drug discovery, and mastering their synthesis is crucial for advancing novel therapeutic agents.[1]
This guide provides in-depth, experience-driven advice in a direct question-and-answer format to address common challenges, streamline your workflow, and maximize your reaction yield and purity.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable synthetic route to this compound?
The most prevalent and robust method for synthesizing the indazole core of this molecule is the Japp-Klingemann reaction .[2][3] This reaction involves the coupling of an aryl diazonium salt with a β-keto-ester, which then undergoes cyclization.
The general pathway can be outlined as follows:
-
Diazotization: An appropriate aniline precursor, such as 2-amino-5-nitrotoluene, is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures (0-5 °C) to form a stable diazonium salt.[4][5]
-
Azo Coupling & Cyclization: The diazonium salt is then reacted with a β-keto-ester like ethyl 2-chloroacetoacetate or a similar active methylene compound. This is followed by a base- or acid-promoted cyclization to form the indazole ring system.
A well-documented related synthesis involves the diazotization of 2-amino-5-nitrotoluene in acetic acid, which upon standing, cyclizes to form 5-nitroindazole.[6] Subsequent esterification would yield the final product.
Q2: What are the most critical parameters to control during the diazotization step?
The diazotization step is arguably the most sensitive part of the synthesis and is a frequent source of low yields. The following parameters are critical:
| Parameter | Recommended Condition | Rationale & Causality |
| Temperature | 0–5 °C | The arenediazonium salt intermediate is unstable at higher temperatures and can decompose prematurely, leading to the formation of phenol byproducts and a significant reduction in yield.[4] Maintaining a strictly controlled low temperature is essential for the salt's stability. |
| Acid Concentration | Sufficient strong acid (e.g., HCl, H₂SO₄) | A strong acidic medium is required to generate nitrous acid (HNO₂) from sodium nitrite and to prevent unwanted side reactions, such as the coupling of the diazonium salt with the unreacted starting aniline to form a diazoamino compound.[5][6] |
| Rate of NaNO₂ Addition | Slow, dropwise addition | Adding the sodium nitrite solution slowly ensures that the temperature does not rise due to the exothermic nature of the reaction and that localized high concentrations of nitrous acid do not build up, which can lead to side reactions.[6] |
| Stirring | Efficient, vigorous stirring | Ensures homogeneous mixing of the reagents, preventing localized hotspots and promoting a smooth, complete reaction. |
Expert Tip: Always use the freshly prepared diazonium salt solution immediately in the next step. Storing it, even at low temperatures, can lead to degradation and lower yields.[4]
Q3: How can I effectively monitor the reaction's progress?
Thin-Layer Chromatography (TLC) is the most practical method for monitoring the reaction.
-
Stationary Phase: Standard silica gel plates (Silica Gel 60 F₂₅₄).
-
Mobile Phase: A mixture of hexane and ethyl acetate is a good starting point. You may need to optimize the ratio to achieve good separation (a common starting ratio is 7:3 or 1:1 Hexane:EtOAc).
-
Visualization: Use a UV lamp (254 nm) to visualize the spots. The starting materials and product are typically UV-active. Staining with potassium permanganate can also be used.
-
Procedure: Spot the starting material, the co-spot (starting material + reaction mixture), and the reaction mixture on the TLC plate. A successful reaction will show the disappearance of the starting material spot and the appearance of a new spot corresponding to the product.
Section 2: Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis. The logical flow for diagnosing yield issues is presented below.
Caption: Troubleshooting workflow for low product yield.
Problem 1: Low or No Product Yield
-
Possible Cause A: Incomplete or Failed Diazotization
-
Diagnosis: Before adding the diazonium salt to the coupling partner, test for the presence of excess nitrous acid. Dip a glass rod into the reaction mixture and touch it to a piece of starch-iodide paper. An immediate blue-black color indicates excess nitrous acid and a complete diazotization reaction. If the test is negative, diazotization is incomplete.
-
Solution:
-
Temperature Control: Ensure the reaction temperature is strictly maintained between 0 and 5 °C. Use an ice-salt bath for better control. Premature decomposition of the diazonium salt is a primary cause of low yield.[4]
-
Reagent Quality: Sodium nitrite can degrade over time. Use a fresh, unopened bottle if possible.
-
Acid Stoichiometry: Ensure at least 3 equivalents of strong acid are used: one to protonate the aniline, one to liberate HNO₂ from NaNO₂, and one to maintain an acidic environment.
-
-
-
Possible Cause B: Formation of Side Products
-
Diagnosis: The reaction mixture appears dark or tarry, and TLC analysis shows multiple, often streaky, spots.
-
Solution:
-
Phenol Formation: This occurs if the diazonium salt solution warms up. Ensure it is kept cold and used immediately.[4]
-
Azo Coupling: The diazonium salt can couple with electron-rich species, including the starting aniline itself, to form colored azo compounds.[4] This is minimized by maintaining a low temperature and a sufficiently acidic environment.
-
-
Problem 2: Presence of Significant Impurities in the Crude Product
-
Possible Cause A: Unreacted Starting Material
-
Diagnosis: A prominent spot corresponding to the starting aniline or β-keto-ester is visible on the TLC plate after the reaction is deemed complete.
-
Solution:
-
Stoichiometry: Double-check the molar equivalents of your reagents. Ensure the limiting reagent is appropriate for your desired outcome.
-
Reaction Time: The cyclization step may require longer reaction times or gentle heating. Monitor by TLC until the starting material is consumed.
-
-
-
Possible Cause B: Formation of the Undesired 2H-Indazole Isomer
-
Diagnosis: While the 1H-indazole is typically the thermodynamically more stable product, the 2H-isomer can sometimes form.[7][8] Distinguishing between them often requires careful spectroscopic analysis (NMR). The proton at the 3-position is generally shifted downfield in the 2H-isomer compared to the 1H-isomer.[7]
-
Solution:
-
Control of Cyclization: The choice of base and solvent during the cyclization step can influence regioselectivity. Using a milder base like sodium acetate in an appropriate solvent system can favor the formation of the desired 1H-isomer.
-
-
Problem 3: Difficulty in Product Isolation and Purification
-
Possible Cause A: Product is an Oil or Fails to Crystallize
-
Diagnosis: After workup and solvent removal, the product remains a viscous oil instead of a solid.
-
Solution:
-
Solvent Screening for Recrystallization: The crude product may contain impurities that are inhibiting crystallization. Perform a small-scale solvent screen. Good solvents for recrystallization are those in which the compound is sparingly soluble at room temperature but highly soluble when hot. Potential solvents include ethanol, methanol, ethyl acetate, or mixtures like ethyl acetate/hexane.[9]
-
Trituration: Add a non-polar solvent (like hexane or diethyl ether) to the crude oil and scratch the side of the flask with a glass rod. This can often induce crystallization.
-
-
-
Possible Cause B: Poor Separation during Column Chromatography
-
Diagnosis: The product and impurities co-elute during column chromatography.
-
Solution:
-
Optimize the Mobile Phase: Before running a large column, find an optimal solvent system using TLC. Aim for an Rf value of 0.2-0.4 for your product, with good separation from other spots.[9]
-
Use a Gradient: Start with a less polar eluent and gradually increase the polarity (e.g., start with 10% EtOAc in Hexane and gradually increase to 30% EtOAc). This often provides better resolution than an isocratic (single solvent mixture) elution.[9]
-
-
Section 3: Optimized Reference Protocol (Japp-Klingemann Approach)
This protocol is a generalized procedure based on common literature methods. Researchers should adapt it based on their specific substrates and laboratory conditions.
Caption: General experimental workflow for the synthesis.
Step-by-Step Methodology:
-
Diazotization:
-
In a three-necked flask equipped with a mechanical stirrer and thermometer, dissolve 2-amino-5-nitrotoluene (1.0 eq) in a mixture of concentrated hydrochloric acid and water.
-
Cool the solution to 0-5 °C using an ice-salt bath.
-
Prepare a solution of sodium nitrite (1.05 eq) in water.
-
Add the sodium nitrite solution dropwise to the aniline solution, ensuring the temperature never exceeds 5 °C.
-
After the addition is complete, stir the resulting diazonium salt solution for an additional 30 minutes at 0-5 °C.
-
-
Coupling and Cyclization:
-
In a separate, larger beaker, dissolve ethyl acetoacetate (1.0 eq) and a weak base like sodium acetate (3.0 eq) in a mixture of ethanol and water.
-
Cool this solution to 0-5 °C.
-
Slowly add the cold diazonium salt solution from Step 1 to the ethyl acetoacetate solution with vigorous stirring. A colored precipitate (the intermediate hydrazone) should form.
-
Once the addition is complete, remove the ice bath and allow the mixture to slowly warm to room temperature. Stir overnight to facilitate the cyclization and elimination steps.
-
-
Workup and Purification:
-
Pour the reaction mixture into a large volume of cold water to precipitate the crude product.
-
Filter the solid using a Büchner funnel and wash thoroughly with water to remove inorganic salts.
-
Dry the crude solid under vacuum.
-
Purify the crude product by either recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).[9]
-
Section 4: References
-
BenchChem. (2025). Application Notes and Protocols: Diazotization of Anilines for Iodination. BenchChem.
-
BenchChem. (2025). How to avoid side product formation in 1H-indazole synthesis. BenchChem.
-
Wikipedia. (2023). Japp–Klingemann reaction.
-
ResearchGate. (n.d.). The Japp‐Klingemann Reaction.
-
PubMed. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3- b]pyridines and Indazoles.
-
MDPI. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles.
-
ChemEurope.com. (n.d.). Japp-Klingemann reaction.
-
ChemicalBook. (n.d.). Mthis compound synthesis.
-
National Institutes of Health (NIH). (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance.
-
Organic Chemistry Portal. (n.d.). Indazole synthesis.
-
ChemicalBook. (2022). Indazole - Synthesis and Reactions as a Chemical Reagent.
-
BenchChem. (n.d.). Mthis compound.
-
Organic Chemistry Portal. (n.d.). Diazotisation.
-
Der Pharma Chemica. (n.d.). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives.
-
Reddit. (2021). Indazole synthesis discussion.. Mechanism of this reaction?.
-
Organic Syntheses. (n.d.). Indazole.
-
Online Chemistry Notes. (2023). Diazotization reaction: Mechanism and Uses.
-
CP Lab Safety. (n.d.). This compound, 95% Purity, C10H9N3O4, 1 gram.
-
Sinfoo Biotech. (n.d.). This compound.
-
Google Patents. (2011). US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s).
-
Organic Syntheses. (n.d.). 1H-indazole-3-carboxylic acid, ethyl ester.
-
BenchChem. (2025). Technical Support Center: 7-Methyl-1H-indazole-3-carboxamide Purification.
-
Organic Syntheses. (n.d.). 5-nitroindazole.
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]
- 3. Japp-Klingemann_reaction [chemeurope.com]
- 4. benchchem.com [benchchem.com]
- 5. Diazotization reaction: Mechanism and Uses [chemicalnote.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. benchchem.com [benchchem.com]
- 8. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Purification of Crude Ethyl 5-nitro-1H-indazole-3-carboxylate
Welcome to the technical support center for the purification of crude Ethyl 5-nitro-1H-indazole-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to overcome common challenges encountered during the purification of this important synthetic intermediate. Our goal is to equip you with the expertise to achieve high purity and yield in your experiments.
Troubleshooting Guide: Navigating Common Purification Hurdles
This section addresses specific issues you may encounter during the purification of this compound, providing potential causes and actionable solutions.
Scenario 1: Poor or No Crystallization During Recrystallization
Question: I've attempted to recrystallize my crude this compound, but I'm getting an oil, or no solid is forming at all. What should I do?
Answer: Oiling out or failure to crystallize is a common issue that can often be resolved by systematically optimizing your recrystallization conditions.
-
Underlying Cause: The primary reasons for this issue are often related to the choice of solvent, the presence of impurities that inhibit crystal lattice formation, or the rate of cooling.
-
Step-by-Step Solutions:
-
Solvent System Re-evaluation:
-
Single Solvent Issues: If you are using a single solvent like ethanol or methanol and observing oiling, it's possible your compound is too soluble even at low temperatures, or insoluble impurities are preventing crystallization.
-
Solution: Transition to a binary solvent system. A good starting point is a solvent in which your compound is highly soluble (e.g., ethyl acetate, acetone) and an anti-solvent in which it is poorly soluble (e.g., hexanes, petroleum ether).[1] Dissolve the crude product in a minimal amount of the hot "good" solvent and slowly add the "poor" solvent until the solution becomes slightly turbid. Then, allow it to cool slowly.
-
-
Controlled Cooling:
-
Rapid Cooling: Cooling the solution too quickly can favor the formation of an amorphous oil over an ordered crystal lattice.
-
Solution: After achieving a hot, saturated solution, allow it to cool to room temperature undisturbed. Once at room temperature, you can then transfer it to an ice bath or refrigerator to maximize yield.
-
-
Seeding:
-
Nucleation Barrier: Sometimes, crystallization is kinetically slow due to a high energy barrier for nucleation.
-
Solution: If you have a small amount of pure product from a previous batch, add a single, small crystal (a "seed crystal") to the cooled, supersaturated solution to initiate crystallization. If no seed crystal is available, gently scratching the inside of the flask with a glass rod at the solvent-air interface can sometimes induce nucleation.
-
-
Impurity Removal:
-
Inhibitory Impurities: Certain impurities can act as "crystal poisons," disrupting the crystallization process.
-
Solution: If the above steps fail, a preliminary purification step may be necessary. A quick pass through a small plug of silica gel using a moderately polar solvent can remove highly polar or non-polar impurities that may be hindering crystallization.
-
-
Scenario 2: Poor Separation in Column Chromatography
Question: My column chromatography is giving me poor separation between my desired product and impurities. The fractions are all mixed. How can I improve this?
Answer: Achieving good separation in column chromatography is dependent on optimizing the mobile phase, stationary phase, and loading technique.
-
Underlying Cause: The most common reason for poor separation is an inappropriate solvent system (eluent) polarity. Other factors include improper column packing, overloading the column, or the compound streaking.
-
Step-by-Step Solutions:
-
Thin-Layer Chromatography (TLC) Optimization:
-
Importance of TLC: Before running a column, it is crucial to determine the optimal solvent system using TLC.
-
Procedure: Test various solvent systems (e.g., different ratios of ethyl acetate/petroleum ether or methanol/dichloromethane) to find one that gives your product a retention factor (Rf) of approximately 0.2-0.3.[2] This Rf value generally provides the best separation on a silica gel column. Ensure there is clear separation between the spot for your product and any impurity spots.
-
-
Gradient Elution:
-
Isocratic vs. Gradient: If your crude mixture contains impurities with a wide range of polarities, an isocratic (single solvent mixture) elution may not be effective.
-
Solution: Employ a gradient elution. Start with a less polar solvent system (e.g., 10% ethyl acetate in petroleum ether) and gradually increase the polarity (e.g., to 40% ethyl acetate in petroleum ether) over the course of the separation.[2] This will allow the less polar impurities to elute first, followed by your product, and then the more polar impurities. Automated flash chromatography systems are particularly adept at creating precise gradients.[2]
-
-
Proper Column Packing and Loading:
-
Channeling: Poorly packed columns can lead to "channeling," where the solvent and sample flow unevenly through the stationary phase, resulting in broad, poorly resolved bands.
-
Solution: Ensure your silica gel is packed uniformly without any air bubbles. Load your crude product in a minimal amount of solvent to ensure it starts as a narrow band at the top of the column.
-
-
Consider a Different Stationary Phase:
-
Silica Gel Limitations: While silica gel is the most common stationary phase, it may not be ideal for all separations.
-
Alternative: For certain indazole derivatives, alumina can be an effective alternative stationary phase.[3]
-
-
Scenario 3: The Purified Product is Still Colored (Yellowish Tinge)
Question: After purification, my this compound is still a pale yellow solid, not the off-white or white solid I expected. Is it impure?
Answer: A pale yellow color is not necessarily an indicator of significant impurity, but it can be due to trace amounts of colored byproducts.
-
Underlying Cause: The nitro group (-NO2) is a chromophore, which can impart color to the molecule itself. Additionally, trace impurities, particularly diazoamino compounds formed during synthesis, can be highly colored.[4]
-
Solutions:
-
Charcoal Treatment during Recrystallization:
-
Decolorizing Agent: Activated charcoal is effective at adsorbing colored impurities.
-
Procedure: During recrystallization, after dissolving your crude product in the hot solvent, add a small amount of activated charcoal (typically 1-2% by weight). Swirl the hot solution for a few minutes, and then perform a hot filtration through celite or filter paper to remove the charcoal before allowing the solution to cool and crystallize.[4]
-
-
Analytical Purity Assessment:
-
Confirmation of Purity: Do not rely solely on color. Confirm the purity of your product using analytical techniques such as ¹H NMR, LC-MS, or by checking its melting point. If these analyses show the product to be of high purity, the pale yellow color is likely inherent to the compound.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter in my crude this compound?
A1: Common impurities can include unreacted starting materials, byproducts from side reactions, and residual solvents. Specifically for this synthesis, you might encounter:
-
Unreacted Starting Materials: Depending on the synthetic route.
-
Diazoamino Compounds: These can form as yellow precipitates during the diazotization step.[4]
-
N-arylated Byproducts: Reaction with excess benzyne (if applicable to the synthetic route) can lead to N-arylation.[5]
-
Positional Isomers: Depending on the specificity of the cyclization reaction.
Q2: Which purification technique is generally better for this compound: recrystallization or column chromatography?
A2: The choice depends on the impurity profile and the scale of your reaction.
-
Recrystallization: This is an excellent and efficient technique for removing small amounts of impurities, especially if your crude product is already relatively pure (>90%). It is also easily scalable.
-
Column Chromatography: This is the preferred method when your crude product is a complex mixture with multiple components or when impurities have similar solubility to your product.[2][6] It offers higher resolving power but can be more time-consuming and use larger volumes of solvent.
Q3: What is a good starting solvent system for column chromatography of this compound?
A3: A common and effective starting point for the column chromatography of nitro-indazole derivatives is a mixture of a non-polar solvent and a moderately polar solvent. Good options to start screening with TLC include:
-
Ethyl acetate in petroleum ether (or hexanes): Start with a low percentage of ethyl acetate (e.g., 10-20%) and gradually increase it. A common eluent ratio for similar compounds is in the range of 1:1 to 1:100 of ethyl acetate to petroleum ether.[6]
-
Methanol in dichloromethane: This is another effective system, particularly if your compound or impurities are more polar. Start with a low percentage of methanol (e.g., 1-5%).
Q4: Can I use an acid-base extraction to purify my crude product?
A4: The indazole ring has a weakly acidic N-H proton. It is possible to deprotonate it with a strong enough base to form a salt that would be soluble in an aqueous layer, allowing for separation from non-acidic impurities. However, the nitro group is electron-withdrawing, which will increase the acidity of the N-H proton, making this a viable option. You could attempt to dissolve the crude product in an organic solvent like ethyl acetate and extract it with an aqueous base (e.g., sodium carbonate solution), followed by re-acidification of the aqueous layer to precipitate the product.[6] This method is particularly useful for removing non-acidic impurities.
Experimental Protocols
Protocol 1: Purification by Recrystallization
-
Solvent Selection: Based on small-scale solubility tests, select a suitable solvent or solvent pair. Ethanol or a mixture of ethyl acetate and hexanes are good starting points.[1][6]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (or the more soluble solvent of a pair).
-
Heating: Gently heat the mixture with stirring (e.g., on a hot plate) until the solid completely dissolves. If using a solvent pair, add the better solvent until dissolution, then add the anti-solvent dropwise until a slight cloudiness persists. Reheat to get a clear solution.
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and perform a hot filtration.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.
-
Cooling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals in a vacuum oven to remove any residual solvent.
Protocol 2: Purification by Flash Column Chromatography
-
TLC Analysis: Determine the optimal eluent system that provides an Rf value of ~0.2-0.3 for the product.
-
Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent. Pack a column with the slurry, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent (or a slightly more polar solvent like dichloromethane if solubility is an issue) and load it onto the top of the silica gel bed.
-
Elution: Begin eluting with the solvent system determined by TLC. If using a gradient, gradually increase the polarity of the eluent.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to yield the purified product.
Visualizing the Purification Workflow
Below is a decision-making workflow to help you choose the appropriate purification strategy.
Caption: A decision workflow for purifying crude product.
References
- 1. Reagents & Solvents [chem.rochester.edu]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine - Google Patents [patents.google.com]
Technical Support Center: Synthesis of Ethyl 5-nitro-1H-indazole-3-carboxylate
Welcome to the technical support center for the synthesis of Ethyl 5-nitro-1H-indazole-3-carboxylate. This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate the common challenges associated with this synthesis, ensuring high purity and yield.
Core Synthesis Pathway: Reductive Cyclization
The most prevalent and robust method for synthesizing the indazole core of this molecule is through a reductive cyclization of an ortho-nitroaryl precursor. A common starting material is Ethyl 2-(2,4-dinitrophenyl)acetoacetate. The key transformation involves the selective reduction of the ortho-nitro group to an amino group, which then undergoes an intramolecular cyclization to form the indazole ring system. This process is a variation of the Cadogan reaction , which is a classical method for indazole synthesis from nitroaromatic compounds.[1][2][3]
The choice of reducing agent is critical for the selectivity and success of this reaction. Agents like sodium dithionite (Na₂S₂O₄) or catalytic hydrogenation over specific catalysts are often employed to selectively reduce one nitro group in the presence of another.[4][5][6]
Troubleshooting Guide: Common Byproducts & Issues
This section addresses specific experimental issues in a question-and-answer format, focusing on the identification and mitigation of common byproducts.
Q1: My final product is contaminated with a significant amount of a more polar byproduct, which I've identified as 5-Nitro-1H-indazole-3-carboxylic acid. What's causing this?
A: This indicates hydrolysis of the ethyl ester . The ester group is susceptible to cleavage under both acidic and basic conditions, particularly at elevated temperatures.
-
Causality: If your reductive cyclization is run under basic conditions (e.g., using sodium dithionite, which can create a basic environment) or if your workup involves a harsh acid/base wash, you risk saponifying the ester. The resulting carboxylate salt will be protonated during acidic workup to yield the carboxylic acid byproduct. Basic hydrolysis of ester derivatives is a common transformation.[7]
-
Preventative Measures:
-
pH Control: Buffer the reaction mixture if possible, aiming for neutral or slightly acidic conditions.
-
Temperature Management: Avoid excessive heating during the reaction and workup phases.
-
Mild Workup: Use a mild base like sodium bicarbonate (NaHCO₃) for neutralization instead of stronger bases like sodium hydroxide (NaOH). Wash with brine and dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄).
-
-
Remediation: If hydrolysis has already occurred, you have two options:
-
Purification: The carboxylic acid is significantly more polar than the ethyl ester. It can be effectively removed using column chromatography on silica gel.
-
Re-esterification: Isolate the crude mixture and perform a Fischer esterification by refluxing it in ethanol with a catalytic amount of a strong acid (like H₂SO₄) to convert the byproduct back into the desired product.
-
Q2: Mass spectrometry of my crude product shows a molecular ion peak corresponding to the diamino-indazole derivative (Ethyl 5-amino-1H-indazole-3-carboxylate). How can I prevent this over-reduction?
A: This is a classic selectivity problem where both nitro groups on the starting material are being reduced. The goal is to selectively reduce the more reactive ortho-nitro group while leaving the meta-nitro group intact.[4][5]
-
Causality: Over-reduction occurs when the reducing agent is too powerful, used in excess, or the reaction is run for too long. Catalytic hydrogenation with catalysts like Palladium on carbon (Pd/C) can be particularly aggressive and lead to the reduction of both groups if not carefully controlled.[6]
-
Preventative Measures:
-
Choice of Reducing Agent: Sodium dithionite (Na₂S₂O₄) or stannous chloride (SnCl₂) are often preferred for their selectivity in reducing one nitro group in dinitroarenes.[8] The Zinin reduction, using reagents like sodium sulfide (Na₂S), is also a classic method for this transformation.[4][5]
-
Stoichiometry Control: Carefully control the molar equivalents of your reducing agent. Titrate the reducing agent slowly into the reaction mixture and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Reaction Conditions: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Overheating can often lead to loss of selectivity.
-
Table 1: Effect of Reducing Agent on Product Selectivity
| Reducing Agent | Typical Conditions | Primary Product | Common Byproduct(s) |
| Na₂S₂O₄ | EtOH/H₂O, Reflux | This compound | Unreacted Starting Material |
| Fe / NH₄Cl | EtOH/H₂O, Reflux | This compound | Iron sludge, some over-reduction |
| H₂, Pd/C (10%) | MeOH, rt, 1 atm | Ethyl 5-amino-1H-indazole-3-carboxylate | Desired nitro-product (minor) |
| SnCl₂·2H₂O | EtOH, Reflux | This compound | Tin salts (difficult to remove) |
Q3: My reaction yields are consistently low, and I recover a large amount of my dinitrophenyl starting material. What is causing the incomplete reaction?
A: Incomplete reaction is typically due to insufficient activation (temperature), poor reagent quality, or mass transfer limitations.
-
Causality: Reductive cyclizations often require an initial energy input to overcome the activation barrier.[1][3] If the temperature is too low, the reaction may not initiate or proceed at a practical rate. Additionally, reagents like sodium dithionite can degrade upon storage, losing their reducing power.
-
Troubleshooting Steps:
-
Verify Reagent Quality: Use freshly opened or properly stored sodium dithionite. Its quality can be qualitatively assessed by its ability to decolorize a solution of an azo dye.
-
Optimize Temperature: While avoiding excessive heat to prevent side reactions, ensure the reaction reaches the temperature specified in the literature, often reflux in a solvent like ethanol/water.
-
Improve Solubility: Ensure your starting material is adequately dissolved in the solvent system. If solubility is poor, consider a different solvent mixture or increase the solvent volume. Biphasic reactions can sometimes suffer from poor mixing, so ensure vigorous stirring.
-
Q4: The reaction mixture turns into a dark, intractable tar, making workup and purification impossible. Why does this happen?
A: Tar formation is a result of decomposition and polymerization side reactions, often triggered by excessively harsh conditions.
-
Causality: The Cadogan cyclization, if not controlled, can proceed through highly reactive intermediates like nitrenes, especially at high temperatures (>150 °C).[1][2] These intermediates can undergo undesired intermolecular reactions, leading to polymers. The presence of multiple functional groups can also contribute to complex decomposition pathways under thermal stress.
-
Preventative Measures:
-
Strict Temperature Control: Do not exceed the recommended reaction temperature. Use a temperature-controlled heating mantle and a thermocouple.
-
Degas Solvents: Remove dissolved oxygen from your solvents by bubbling nitrogen or argon through them before the reaction, as oxygen can sometimes promote oxidative side reactions.
-
Incremental Reagent Addition: Add the reducing agent portion-wise or via a syringe pump to maintain a low instantaneous concentration, which can help control the exotherm and minimize side reactions.
-
Visualization of Synthetic Pathways
The following diagram illustrates the desired reaction pathway to this compound and the branching points that lead to common byproducts.
Caption: Reaction scheme showing the desired synthesis and key byproduct pathways.
Frequently Asked Questions (FAQs)
FAQ 1: What is the best solvent system for purification by column chromatography?
For purifying this compound, a solvent system of moderate polarity is typically required. Start with a mixture of Hexanes and Ethyl Acetate . A good starting point for elution is a 3:1 to 1:1 mixture (Hexanes:EtOAc). You can monitor the separation using TLC to find the optimal ratio that gives your product an Rf value of ~0.3.[9]
FAQ 2: Can I use a different ester, like a methyl or tert-butyl ester, for this synthesis?
Yes, the synthesis is generally compatible with other alkyl esters. The corresponding starting material (e.g., Methyl 2-(2,4-dinitrophenyl)acetoacetate) would be required. Be aware that the ester's identity can influence its susceptibility to hydrolysis. A tert-butyl ester, for example, is more labile to acid but more resistant to base-catalyzed hydrolysis.
FAQ 3: What are the key analytical techniques for monitoring this reaction?
-
Thin Layer Chromatography (TLC): Essential for monitoring the consumption of the starting material and the formation of the product. Use a UV lamp for visualization, as the aromatic rings are chromophoric.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Ideal for confirming the molecular weight of the product and identifying byproducts like the over-reduced or hydrolyzed species.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for final structure confirmation of the purified product. The aromatic region of the ¹H NMR will clearly distinguish the indazole ring protons from those of the starting material.
Experimental Protocols
Protocol 1: Synthesis via Reductive Cyclization with Sodium Dithionite
-
Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve Ethyl 2-(2,4-dinitrophenyl)acetoacetate (1.0 eq) in a 1:1 mixture of ethanol and water.
-
Heating: Gently heat the mixture to 70-80 °C with vigorous stirring.
-
Reduction: In a separate beaker, dissolve sodium dithionite (Na₂S₂O₄, approx. 3.0 eq) in water. Add this solution dropwise to the reaction mixture over 30 minutes. The solution will typically change color.
-
Reaction: Maintain the reaction at reflux and monitor its progress by TLC (e.g., using 1:1 Hexanes:EtOAc). The reaction is typically complete within 2-4 hours.
-
Workup: Cool the reaction mixture to room temperature. Reduce the volume of ethanol by rotary evaporation. Add ethyl acetate to the remaining aqueous mixture and transfer to a separatory funnel.
-
Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.
-
Washing: Wash the combined organic layers with a saturated solution of sodium bicarbonate (NaHCO₃), followed by brine.
-
Drying & Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by column chromatography on silica gel or by recrystallization from a suitable solvent like ethanol.
References
- 1. Accessing Multiple Classes of 2H-Indazoles: Mechanistic Implications for the Cadogan and Davis-Beirut Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cyclization [organic-chemistry.org]
- 4. echemi.com [echemi.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CN100494163C - Method for preparing m-nitroaniline by selective reduction of m-dinitrobenzene - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Improving the Solubility of Ethyl 5-nitro-1H-indazole-3-carboxylate for Biological Assays
Introduction
Ethyl 5-nitro-1H-indazole-3-carboxylate is a heterocyclic compound of interest in drug discovery and chemical biology. A common and significant hurdle encountered by researchers is its inherently low aqueous solubility. This property can lead to compound precipitation in aqueous assay buffers, resulting in inaccurate measurements of biological activity, underestimated potency, and poor reproducibility.
This technical guide provides a comprehensive framework for systematically addressing and overcoming the solubility challenges associated with this compound. We will explore the underlying physicochemical principles, offer a logical troubleshooting workflow, and provide detailed protocols for preparing optimized formulations for in vitro biological assays.
Understanding the Physicochemical Landscape
Before attempting solubilization, it is critical to understand the molecule's inherent properties. While extensive experimental data for this specific compound is not publicly available, we can infer its characteristics from its structure—a substituted indazole ring, which is generally planar and hydrophobic, further complicated by a nitro group and an ethyl ester. These features suggest it is a poorly soluble, lipophilic molecule.
Key Predicted Properties:
-
High LogP: The octanol-water partition coefficient (LogP) is likely high, indicating a preference for lipidic environments over aqueous ones. A related compound, tert-Butyl 5-Nitro-1H-indazole-1-carboxylate, has a calculated XLogP3 of 2.7, suggesting significant hydrophobicity.[1]
-
Weakly Ionizable: The indazole core contains N-H protons that can be deprotonated under basic conditions, suggesting that solubility may be pH-dependent.[2]
-
Crystalline Solid: Most organic molecules of this nature exist as crystalline solids, which require additional energy to break the crystal lattice before solvation can occur.[3]
This profile classifies this compound as a classic "brick dust" compound, necessitating a structured formulation approach.
Troubleshooting Guide & Strategy Selection
Researchers typically encounter solubility issues when diluting a concentrated DMSO stock solution of the compound into an aqueous assay buffer. The following Q&A section addresses common failure points and guides you toward a rational strategy.
Q1: My compound precipitates immediately upon dilution into my aqueous assay buffer. What is the first thing I should do?
Answer: This is a classic sign of exceeding the compound's kinetic solubility limit. The first and simplest step is to verify and control the concentration of your organic co-solvent, typically DMSO, in the final assay volume.
-
The DMSO Rule of Thumb: For most cell-based assays, the final concentration of DMSO should not exceed 0.5% to avoid solvent-induced cytotoxicity.[4][5] Some robust cell lines may tolerate up to 1%, but this must be validated.[4] For biochemical assays, higher concentrations may be acceptable, but solvent effects on enzyme activity must be checked.[6]
-
Immediate Action: Determine the maximum tolerable DMSO concentration for your specific assay (e.g., 0.5%). Prepare your dilutions such that the final DMSO concentration remains at or below this limit. If precipitation still occurs, you have confirmed that simple co-solvency with DMSO at a biocompatible concentration is insufficient.
Q2: I've minimized the DMSO concentration, but my compound still crashes out. What's the next logical step?
Answer: The next step is to explore more advanced formulation strategies. The choice of strategy depends on the compound's properties and the assay's constraints. A logical workflow is essential to avoid ad-hoc testing.
Below is a decision-making workflow to guide your selection process.
Caption: Decision workflow for selecting a solubilization strategy.
Q3: How does pH adjustment work and how do I test it?
Answer: pH adjustment is effective for ionizable compounds.[] By shifting the pH of the buffer, you can protonate or deprotonate acidic or basic functional groups on the molecule, converting it into a more soluble salt form.[2] The indazole N-H in this compound is weakly acidic and can be deprotonated at higher pH values.
Screening Protocol:
-
Prepare a series of buffers within a biologically compatible range (e.g., pH 6.0, 6.5, 7.0, 7.4, 8.0).
-
Prepare a high-concentration stock of your compound in 100% DMSO (e.g., 20 mM).
-
Add a small volume of the DMSO stock to each buffer to achieve the desired final compound concentration and a final DMSO concentration of ≤0.5%.
-
Vortex briefly and allow the samples to equilibrate at room temperature for 1-2 hours.
-
Visually inspect for precipitation. For a more quantitative measure, filter or centrifuge the samples and measure the concentration of the supernatant using UV-Vis spectroscopy or HPLC.[8]
Q4: What are cyclodextrins and when should I use them?
Answer: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[9] They can encapsulate poorly soluble "guest" molecules, like our compound, forming an "inclusion complex" that is water-soluble.[10] This is a powerful technique for increasing the apparent solubility of hydrophobic compounds without altering the bulk solvent properties.[11]
When to Use: This method is ideal when pH modification is ineffective or alters the biological system. Chemically modified CDs like Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD) are preferred due to their higher solubility and lower toxicity compared to native β-cyclodextrin.[9][11]
Caption: Encapsulation of a hydrophobic drug by a cyclodextrin.
Experimental Protocols
Protocol 1: Preparation of a DMSO Stock Solution and Kinetic Solubility Test
This initial test determines the "kinetic solubility" of your compound, which is the concentration at which it begins to precipitate when added from a DMSO stock to an aqueous buffer. This value is often higher than the true equilibrium solubility but is highly relevant for assay preparation.[12]
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Assay Buffer (e.g., PBS, pH 7.4)
-
96-well clear bottom plate
-
Plate reader capable of measuring absorbance or light scattering
Procedure:
-
Prepare a High-Concentration Stock: Accurately weigh the compound and dissolve it in 100% DMSO to create a 20 mM stock solution. Ensure it is fully dissolved.
-
Serial Dilution: In a 96-well plate, perform a 2-fold serial dilution of your DMSO stock with 100% DMSO to create a range of concentrations (e.g., 20 mM down to ~10 µM).
-
Dilution into Buffer: In a separate 96-well plate, add 198 µL of your assay buffer to each well.
-
Initiate Precipitation: Transfer 2 µL from each well of the DMSO dilution plate into the corresponding wells of the buffer plate. This creates a 1:100 dilution with a final DMSO concentration of 1%.
-
Incubation & Measurement: Shake the plate for 2 minutes and let it stand at room temperature for 1-2 hours. Measure the turbidity (light scattering) at a wavelength like 620 nm or visually inspect for the highest concentration that remains clear. This is your approximate kinetic solubility.[8]
Protocol 2: Formulation with Hydroxypropyl-β-cyclodextrin (HP-β-CD)
This protocol describes how to prepare a stock solution using HP-β-CD to enhance solubility.
Materials:
-
This compound powder
-
HP-β-CD powder
-
Deionized water or assay buffer
-
Vortex mixer and/or sonicator
Procedure:
-
Prepare Cyclodextrin Vehicle: Prepare a 40% (w/v) solution of HP-β-CD in your desired aqueous buffer. This may require gentle heating and stirring to fully dissolve. Allow to cool to room temperature.
-
Weigh Compound: In a clean glass vial, weigh out the amount of compound needed to make a 10 mM stock solution (assuming a target volume).
-
Create Slurry: Add a small amount of the 40% HP-β-CD vehicle to the compound powder to create a paste or slurry. This ensures the powder is fully wetted.
-
Add Remaining Vehicle: Add the rest of the 40% HP-β-CD vehicle to reach the final target volume.
-
Complexation: Vigorously vortex the solution for 15-30 minutes. If dissolution is slow, sonicate the vial in a water bath for 15-30 minutes. The solution should become clear.
-
Sterile Filtration: Filter the final solution through a 0.22 µm syringe filter to remove any undissolved particulates and ensure sterility. This is now your aqueous, high-concentration stock solution, ready for dilution into the final assay.
Data Summary & Comparison
The following table provides a general comparison of common solubilization approaches. The optimal choice will be specific to your compound and assay system.
| Method | Mechanism of Action | Pros | Cons | Typical Final Concentration |
| Co-Solvent (DMSO) | Reduces solvent polarity.[] | Simple to prepare; well-established. | Potential for cytotoxicity; can affect protein function at >1%.[13][14] | < 0.5% |
| pH Adjustment | Converts compound to a more soluble ionized (salt) form.[15] | Effective for ionizable compounds; simple. | Only works for ionizable compounds; can alter biological activity.[16] | pH 6.0 - 8.0 |
| Cyclodextrins (HP-β-CD) | Encapsulates the hydrophobic molecule in a soluble complex.[17] | Biocompatible; highly effective for many compounds; avoids organic solvents.[18] | May not work for all molecular shapes/sizes; can be expensive. | 1-10% (w/v) vehicle |
| Non-ionic Surfactants (Tween® 80) | Forms micelles that entrap the hydrophobic compound. | Effective at low concentrations. | Can interfere with some assays (e.g., membrane-based); potential for cell lysis. | < 0.1% |
Frequently Asked Questions (FAQs)
Q: Can I just increase the DMSO concentration to 5% to get my compound to dissolve? A: This is strongly discouraged for cell-based assays. DMSO concentrations of 5% are often cytotoxic, causing membrane damage and inducing apoptosis or other cellular artifacts, which will confound your results.[5] For biochemical assays, a 5% concentration may be permissible but must be validated to ensure it does not inhibit or denature your target protein.
Q: What is the difference between kinetic and thermodynamic solubility? A: Kinetic solubility is measured by diluting a DMSO stock into buffer and observing the concentration at which precipitation occurs. It represents a supersaturated state and is relevant for preparing assay plates.[19] Thermodynamic solubility is the true equilibrium concentration of a compound in a saturated solution after prolonged incubation (e.g., 24-48 hours) with excess solid compound.[20] Kinetic solubility is almost always higher than thermodynamic solubility.[12]
Q: My compound is soluble in the cyclodextrin formulation, but will the cyclodextrin itself affect my assay? A: This is a critical control to run. You must test the effect of the cyclodextrin vehicle alone (without your compound) on your assay system at the highest concentration you plan to use. For most assays, modified cyclodextrins like HP-β-CD are well-tolerated and inert.[18]
Q: I've tried everything and still can't get enough compound into solution. What now? A: If you have exhausted these common formulation strategies, it may be necessary to consider more advanced drug delivery systems like solid dispersions or lipid-based formulations, though these are more complex to prepare in a standard lab setting.[21] Alternatively, it may indicate that the compound itself has physicochemical properties that make it unsuitable for further development without chemical modification.
References
- 1. tert-Butyl 5-Nitro-1H-indazole-1-carboxylate | C12H13N3O4 | CID 11499917 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PH adjustment: Significance and symbolism [wisdomlib.org]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. lifetein.com [lifetein.com]
- 5. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijpsonline.com [ijpsonline.com]
- 8. enamine.net [enamine.net]
- 9. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. scispace.com [scispace.com]
- 12. Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. iifiir.org [iifiir.org]
- 14. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 15. solubility enhancement -by pH change & complexation | PPT [slideshare.net]
- 16. Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 17. [PDF] Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics | Semantic Scholar [semanticscholar.org]
- 18. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 19. ovid.com [ovid.com]
- 20. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 21. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Ethyl 5-nitro-1H-indazole-3-carboxylate Production
Welcome to the technical support center for the synthesis and scale-up of Ethyl 5-nitro-1H-indazole-3-carboxylate. This guide is designed for researchers, chemists, and process development professionals to navigate the complexities of producing this important pharmaceutical intermediate. Here, we address common challenges, provide in-depth troubleshooting advice, and offer validated protocols to ensure the integrity and success of your synthesis at any scale.
Introduction to the Synthesis
The production of this compound is a multi-step process that requires careful control over reaction conditions to ensure safety, yield, and purity. The most prevalent synthetic routes involve the formation of the indazole ring system, often through a diazotization and cyclization sequence, followed by nitration or esterification.[1] A common pathway is the Japp-Klingemann reaction, which synthesizes hydrazones from β-keto-esters and aryl diazonium salts, followed by cyclization to form the indazole core.[2][3] Subsequent nitration and esterification steps yield the final product.
However, scaling this synthesis from the laboratory bench to pilot or production scale introduces significant challenges. These can range from managing exothermic events and handling hazardous reagents to controlling impurity profiles and achieving consistent product quality.[4] This guide will address these issues in a practical, question-and-answer format.
Troubleshooting and Frequently Asked Questions (FAQs)
Section 1: Diazotization and Japp-Klingemann Reaction
Question 1: My diazotization reaction is showing poor conversion and/or the formation of tar-like by-products. What are the likely causes and how can I mitigate them?
Answer: Poor conversion and by-product formation in diazotization reactions are common issues, often stemming from improper temperature control and suboptimal acidity.
-
Causality: The diazonium salt intermediate is thermally unstable.[5][6][7][8] At elevated temperatures, it can decompose, leading to the evolution of nitrogen gas and the formation of phenolic impurities and other colored by-products. The reaction is also highly dependent on pH. The nitrosating agent, nitrous acid (HONO), is formed in situ from sodium nitrite and a strong acid. Insufficient acidity can slow the formation of the active electrophile, NO+, leading to incomplete reaction and potential side reactions of the unreacted aniline.[9][]
-
Troubleshooting Steps:
-
Strict Temperature Control: Maintain the reaction temperature between 0-5 °C throughout the addition of sodium nitrite. On a larger scale, this requires a reactor with efficient cooling capacity. A runaway reaction is a significant safety hazard.[11]
-
Monitor pH/Acidity: Ensure a sufficiently acidic medium (typically using excess strong acid like HCl) to promote the formation of the nitrosating agent. The pH should be carefully monitored.
-
Controlled Reagent Addition: Add the sodium nitrite solution slowly and sub-surface to ensure rapid mixing and prevent localized temperature spikes and high concentrations of nitrous acid.
-
Reagent Quality: Use freshly prepared sodium nitrite solution and ensure the starting aniline is of high purity, as impurities can interfere with the reaction.
-
Question 2: The yield of my Japp-Klingemann coupling is inconsistent during scale-up. What factors should I investigate?
Answer: Inconsistent yields in the Japp-Klingemann reaction during scale-up are often linked to issues with mixing, pH control during the coupling step, and the stability of the diazonium salt.
-
Causality: The Japp-Klingemann reaction involves the coupling of the diazonium salt with a β-keto-ester enolate.[2] The formation of this enolate is pH-dependent. If the pH is too low, enolate formation is suppressed. If it is too high, the diazonium salt can decompose. Inefficient mixing on a larger scale can lead to localized pH imbalances, resulting in side reactions and reduced yield.
-
Troubleshooting Steps:
-
pH Control: The pH of the β-keto-ester solution should be carefully adjusted (often with a buffer like sodium acetate) before the addition of the diazonium salt solution.[12]
-
Mixing Efficiency: Ensure robust agitation in the reactor to maintain a homogeneous mixture and facilitate efficient mass transfer between the aqueous diazonium salt solution and the organic-soluble β-keto-ester.
-
Temperature Management: Continue to maintain a low temperature (0-10 °C) during the coupling reaction to preserve the stability of the diazonium salt.
-
Order of Addition: Typically, the diazonium salt solution is added to the β-keto-ester solution. Reversing the addition can sometimes lead to side reactions.
-
Experimental Protocol: Diazotization and Japp-Klingemann Reaction
-
Diazotization:
-
Charge the reactor with the starting aniline and an appropriate amount of concentrated hydrochloric acid and water.
-
Cool the mixture to 0-5 °C with constant stirring.
-
Prepare a solution of sodium nitrite in water.
-
Add the sodium nitrite solution dropwise to the aniline solution, maintaining the temperature below 5 °C.
-
Stir the mixture for an additional 30 minutes at 0-5 °C after the addition is complete.
-
-
Japp-Klingemann Coupling:
-
In a separate reactor, dissolve the β-keto-ester and sodium acetate in ethanol and water.
-
Cool this solution to 0-5 °C.
-
Slowly add the previously prepared cold diazonium salt solution to the β-keto-ester solution, maintaining the temperature below 10 °C.
-
Allow the reaction to stir for 2-4 hours at low temperature.
-
The resulting hydrazone product can then be isolated by filtration.
-
Section 2: Cyclization and Nitration
Question 3: My cyclization reaction to form the indazole ring is sluggish and gives a mixture of isomers. How can I improve the rate and selectivity?
Answer: Sluggish cyclization and isomer formation are often related to the reaction conditions, particularly the choice of acid or base catalyst and the solvent.
-
Causality: The cyclization of the hydrazone intermediate to form the indazole ring is typically acid-catalyzed.[13] The choice of acid and solvent can significantly influence the reaction rate and the regioselectivity of the cyclization. In some cases, thermal cyclization is employed, where temperature control is critical. Inadequate conditions can lead to incomplete reaction or the formation of undesired isomers.[14][15]
-
Troubleshooting Steps:
-
Catalyst Screening: Evaluate different acid catalysts, such as acetic acid, sulfuric acid, or polyphosphoric acid (PPA), to find the optimal conditions for your specific substrate.[13]
-
Solvent Effects: The polarity of the solvent can affect the reaction rate. Consider screening solvents of varying polarity.
-
Temperature Optimization: If using thermal cyclization, carefully optimize the reaction temperature. Too low a temperature will result in a slow reaction, while too high a temperature can lead to decomposition and by-product formation.
-
Reaction Monitoring: Closely monitor the reaction progress using techniques like HPLC or TLC to determine the optimal reaction time and prevent the formation of degradation products.
-
Question 4: The nitration step is producing significant amounts of di- and tri-nitrated impurities. How can I control the selectivity of the nitration?
Answer: Over-nitration is a common problem in the synthesis of nitroaromatic compounds and is primarily influenced by the nitrating agent, reaction temperature, and reaction time.
-
Causality: Nitration is a highly exothermic and potentially hazardous electrophilic aromatic substitution.[11][16] The powerful nitrating mixture (typically nitric acid and sulfuric acid) can lead to multiple nitrations if the conditions are not carefully controlled. The electron-donating nature of the indazole ring system can activate it towards further electrophilic attack.
-
Troubleshooting Steps:
-
Precise Stoichiometry: Use a carefully controlled amount of the nitrating agent. A slight excess may be necessary to drive the reaction to completion, but a large excess will promote over-nitration.
-
Temperature Control: Maintain a low and consistent reaction temperature (often below 10 °C). Excursions to higher temperatures will increase the rate of reaction and decrease selectivity.
-
Controlled Addition: Add the nitrating agent slowly to the solution of the indazole ester to control the exotherm and maintain a low concentration of the nitrating species.
-
Reaction Time: Monitor the reaction closely and quench it as soon as the desired conversion is reached to prevent further nitration.
-
Workflow for Selective Mononitration
Caption: Controlled workflow for selective mononitration.
Section 3: Purification and Product Quality
Question 5: I am having difficulty removing colored impurities from my final product. What purification strategies are most effective?
Answer: Colored impurities in nitroaromatic compounds often arise from side reactions during diazotization and nitration. A multi-step purification approach is typically required.
-
Causality: The impurities can be structurally similar to the final product, making them difficult to remove by simple crystallization. They may include phenolic compounds from diazonium salt decomposition or over-nitrated species.
-
Troubleshooting Steps:
-
Crude Product Wash: Before crystallization, wash the crude product with a solution that can help remove specific impurities. For example, a dilute sodium bicarbonate wash can remove acidic phenolic impurities.
-
Solvent Screening for Crystallization: The choice of crystallization solvent is critical.[17][18] A solvent system should be identified where the product has high solubility at elevated temperatures and low solubility at room temperature, while the impurities remain in solution. Common solvents for nitroaromatic compounds include ethanol, methanol, and acetic acid.[19][20]
-
Activated Carbon Treatment: A treatment with activated carbon can be effective in adsorbing colored impurities. This is typically done by adding a small amount of activated carbon to a solution of the crude product, heating, and then filtering the carbon off before crystallization.
-
Re-crystallization: If a single crystallization does not provide the desired purity, a second crystallization from a different solvent system may be necessary.
-
Question 6: My final product has residual solvent levels that are out of specification. How can I improve the drying process on a large scale?
Answer: Removing residual solvents to meet pharmaceutical specifications (like those in ICH guidelines) can be challenging on a large scale due to the physical form of the solid and the efficiency of the drying equipment.
-
Causality: The crystal habit (shape and size) of the product can affect its drying properties. Small, agglomerated particles can trap solvent. Inefficient drying equipment or suboptimal drying parameters (temperature, vacuum, time) will also lead to high residual solvent levels.
-
Troubleshooting Steps:
-
Optimize Crystallization: Control the crystallization process to produce larger, more uniform crystals, which are easier to dry. This can often be achieved by slowing down the rate of cooling or the addition of an anti-solvent.
-
Efficient Filtration and Washing: Ensure the product is well-deliquored on the filter to remove as much mother liquor as possible. Wash the cake with a suitable, low-boiling point solvent to displace the high-boiling point crystallization solvent.
-
Drying Study: Conduct a drying study to determine the optimal drying temperature and vacuum level. The temperature should be high enough to effectively remove the solvent but low enough to prevent product degradation.
-
Use of Appropriate Drying Equipment: For large-scale production, agitated filter dryers or vacuum paddle dryers are often more efficient than static tray dryers as they provide better heat transfer and continuously expose new surfaces for drying.
-
Table 1: Summary of Key Scale-Up Parameters and Controls
| Parameter | Challenge on Scale-Up | Recommended Control Strategy |
| Temperature | Exothermic reactions (diazotization, nitration) can lead to thermal runaway. | Use a reactor with a high cooling capacity; control the rate of reagent addition; implement a quench system for emergencies. |
| Mixing | Inhomogeneous mixing can lead to localized "hot spots" and side reactions. | Use appropriately designed agitators; ensure sufficient agitation speed for the vessel size and viscosity of the reaction mass. |
| Reagent Addition | Rapid addition can overwhelm cooling capacity and lead to poor selectivity. | Use metering pumps for controlled, slow addition of critical reagents. |
| Purification | Impurity profiles may change with scale; crystallization can be less efficient. | Develop a robust purification process with validated parameters (solvent ratios, cooling profiles); consider multi-step purification if necessary. |
| Safety | Handling of hazardous materials (strong acids, unstable intermediates) at scale increases risk. | Conduct a thorough process hazard analysis (PHA); use appropriate personal protective equipment (PPE); ensure engineering controls are in place.[11] |
Section 4: Safety Considerations
Question 7: What are the primary safety hazards associated with the scale-up of this synthesis, and what precautions should be taken?
Answer: The synthesis of this compound involves several significant safety hazards that are magnified on a larger scale.
-
Primary Hazards:
-
Thermal Runaway: Both the diazotization and nitration steps are highly exothermic.[11] A loss of cooling could lead to a rapid increase in temperature and pressure, potentially causing a reactor failure. Diazonium salts can decompose explosively.[5][7]
-
Handling of Corrosive and Toxic Materials: The use of concentrated sulfuric and nitric acids requires careful handling to prevent severe chemical burns.[11] Nitrogen oxides (NOx) can be released during the nitration, which are highly toxic.
-
Formation of Unstable Intermediates: Diazonium salts are known to be thermally unstable and can be shock-sensitive when isolated in a dry state.[5][6][7][8] It is best practice to use them in solution directly after they are formed.
-
Nitrosamine Impurities: The use of nitrites in the synthesis can potentially lead to the formation of nitrosamine impurities, which are potent genotoxic carcinogens and are under strict regulatory scrutiny.[21][22][23]
-
-
Recommended Precautions:
-
Process Safety Management (PSM): A thorough Process Hazard Analysis (PHA), such as a HAZOP study, should be conducted to identify and mitigate potential risks.
-
Engineering Controls: Use reactors with adequate cooling capacity, pressure relief systems, and emergency quenching capabilities. Ensure good ventilation to handle any off-gassing.[11]
-
Personal Protective Equipment (PPE): All personnel should use appropriate PPE, including acid-resistant gloves, safety goggles, face shields, and lab coats.[11]
-
Procedural Controls: Develop detailed Standard Operating Procedures (SOPs) that clearly outline the safe handling of all materials and the control of critical process parameters. Never isolate diazonium salts unless their stability has been thoroughly characterized.
-
Nitrosamine Risk Assessment: Conduct a comprehensive risk assessment for the potential formation of nitrosamine impurities throughout the process and in the final product.[21][22]
-
Logical Flow for Safe Scale-Up
Caption: A logical progression for ensuring safety during process scale-up.
This technical support guide provides a framework for addressing the common challenges encountered during the production of this compound. By understanding the underlying chemical principles and implementing robust process controls, researchers and manufacturers can achieve a safe, efficient, and reproducible synthesis.
References
- 1. Mthis compound | 78155-75-6 | Benchchem [benchchem.com]
- 2. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]
- 3. synarchive.com [synarchive.com]
- 4. Challenges of scaling up chemical processes (based on real life experiences) - American Chemical Society [acs.digitellinc.com]
- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes - UCL Discovery [discovery.ucl.ac.uk]
- 9. vurup.sk [vurup.sk]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis of Indazoles via N-N Bond-Forming Oxidative Cyclization from 2-Aminomethyl-phenylamines [organic-chemistry.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. scribd.com [scribd.com]
- 17. FR1118443A - Process for the crystallization of nitro-aromatic compounds in nitric acid - Google Patents [patents.google.com]
- 18. US2874196A - Method of crystallizing nitro products - Google Patents [patents.google.com]
- 19. Purification, Characterization, and Crystallization of the Components of the Nitrobenzene and 2-Nitrotoluene Dioxygenase Enzyme Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 20. How does the combination of the nitro group and fluorine atoms affect the (co)crystallization behaviour of arylenediamines? - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 21. Nitrosamines crisis in pharmaceuticals − Insights on toxicological implications, root causes and risk assessment: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 22. youtube.com [youtube.com]
- 23. topioxresearch.com [topioxresearch.com]
Technical Support Center: Navigating Side Reactions in the Nitration of 1H-Indazole-3-Carboxylate
Welcome to the Technical Support Center for the nitration of 1H-indazole-3-carboxylate and its esters. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important synthetic transformation. The introduction of a nitro group onto the indazole ring is a critical step in the synthesis of a wide range of biologically active molecules. However, this reaction is often plagued by a lack of regioselectivity and the formation of undesired side products.
This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and optimized protocols to help you navigate the complexities of this reaction, improve your yields, and ensure the purity of your target compounds.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental challenges in a question-and-answer format, providing explanations for the underlying chemistry and actionable protocols to mitigate common side reactions.
Issue 1: Formation of Multiple Regioisomers
Q1: My reaction is producing a mixture of nitro-isomers that are difficult to separate. How can I control the regioselectivity of the nitration?
A1: The formation of a mixture of regioisomers is the most common challenge in the electrophilic nitration of 1H-indazole-3-carboxylate. The incoming electrophile (the nitronium ion, NO₂⁺) can attack any of the available positions on the benzene ring (C4, C5, C6, and C7). The distribution of these isomers is highly dependent on the reaction conditions.
Root Cause Analysis:
The directing effect of the substituents on the indazole ring governs the position of nitration. The pyrazole portion of the indazole ring is electron-withdrawing, which deactivates the entire molecule towards electrophilic attack. However, the annulated benzene ring will still undergo nitration. The carboxylate group at the C3 position is also an electron-withdrawing group, which further deactivates the ring.
In the 1H-indazole tautomer, the benzene ring is generally more activated than the pyrazole ring for electrophilic substitution.[1] The preferred position for nitration is often the C5 position , as it is para to the N1 nitrogen of the pyrazole ring, which can offer some resonance stabilization to the intermediate sigma complex. However, significant amounts of the C6-nitro and other isomers can also be formed.
Strategies for Control:
Controlling the regioselectivity hinges on carefully tuning the reaction conditions to favor one isomer over the others.
-
Temperature Control: Aromatic nitrations are highly exothermic. Running the reaction at lower temperatures (e.g., -10 °C to 0 °C) can enhance selectivity.
-
Choice of Nitrating Agent: Milder nitrating agents can offer better control. While mixed acid (HNO₃/H₂SO₄) is common, consider alternatives like potassium nitrate in sulfuric acid or acetyl nitrate. These can sometimes lead to a different isomer distribution.
dot
References
Technical Support Center: Catalyst Selection for Ethyl 5-nitro-1H-indazole-3-carboxylate Functionalization
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for the functionalization of Ethyl 5-nitro-1H-indazole-3-carboxylate. This document is designed for researchers, medicinal chemists, and drug development professionals. It provides in-depth, field-proven insights into catalyst selection for key transformations of this versatile building block, structured in a practical question-and-answer format to address common experimental challenges directly.
Introduction: The this compound Scaffold
This compound is a crucial intermediate in pharmaceutical synthesis. Its three primary reactive sites—the C5-nitro group, the N1-proton, and the aromatic core—offer multiple avenues for chemical modification. However, the interplay between these functional groups necessitates careful catalyst selection to achieve desired outcomes with high selectivity and yield. This guide explains the causality behind catalyst choice for the most common functionalization pathways.
Caption: Key reactive sites for functionalization.
Section 1: Chemoselective Reduction of the C5-Nitro Group
The reduction of the C5-nitro group to 5-aminoindazole is often the first and most critical step in elaborating this scaffold. The primary challenge is to perform this transformation without affecting the ethyl ester at the C3 position.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalysts for reducing an aromatic nitro group?
A: Catalytic hydrogenation using palladium on carbon (Pd/C) or platinum on carbon (Pt/C) with hydrogen gas is a highly efficient and common method for this transformation.[1][2] Alternative methods include transfer hydrogenation, which uses a hydrogen donor like hydrazine or formic acid in the presence of a catalyst, and reductions using metals in acidic media, such as iron (Fe), zinc (Zn), or tin(II) chloride (SnCl₂).[2][3][4]
Q2: My catalytic hydrogenation with H₂/Pd-C is reducing the ethyl ester as well. How can I achieve chemoselectivity?
A: This is a classic chemoselectivity problem. While highly active, Pd/C under harsh conditions (high pressure, high temperature, or prolonged reaction times) can indeed reduce esters.[5][6] To preserve the ester group, you should consider one of two strategies:
-
Milder Catalytic Hydrogenation Conditions: Use lower H₂ pressure (1-3 atm), ambient temperature, and carefully monitor the reaction to stop it upon consumption of the starting material.
-
Alternative Reducing Systems: Switch to a reagent known for its high selectivity for nitro groups over esters. Stannous chloride (SnCl₂) in a polar solvent like ethanol or ethyl acetate is an excellent choice.[1][7] Similarly, iron powder (Fe) or zinc powder (Zn) in the presence of an acid like acetic acid or ammonium chloride provides a mild and effective method for reducing nitro groups while leaving other functionalities intact.[2][8][9]
Q3: Are there any "greener" or safer alternatives to high-pressure hydrogenation or strong acids?
A: Yes, catalytic transfer hydrogenation (CTH) is an excellent alternative.[10] This method avoids the need for pressurized hydrogen gas. A common system is 10% Pd/C with a hydrogen donor like hydrazine hydrate in refluxing methanol or ethanol.[1] This method is often rapid and provides excellent yields for nitroindazole derivatives.[1] Another green approach involves using zinc dust in water with a surfactant, which can be highly selective and avoids organic solvents.[9]
Troubleshooting Guide: C5-Nitro Group Reduction
If you are facing issues like incomplete reaction, low yield, or formation of side products, the following decision tree can help you diagnose and solve the problem.
Caption: Decision tree for troubleshooting C5-nitro reduction.
Data Presentation: Comparison of Selective Nitro Reduction Methods
| Method | Catalyst / Reagent | Typical Conditions | Selectivity (vs. Ester) | Pros | Cons |
| Catalytic Hydrogenation | 10% Pd/C or Pt/C | H₂ (1-3 atm), MeOH/EtOH, RT | Good to Moderate | High yield, clean reaction | Risk of ester reduction, requires H₂ gas |
| Transfer Hydrogenation | 10% Pd/C | Hydrazine Hydrate, MeOH, Reflux | Excellent | No H₂ gas needed, fast | Hydrazine is toxic |
| Metal/Acid Reduction | Fe or Zn powder | AcOH or NH₄Cl, EtOH, Reflux | Excellent | Inexpensive, highly selective | Stoichiometric metal waste, acidic |
| Metal Salt Reduction | SnCl₂·2H₂O | EtOH or EtOAc, 70 °C | Excellent | Very mild, highly selective[7] | Stoichiometric tin waste |
Experimental Protocol: Chemoselective Reduction using SnCl₂
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq).
-
Reagents: Add ethanol (EtOH) to create a ~0.2 M solution. To this suspension, add tin(II) chloride dihydrate (SnCl₂·2H₂O, 4-5 eq) in one portion.
-
Reaction: Heat the mixture to 70-75 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.
-
Workup: After cooling to room temperature, pour the reaction mixture slowly into a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid and precipitate tin salts.
-
Extraction: Extract the aqueous slurry with ethyl acetate (EtOAc) (3x). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield Ethyl 5-amino-1H-indazole-3-carboxylate.
Section 2: N-Functionalization of the Indazole Ring
Alkylation or arylation at the N1 position is a common strategy to build molecular complexity. A key challenge is controlling the regioselectivity, as reactions can sometimes yield a mixture of N1 and N2 isomers.
Frequently Asked Questions (FAQs)
Q1: How can I achieve regioselective N1-alkylation?
A: Regioselectivity in N-alkylation is highly dependent on the base and solvent system. For selective N1 alkylation, using sodium hydride (NaH) as the base in an aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) is a robust method.[11] The steric hindrance at the N2 position, created by the C3-ester group, generally directs the alkylating agent to the N1 position under these conditions. Using a weaker base like potassium carbonate (K₂CO₃) can sometimes lead to mixtures of N1 and N2 products.
Q2: What is the best catalyst for N-arylation of the indazole?
A: For N-arylation (a type of Buchwald-Hartwig or Ullmann reaction), transition metal catalysis is required. Copper-catalyzed systems are very effective for N-arylation of indazoles.[12] A typical system uses copper(I) iodide (CuI) with a diamine ligand (e.g., N,N'-dimethylethylenediamine) and a base like potassium carbonate (K₂CO₃) in a solvent such as dioxane or toluene.[13][14] Palladium catalysts can also be used, but copper-based systems are often more cost-effective and have shown broad applicability for this class of heterocycles.[12]
Troubleshooting Guide: N-Alkylation Regioselectivity
Issue: My N-alkylation reaction is producing a mixture of N1 and N2 isomers that are difficult to separate.
-
Cause Analysis: The formation of the N2 isomer is often favored under thermodynamic control or with less sterically demanding conditions. Using weaker bases (e.g., K₂CO₃) or protic solvents can allow for equilibration between the N1 and N2 anions, leading to mixtures.
-
Solution 1 (Kinetic Control): Use a strong, non-nucleophilic base like sodium hydride (NaH) in a dry, aprotic solvent (THF). Add the base at 0 °C to deprotonate the indazole, forming the sodium salt. Then, add the alkylating agent slowly at the same temperature. This favors the kinetically preferred, less sterically hindered N1 position.[11]
-
Solution 2 (Solvent Choice): Polar aprotic solvents like DMF or THF generally favor N1 alkylation. Avoid protic solvents which can facilitate proton exchange and isomerization.
-
Solution 3 (Protecting Groups): For particularly challenging cases, consider transient protection/direction strategies, although this adds steps to the synthesis.
Section 3: C-C Cross-Coupling Reactions on the Indazole Core
To perform cross-coupling reactions like Suzuki-Miyaura or Sonogashira, the indazole core must first be halogenated (e.g., at the C7 position). This section assumes a halogenated precursor is available and focuses on the subsequent catalyst selection for C-C bond formation.
Frequently Asked Questions (FAQs)
Q1: I have a 7-bromo-5-nitroindazole derivative. What is the best catalyst for a Suzuki-Miyaura coupling?
A: Palladium catalysts are the gold standard for Suzuki-Miyaura reactions. A highly reliable and versatile catalyst for this transformation on indazole scaffolds is [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride, commonly known as Pd(dppf)Cl₂ .[15][16] This catalyst is robust, commercially available, and effective for coupling with a wide range of aryl and heteroaryl boronic acids.[17] The reaction typically requires a base, such as K₂CO₃ or Cs₂CO₃, and is run in a solvent mixture like dioxane/water or DME.[15][17]
Q2: Can I perform a Sonogashira coupling on my bromo-indazole? What catalyst system is recommended?
A: Yes, the Sonogashira coupling is a powerful method for introducing alkyne moieties. The classic catalyst system employs a palladium source, such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, and a copper(I) co-catalyst, typically copper(I) iodide (CuI).[18] The reaction is run in the presence of a base, usually an amine like triethylamine (NEt₃) or diisopropylethylamine (DIPEA), which also serves as the solvent.[19] Copper-free Sonogashira protocols exist but the Pd/Cu system remains the most widely used due to its high efficiency.[20]
Workflow: Optimizing a Suzuki-Miyaura Cross-Coupling Reaction
References
- 1. researchgate.net [researchgate.net]
- 2. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 3. Efficient Transfer Hydrogenation of Nitro Compounds to Amines Enabled by Mesoporous N-Stabilized Co-Zn/C - PMC [pmc.ncbi.nlm.nih.gov]
- 4. davidpublisher.com [davidpublisher.com]
- 5. pure.tue.nl [pure.tue.nl]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Chemoselective Reductions of Nitroaromatics in Water at Room Temperature [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 12. Recent Progress Concerning the N-Arylation of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles [organic-chemistry.org]
- 14. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 15. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. pubs.rsc.org [pubs.rsc.org]
- 18. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 19. arodes.hes-so.ch [arodes.hes-so.ch]
- 20. mdpi.com [mdpi.com]
Technical Support Center: Purification of Ethyl 5-nitro-1H-indazole-3-carboxylate
Welcome to the technical support center for Ethyl 5-nitro-1H-indazole-3-carboxylate. This guide is designed for researchers, medicinal chemists, and drug development professionals to address common challenges encountered during the purification of this important synthetic intermediate. Achieving high purity is critical for downstream applications and reliable biological data. This resource provides in-depth troubleshooting guides and frequently asked questions to help you optimize your purification protocols and obtain a high-quality product.
Troubleshooting Common Purification Issues
This section addresses specific problems you may encounter during the purification of this compound, providing step-by-step solutions and the scientific rationale behind them.
Question 1: My crude product is a mixture of two closely related isomers that are difficult to separate. How can I resolve them?
Answer:
This is a frequent challenge in indazole synthesis, often arising from the non-selective alkylation or cyclization steps, leading to the formation of both N1 and N2 isomers. These isomers typically have very similar polarities, making their separation by standard chromatographic methods challenging.
Core Issue: The primary impurity is likely the undesired N2-isomer of this compound. The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer, but kinetic control during synthesis can lead to significant amounts of the N2 product.[1][2]
Troubleshooting Workflow:
Caption: Workflow for separating N1 and N2 isomers.
Detailed Protocols:
1. Optimized Flash Column Chromatography:
This is the most effective method for separating closely related isomers.
-
Stationary Phase: Standard silica gel (230-400 mesh) is typically effective.
-
Mobile Phase (Eluent): A non-polar/polar solvent system is recommended. Start with a low polarity and gradually increase it. A common starting point is a mixture of hexanes (or petroleum ether) and ethyl acetate.
-
Step-by-Step Protocol:
-
TLC Optimization: Before running the column, perform a thorough TLC analysis with various ratios of ethyl acetate in hexanes (e.g., 10%, 20%, 30%, 40%) to find a solvent system that shows the best possible separation between your product and the impurity. Aim for an Rf value of 0.2-0.4 for the desired compound.[3]
-
Sample Preparation (Dry Loading): Dissolve your crude product in a minimal amount of a solvent in which it is highly soluble (e.g., dichloromethane or acetone). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. This technique prevents band broadening and improves separation.
-
Column Packing and Elution:
-
Pack the column with silica gel in your chosen starting eluent (e.g., 10% ethyl acetate in hexanes).
-
Carefully add the dry-loaded sample to the top of the column.
-
Begin elution with the low-polarity solvent system.
-
Employ a shallow gradient elution, slowly increasing the percentage of ethyl acetate. For example, you could use a gradient of 10% to 40% ethyl acetate in hexanes over 10-15 column volumes.[4]
-
-
Fraction Collection and Analysis: Collect small fractions and analyze them by TLC to identify the fractions containing the pure desired isomer. Combine the pure fractions and evaporate the solvent under reduced pressure.
-
2. Fractional Recrystallization:
This method relies on slight differences in the solubility of the isomers in a particular solvent.
-
Solvent Selection: The key is to find a solvent in which both isomers are soluble when hot but have different solubilities upon cooling. Ethanol, methanol, or ethyl acetate are good starting points to screen.[3][5]
-
Step-by-Step Protocol:
-
Dissolve the crude mixture in a minimal amount of the chosen boiling solvent to create a saturated solution.
-
Allow the solution to cool slowly to room temperature. The less soluble isomer should crystallize out first.
-
Collect the initial crop of crystals by vacuum filtration.
-
Analyze the purity of the crystals and the mother liquor by TLC or HPLC.
-
If necessary, repeat the recrystallization process on the enriched crystal crop to further enhance purity.
-
| Purification Method | Advantages | Disadvantages | Recommended For |
| Flash Column Chromatography | High resolution, effective for close-running spots. | More time-consuming, requires larger solvent volumes. | Complex mixtures with multiple impurities, isomeric separation. |
| Recrystallization | Simple, can be highly effective for removing minor impurities. | May not be effective for isomers with very similar solubilities, potential for lower recovery. | Crude material that is already relatively pure (>90%). |
Question 2: My product "oils out" during recrystallization instead of forming crystals. What should I do?
Answer:
"Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid phase instead of solid crystals. This is often due to a supersaturated solution or the presence of impurities that depress the melting point.
Solutions:
-
Use a Higher Boiling Point Solvent: Select a recrystallization solvent with a higher boiling point.
-
Reduce the Cooling Rate: Allow the solution to cool more slowly to room temperature before placing it in an ice bath. This gives the molecules more time to arrange themselves into a crystal lattice.
-
Use a Solvent/Anti-Solvent System:
-
Dissolve your compound in a small amount of a "good" solvent (in which it is very soluble).
-
Slowly add a "poor" solvent (in which it is insoluble) dropwise at an elevated temperature until the solution becomes slightly cloudy.
-
Add a few drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly. A common system for compounds like this is Ethyl Acetate/Hexanes.[5]
-
-
Seed the Solution: Add a small crystal of the pure compound to the cooled solution to induce crystallization.
Question 3: My final product still contains the starting material, 5-nitro-1H-indazole-3-carboxylic acid. How can I remove it?
Answer:
The presence of the starting carboxylic acid is a common issue, often due to incomplete esterification or hydrolysis of the ester product during workup or purification.[6][7][8]
Purification Strategy:
An acid-base extraction is a highly effective method for removing acidic impurities like carboxylic acids from a neutral organic product.
Acid-Base Extraction Workflow:
Caption: Acid-base extraction to remove carboxylic acid impurity.
Step-by-Step Protocol:
-
Dissolve the crude product in an organic solvent like ethyl acetate.
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The acidic carboxylic acid will react with the weak base to form a water-soluble sodium salt, which will move into the aqueous layer.
-
Separate the aqueous layer from the organic layer.
-
Repeat the wash with sodium bicarbonate solution to ensure complete removal of the acid.
-
Wash the organic layer with brine (saturated NaCl solution) to remove any remaining water.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and evaporate the solvent to obtain the purified ethyl ester.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter in the synthesis of this compound?
A1: Besides unreacted starting materials, the most common impurities include:
-
N2-alkylated isomer: As discussed in the troubleshooting section, this is a very common side-product in indazole synthesis.[1][9]
-
5-Nitro-1H-indazole-3-carboxylic acid: The hydrolyzed ester product.
-
Azo-compounds: If using the Japp-Klingemann reaction, incomplete conversion of the azo intermediate can lead to colored impurities.[10][11][12]
Q2: What is a good general-purpose solvent system for TLC analysis of my reaction mixture?
A2: A mixture of ethyl acetate and hexanes (or petroleum ether) is an excellent starting point. A 3:7 ratio of ethyl acetate to hexanes is a good initial system to try. You can adjust the ratio to achieve optimal separation of spots. The product, being moderately polar, should have an Rf value in the range of 0.2-0.5 in a well-chosen system.
Q3: How can I confirm the purity and identity of my final product?
A3: A combination of analytical techniques should be used:
-
Thin-Layer Chromatography (TLC): To quickly assess the number of components in your sample. A pure sample should ideally show a single spot.
-
High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any organic impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight of your compound.
Q4: Can I use recrystallization as my sole purification method?
A4: Recrystallization can be sufficient if your crude product is already of high purity (typically >95%) and the impurities have significantly different solubilities from your desired product. However, for complex mixtures or to separate isomers, column chromatography is generally required.
References
- 1. benchchem.com [benchchem.com]
- 2. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Carboxylic acid synthesis by hydrolysis or deprotection [organic-chemistry.org]
- 9. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
- 10. mdpi.com [mdpi.com]
- 11. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Poor Cell Permeability of Ethyl 5-nitro-1H-indazole-3-carboxylate Derivatives
Introduction
Researchers working with ethyl 5-nitro-1H-indazole-3-carboxylate and its derivatives often encounter the significant hurdle of poor cell permeability. This class of compounds holds promise in various therapeutic areas, including as potential anti-cancer agents due to their structural similarities to antiglycolytic drugs like lonidamine.[1] However, promising activity in biochemical assays frequently fails to translate to cell-based models, a discrepancy often attributable to the molecule's inability to efficiently cross the cell membrane.
This guide provides a comprehensive troubleshooting framework for diagnosing and overcoming permeability issues with your this compound derivatives. We will explore the underlying physicochemical principles, offer strategies for chemical modification and formulation, and provide detailed protocols for assessing permeability.
Troubleshooting Guide & FAQs
This section is designed to address common questions and challenges encountered during the experimental process.
Section 1: Understanding the Permeability Problem
FAQ: Why are my this compound derivatives showing low activity in cell-based assays but high activity in biochemical assays?
This is a classic indicator of poor cell permeability. Your compound is likely active against its intracellular target, but it cannot reach that target in sufficient concentrations within a whole-cell context. The primary barrier is the cell's lipid bilayer membrane, which selectively allows passage of molecules based on specific physicochemical properties.[2][3]
Key factors that govern a molecule's ability to passively diffuse across the cell membrane include:
-
Lipophilicity: The compound must be sufficiently lipid-soluble to partition into the hydrophobic core of the cell membrane.[2][4]
-
Molecular Size: Smaller molecules generally permeate more easily than larger ones.[3][5]
-
Hydrogen Bonding Capacity: A high number of hydrogen bond donors and acceptors can hinder permeability as they favor interaction with the aqueous environment over the lipid membrane.[2][4][6]
-
Solubility: The compound must have adequate aqueous solubility to be available at the cell surface. Poorly soluble drugs may not achieve a sufficient concentration gradient to drive diffusion.[2]
Your this compound derivatives may possess structural features, such as the nitro group and the carboxylate ester, that create a suboptimal balance of these properties.
FAQ: What are the key physicochemical properties of my compound that might be limiting its cell permeability?
To diagnose the specific cause of poor permeability, it's crucial to analyze the physicochemical properties of your derivatives. A common framework for assessing "drug-likeness" for oral bioavailability is Lipinski's Rule of Five, which suggests that poor absorption or permeation is more likely when a compound violates more than one of these rules:
-
Molecular weight > 500 Da
-
LogP (a measure of lipophilicity) > 5
-
Hydrogen bond donors > 5
-
Hydrogen bond acceptors > 10
While these are guidelines and not absolute, they provide a valuable starting point. For your specific scaffold, the nitro group and ester functionality contribute to the hydrogen bond acceptor count and influence the molecule's polarity.[7][8]
Section 2: Strategies for Enhancing Permeability
FAQ: How can I modify the chemical structure of my derivative to improve its permeability?
Structural modification is a powerful strategy to enhance cell permeability. Here are two common approaches:
-
Prodrug Approach: This involves masking polar functional groups with moieties that are cleaved by intracellular enzymes, releasing the active parent drug inside the cell.[9][10][11] For a carboxylic acid derivative, which is likely a metabolite of your ethyl ester, a common strategy is to create an ester prodrug to increase lipophilicity.[12][13] Since your parent compound is already an ethyl ester, you might consider more lipophilic esters if hydrolysis to the less permeable carboxylic acid is a problem. Masking the indazole N-H with a cleavable group could also be explored.[14]
-
Modulating Lipophilicity (LogP): The ideal LogP range for good permeability is typically between 1 and 3. You can systematically modify your derivative's structure to fall within this range. This can be achieved by adding or removing lipophilic or hydrophilic functional groups. For instance, adding small alkyl groups to the indazole ring could increase lipophilicity.[6]
| Modification Strategy | Rationale | Potential Impact on Physicochemical Properties |
| Prodrug (e.g., acyloxymethyl ester) | Mask a polar carboxylate group (if the ethyl ester is hydrolyzed) to increase lipophilicity and facilitate passive diffusion.[10][14] | Increases LogP, temporarily removes a hydrogen bond acceptor. |
| Increase Lipophilicity | Add small, non-polar groups (e.g., methyl, ethyl) to the indazole core. | Increases LogP, may slightly increase molecular weight. |
| Reduce Hydrogen Bonding | N-methylation of the indazole ring can reduce hydrogen bond donor capacity.[6] | Decreases hydrogen bond donors, increases LogP. |
FAQ: What formulation strategies can I use to increase the intracellular concentration of my compound?
If structural modification is not feasible or desirable, formulation strategies using nanocarriers can significantly improve a compound's apparent permeability and cellular uptake.[15]
-
Liposomes: These are microscopic vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic drugs, facilitating their entry into cells.[16]
-
Solid Lipid Nanoparticles (SLNs): These are lipid-based nanocarriers that can enhance the oral bioavailability and cellular uptake of poorly soluble drugs.[16][17]
-
Polymeric Nanoparticles: Biodegradable polymers like PLGA can be used to encapsulate your compound, protecting it and improving its solubility and bioavailability.[16]
These nanoformulations can enhance drug delivery by protecting the drug from degradation, increasing its solubility, and promoting uptake through various cellular mechanisms.[17][18]
Section 3: Experimental Validation & Assays
FAQ: How do I accurately measure the cell permeability of my compounds?
Two widely used in vitro assays to quantify permeability are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell assay.
-
PAMPA: This is a cell-free assay that measures a compound's ability to diffuse across an artificial lipid membrane.[19][20] It is a high-throughput and cost-effective method for assessing passive transcellular permeability.[21] However, it does not account for active transport or efflux mechanisms.[20]
-
Caco-2 Permeability Assay: This assay uses a monolayer of differentiated Caco-2 cells, which are derived from human colon adenocarcinoma and mimic the intestinal epithelium.[22][23] This model is considered the gold standard for in vitro prediction of human drug absorption because it accounts for passive diffusion, active transport, and the influence of efflux pumps.[22][24]
FAQ: My compound seems to be a substrate for efflux pumps. How can I confirm this and what can I do?
Efflux pumps are membrane proteins that actively transport substrates out of the cell, representing a major mechanism of drug resistance.[25][26][27] If your compound has good passive permeability (indicated by a PAMPA assay) but still shows low intracellular accumulation and activity, it may be an efflux pump substrate.
To confirm this, you can perform a bidirectional Caco-2 assay.[22] This involves measuring the permeability in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions.
-
Efflux Ratio (ER) = Papp (B-A) / Papp (A-B)
An efflux ratio greater than 2 is a strong indication that your compound is a substrate for an active efflux transporter, such as P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP).[22][23]
If efflux is confirmed, you can:
-
Co-administer an Efflux Pump Inhibitor: Perform the cell-based assay in the presence of a known efflux pump inhibitor (e.g., verapamil for P-gp).[23] A significant increase in your compound's activity would confirm it as a substrate.
-
Structural Modification: Modify the compound's structure to reduce its affinity for the efflux pump. This can be a complex undertaking but may be necessary for in vivo efficacy.[28]
Detailed Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol provides a general method for assessing the passive permeability of your compounds.
Materials:
-
96-well filter plates (e.g., Millipore MultiScreen-IP, 0.45 µm PVDF)
-
96-well acceptor plates (e.g., Corning Costar)
-
Lecithin in dodecane solution (e.g., 1% w/v)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dimethyl sulfoxide (DMSO)
-
Test compounds and control compounds (e.g., high-permeability propranolol, low-permeability atenolol)
-
Plate reader or LC-MS for quantification
Procedure:
-
Prepare Acceptor Plate: Add 300 µL of PBS (containing 5% DMSO) to each well of the 96-well acceptor plate.[21]
-
Coat Filter Plate: Carefully apply 5 µL of the lecithin/dodecane solution to the membrane of each well in the 96-well filter plate. Allow it to impregnate the membrane for 5-10 minutes.[21]
-
Prepare Donor Solutions: Dissolve test and control compounds in PBS (containing 5% DMSO) to a final concentration of 10-100 µM.
-
Load Donor Plate: Add 150 µL of the donor solutions to each well of the coated filter plate.[21]
-
Assemble Sandwich: Carefully place the filter plate onto the acceptor plate, ensuring the bottom of the filter plate contacts the buffer in the acceptor plate.
-
Incubation: Incubate the plate assembly at room temperature for 10-20 hours in a humidified chamber to prevent evaporation.[29]
-
Sampling: After incubation, carefully separate the plates. Collect samples from both the donor and acceptor wells for concentration analysis by a suitable method (e.g., UV-Vis spectroscopy, LC-MS).
-
Calculate Permeability (Papp): The apparent permeability coefficient (Papp) can be calculated using established equations that take into account the concentration of the compound in the donor and acceptor wells, the volume of the wells, the surface area of the membrane, and the incubation time.
Protocol 2: Caco-2 Bidirectional Permeability Assay
This protocol outlines the steps for assessing both passive permeability and active efflux.
Materials:
-
Caco-2 cells (e.g., ATCC HTB-37)
-
24-well Transwell plates with permeable supports (e.g., 0.4 µm pore size)
-
Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, penicillin-streptomycin)
-
Hanks' Balanced Salt Solution (HBSS) or similar transport buffer
-
Test compounds, control compounds (e.g., atenolol, propranolol, talinolol for P-gp), and Lucifer Yellow for monolayer integrity testing.
-
TEER meter (e.g., Millicell ERS-2)
-
LC-MS/MS for quantification
Procedure:
-
Cell Seeding and Culture: Seed Caco-2 cells onto the apical side of the Transwell inserts at an appropriate density. Culture the cells for 18-22 days to allow for spontaneous differentiation and formation of a polarized monolayer.[22]
-
Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of the monolayer. TEER values should be ≥ 200 Ω·cm² to ensure the integrity of the tight junctions.[30] A Lucifer Yellow rejection assay can also be performed as an additional quality control step.[23]
-
Prepare Transport Buffer: Prepare dosing solutions of your test and control compounds in pre-warmed (37°C) transport buffer.
-
Apical to Basolateral (A-B) Transport:
-
Wash the cell monolayers with pre-warmed transport buffer.
-
Add fresh transport buffer to the basolateral (bottom) chamber.
-
Add the dosing solution to the apical (top) chamber.
-
-
Basolateral to Apical (B-A) Transport:
-
Wash the cell monolayers as above.
-
Add fresh transport buffer to the apical chamber.
-
Add the dosing solution to the basolateral chamber.
-
-
Incubation: Incubate the plates at 37°C with gentle shaking (e.g., 50 rpm) for a defined period (e.g., 2 hours).[22][30]
-
Sampling: At the end of the incubation, collect samples from both the donor and receiver chambers for each direction.
-
Analysis: Quantify the concentration of the compounds in all samples using LC-MS/MS. Calculate the Papp values for both A-B and B-A directions and determine the efflux ratio.
Visualizations
Workflow for Diagnosing Permeability Issues
Caption: A decision tree for troubleshooting poor cell-based activity.
Mechanism of a Prodrug Strategy
Caption: Prodrugs cross the cell membrane before enzymatic cleavage.
References
- 1. Mthis compound | 78155-75-6 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.co.za [journals.co.za]
- 5. What are the physicochemical properties affecting drug distribution? [synapse.patsnap.com]
- 6. Predicting and Improving the Membrane Permeability of Peptidic Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 5-Nitro-1H-indazole-3-carboxylic acid | 78155-76-7 [sigmaaldrich.com]
- 8. Mthis compound | CymitQuimica [cymitquimica.com]
- 9. researchgate.net [researchgate.net]
- 10. Prodrug Approach as a Strategy to Enhance Drug Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [PDF] Prodrug Approach as a Strategy to Enhance Drug Permeability | Semantic Scholar [semanticscholar.org]
- 12. Prodrugs for Improved Drug Delivery: Lessons Learned from Recently Developed and Marketed Products - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. longdom.org [longdom.org]
- 16. Strategic use of nanotechnology in drug targeting and its consequences on human health: A focused review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Advances in Nanotechnology for Enhancing the Solubility and Bioavailability of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. m.youtube.com [m.youtube.com]
- 19. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 20. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 21. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 22. Caco-2 Permeability | Evotec [evotec.com]
- 23. creative-bioarray.com [creative-bioarray.com]
- 24. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 25. Role of bacterial efflux pumps in antibiotic resistance, virulence, and strategies to discover novel efflux pump inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Frontiers | Function and Inhibitory Mechanisms of Multidrug Efflux Pumps [frontiersin.org]
- 27. academic.oup.com [academic.oup.com]
- 28. Strategies for Structural Modification of Small Molecules to Improve Blood-Brain Barrier Penetration: A Recent Perspective. | Semantic Scholar [semanticscholar.org]
- 29. Efflux Pump Inhibitors and their Role in Combating Bacterial Drug Resistance – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 30. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
Technical Support Center: Refining Crystallization Methods for Ethyl 5-nitro-1H-indazole-3-carboxylate
Introduction: This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of Ethyl 5-nitro-1H-indazole-3-carboxylate. The crystallization of this molecule is a critical step in obtaining a product with the high purity required for downstream applications. This guide provides in-depth troubleshooting advice, detailed experimental protocols, and a predictive solvent selection tool based on Hansen Solubility Parameters (HSP) to address common challenges encountered during the crystallization process. Our approach is rooted in the fundamental principles of physical organic chemistry and materials science to empower you with the knowledge to optimize your crystallization outcomes.
I. Understanding the Crystallization Behavior of this compound
The molecular structure of this compound, characterized by a rigid heterocyclic core, a polar nitro group, and an ester functional group, dictates its crystallization behavior. The presence of the nitro group can be advantageous for crystallization due to its strong electron-withdrawing nature, which can lead to favorable intermolecular interactions and a more ordered crystal lattice. However, these same properties can also present challenges in solvent selection and crystal morphology control.
II. Predictive Solvent Selection Using Hansen Solubility Parameters (HSP)
To circumvent the often time-consuming trial-and-error process of solvent screening, we can predict the solubility of this compound in various solvents using Hansen Solubility Parameters (HSP). HSP is based on the principle that "like dissolves like" and quantifies this by assigning three parameters to both the solute and the solvent:
-
δD (Dispersion): Energy from van der Waals forces.
-
δP (Polar): Energy from dipolar intermolecular forces.
-
δH (Hydrogen Bonding): Energy from hydrogen bonds.
A smaller "distance" (Ra) between the HSP of the solute and the solvent in the three-dimensional Hansen space indicates a higher likelihood of good solubility.
Predicted Hansen Solubility Parameters for this compound:
Using a group contribution method, the HSP for this compound has been estimated as follows:
| Parameter | Value (MPa⁰⁵) |
| δD | 19.5 |
| δP | 10.0 |
| δH | 8.5 |
The following table provides the HSP for common laboratory solvents and the calculated distance (Ra) to our target molecule. A lower Ra value suggests a better solvent.
| Solvent | δD (MPa⁰⁵) | δP (MPa⁰⁵) | δH (MPa⁰⁵) | Ra (HSP Distance) | Predicted Solubility |
| Acetone | 15.5 | 10.4 | 7.0 | 4.4 | High |
| Dichloromethane | 17.0 | 7.3 | 7.1 | 4.5 | High |
| Tetrahydrofuran (THF) | 16.8 | 5.7 | 8.0 | 5.4 | High |
| Ethyl Acetate | 15.8 | 5.3 | 7.2 | 6.4 | Moderate-High |
| Acetonitrile | 15.3 | 18.0 | 6.1 | 9.1 | Moderate |
| Ethanol | 15.8 | 8.8 | 19.4 | 11.7 | Moderate-Low |
| Methanol | 14.7 | 12.3 | 22.3 | 14.9 | Low |
| Toluene | 18.0 | 1.4 | 2.0 | 11.0 | Low |
| Hexane | 14.9 | 0.0 | 0.0 | 15.7 | Very Low |
| Water | 15.5 | 16.0 | 42.3 | 34.7 | Insoluble |
This data is predictive and should be used as a starting point for experimental solvent screening.
III. Troubleshooting Guide & FAQs
This section addresses common issues encountered during the crystallization of this compound in a question-and-answer format.
Q1: My compound "oils out" instead of forming crystals upon cooling. What is happening and how can I fix it?
A1: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline phase. This is common when the solute's melting point is lower than the boiling point of the solvent or when the solution is supersaturated with impurities.
-
Causality: The strong intermolecular forces in the nitro-indazole derivative can lead to a high lattice energy, but if the solvent is too good, the solute molecules may not have sufficient energy to arrange themselves into a crystal lattice upon cooling.
-
Troubleshooting Steps:
-
Re-heat and Add More Solvent: Re-heat the solution until the oil redissolves. Add a small amount of additional hot solvent to reduce the saturation level.
-
Slow Cooling: Allow the flask to cool to room temperature slowly, insulated with a cloth or paper towels. Rapid cooling favors amorphous precipitation over crystalline growth.
-
Solvent System Modification:
-
If using a single solvent, consider adding a miscible "anti-solvent" (one in which your compound is poorly soluble) dropwise to the hot solution until slight turbidity is observed. Then, add a few drops of the good solvent to redissolve the precipitate before slow cooling. Based on our HSP table, a good starting point would be an Ethyl Acetate/Hexane or Acetone/Water system.
-
A patent for related indazole derivatives suggests recrystallization from ethanol, methanol, or acetic acid, which could be effective for this compound as well.[1]
-
-
Q2: No crystals form even after the solution has cooled and been placed in an ice bath. What should I do?
A2: The absence of crystal formation typically indicates that the solution is not sufficiently supersaturated or that nucleation is inhibited.
-
Causality: The activation energy for nucleation may not be reached.
-
Troubleshooting Steps (in order of application):
-
Scratching: Gently scratch the inside of the flask at the solution's surface with a glass rod. The microscopic scratches provide nucleation sites.
-
Seeding: If you have a small crystal of the pure compound, add it to the cooled solution to induce crystallization.
-
Reduce Solvent Volume: If the above methods fail, you have likely used too much solvent. Gently heat the solution to evaporate a portion of the solvent and then allow it to cool again.
-
Re-evaluate Solvent Choice: The chosen solvent may be too good at keeping your compound in solution even at low temperatures. Refer to the HSP table and consider a solvent with a slightly higher Ra value or a mixed solvent system.
-
Q3: The recrystallization yield is very low. How can I improve it?
A3: A low yield suggests that a significant amount of your compound remains dissolved in the mother liquor.
-
Causality: This can be due to using an excessive amount of solvent or choosing a solvent in which the compound has significant solubility even at low temperatures.
-
Troubleshooting Steps:
-
Minimize Solvent Usage: During the dissolution step, add the hot solvent in small portions until the solid just dissolves. Avoid adding a large excess.
-
Thorough Cooling: Ensure the crystallization flask is cooled in an ice-water bath for a sufficient amount of time (at least 30 minutes) to maximize precipitation.
-
Mother Liquor Analysis: Evaporate a small amount of the mother liquor. If a significant amount of solid residue remains, there is still a substantial quantity of your compound in solution. You can attempt to recover a second crop of crystals by concentrating the mother liquor and re-cooling, though this crop may be less pure.
-
Optimize Solvent System: A mixed-solvent system can often improve yields by allowing for a steeper solubility curve.
-
Q4: The purified crystals are colored, but the pure compound should be a specific color (e.g., pale yellow). What is the source of the color and how can I remove it?
A4: Color in the final product is usually due to the presence of colored impurities, often highly conjugated or polymeric byproducts from the synthesis.
-
Causality: Potential impurities from the synthesis of this compound could include starting materials like 2-amino-5-nitrotoluene or byproducts from the nitration of the indazole ring at undesired positions.
-
Troubleshooting Steps:
-
Activated Charcoal Treatment: Add a small amount (1-2% by weight of your compound) of activated charcoal to the hot, dissolved solution. Swirl for a few minutes to allow the charcoal to adsorb the colored impurities.
-
Hot Filtration: Perform a hot gravity filtration to remove the charcoal and any other insoluble impurities. This step must be done quickly to prevent premature crystallization in the funnel. It is advisable to use a pre-heated funnel.
-
Re-crystallization: A second recrystallization may be necessary to remove residual color.
-
IV. Experimental Protocols
Protocol 1: Single Solvent Recrystallization
-
Solvent Selection: Based on the HSP table, select a suitable solvent (e.g., Acetone or Dichloromethane).
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling while stirring. Continue adding small portions of the hot solvent until the solid is completely dissolved.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (if necessary): If charcoal or other insoluble impurities are present, perform a hot gravity filtration into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent.
-
Drying: Dry the crystals in a vacuum oven or desiccator.
Protocol 2: Mixed Solvent Recrystallization (e.g., Ethyl Acetate/Hexane)
-
Dissolution: Dissolve the crude product in a minimal amount of boiling ethyl acetate.
-
Addition of Anti-solvent: While the solution is still hot, add hexane dropwise until a faint cloudiness persists.
-
Re-dissolution: Add a few drops of hot ethyl acetate to redissolve the precipitate, resulting in a saturated solution.
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice-water bath.
-
Isolation, Washing, and Drying: Follow steps 6-8 from the single solvent protocol, using the mixed solvent system (in the same ratio) for washing.
V. Visualizations
Diagram 1: Crystallization Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common crystallization issues.
Diagram 2: Hansen Solubility Parameter Concept
Caption: Visualization of the Hansen Solubility Parameter concept.
VI. Safety Precautions
This compound is a nitroaromatic compound and should be handled with appropriate care.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling the compound and its solutions.
-
Ventilation: Work in a well-ventilated fume hood, especially when heating solvents.
-
Disposal: Dispose of all chemical waste in appropriately labeled containers according to your institution's hazardous waste disposal guidelines. Aromatic nitro compounds may have specific disposal requirements due to their potential reactivity.
VII. References
-
Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press.
-
"HSPiP - Hansen Solubility Parameters in Practice." --INVALID-LINK--
-
Chinese Patent CN112778203A, "Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine."
-
"Safe Laboratory Practices: Handling and Disposing of Organic Substances." HSC Chemistry. --INVALID-LINK--
-
"Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Academies Press. --INVALID-LINK--
-
"Proper Disposal of 2-Nitroanthraquinone: A Guide for Laboratory Professionals." Benchchem. --INVALID-LINK--
References
Technical Support Center: Mitigating Cytotoxicity of Ethyl 5-nitro-1H-indazole-3-carboxylate
Prepared by the Senior Application Scientist Team
Welcome to the technical support resource for researchers utilizing Ethyl 5-nitro-1H-indazole-3-carboxylate in cell-based assays. This guide is designed to provide in-depth troubleshooting strategies and mechanistic insights to help you navigate and mitigate the inherent cytotoxic effects of this compound, ensuring the integrity and success of your experiments.
Introduction: The Challenge of Nitroaromatic Compounds
This compound belongs to the nitroindazole class of compounds. While promising for various therapeutic applications, the presence of the nitro group often introduces a significant challenge in preclinical research: cytotoxicity.[1] This off-target toxicity can mask the intended biological effects of the molecule, leading to confounding data and misinterpreted results. The goal of this guide is to equip you with the knowledge and protocols to de-risk your experiments by understanding, identifying, and mitigating this compound-specific toxicity.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses the most common issues encountered by researchers working with this compound and similar nitroaromatic compounds.
Q1: I'm observing significant cell death even at low concentrations of my compound. What are the first steps to troubleshoot this?
A1: This is a common starting point. Before assuming the toxicity is an insurmountable intrinsic property of the compound, it's crucial to rule out experimental artifacts. A systematic check of your core experimental parameters is the most efficient way to begin.[2]
Initial Troubleshooting Checklist
| Parameter | Action Item | Rationale |
| Compound Integrity | Verify the concentration of your stock solution. If possible, confirm purity via analytical methods (e.g., HPLC, LC-MS). | Errors in weighing or dilution are common. Impurities or degradation products could be more toxic than the parent compound.[2][3] |
| Solvent Toxicity | Ensure the final concentration of your vehicle (e.g., DMSO, ethanol) is non-toxic to your specific cell line. | Most cell lines have a tolerance limit for common solvents, typically <0.5% for DMSO, but this can be cell-type dependent.[3][4] Always run a vehicle-only control. |
| Compound Solubility | Visually inspect your working dilutions for any signs of precipitation. Pre-test the compound's solubility in your final culture medium. | Undissolved compound leads to an inaccurate effective concentration and can cause physical stress to cells.[3][5] |
| Cell Health & Density | Confirm your cells are healthy, in the logarithmic growth phase, and at an optimal seeding density.[6][7] | Stressed, overly confluent, or sparsely seeded cells can be hyper-sensitive to chemical insults.[6][8] |
Q2: How can I be sure the observed cell death is caused by the compound and not an interference with my viability assay?
A2: This is a critical question for data integrity. Some compounds can directly interfere with assay reagents, leading to false-positive or false-negative results. For example, a colored compound can alter absorbance readings in MTT or XTT assays, while a reducing agent can directly convert a substrate like resazurin.
Protocol 1: Validating Cytotoxicity with Orthogonal Assays
The best practice is to confirm cytotoxicity using at least two assays that measure different biological endpoints.
-
Primary Assay (e.g., Metabolic Assay - MTS/MTT):
-
Seed cells in a 96-well plate at the optimized density.
-
Treat with a dose-response curve of this compound for the desired time.
-
Crucial Controls: Include wells with:
-
Medium + Compound (No Cells): To check for direct chemical reaction with the assay reagent.
-
Cells + Vehicle: To establish baseline viability.
-
Cells + Staurosporine (or other known toxin): As a positive control for cytotoxicity.
-
-
Add the MTS/MTT reagent and measure the signal according to the manufacturer's protocol.
-
-
Confirmatory Assay (e.g., Membrane Integrity Assay - LDH Release):
-
Use a parallel plate set up identically to the primary assay.
-
At the end of the treatment period, collect the cell culture supernatant.
-
Measure the activity of lactate dehydrogenase (LDH) released from damaged cells.[9]
-
Crucial Controls: Include a "Maximum LDH Release" control where cells are lysed with a detergent to represent 100% cytotoxicity.[9]
-
-
Data Interpretation: If both assays show a dose-dependent decrease in viability/increase in cell death, you can be confident the effect is real. Discrepancies warrant further investigation into assay interference.
Workflow for Assessing and Mitigating In Vitro Cytotoxicity
Caption: A tiered workflow for troubleshooting and mitigating compound-induced cytotoxicity.
Q3: What is the likely mechanism of toxicity for this compound?
A3: Understanding the probable mechanism is key to developing a rational mitigation strategy. The toxicity of many nitroaromatic compounds is linked to their ability to undergo redox cycling within the cell.[10]
-
Redox Cycling and ROS Production: The nitro group (-NO₂) can be reduced by intracellular reductases (e.g., cytochrome P450 reductase) to a nitro radical anion. In the presence of oxygen, this radical anion can transfer an electron to molecular oxygen, regenerating the parent nitro compound and producing a superoxide anion (O₂•⁻).[10] This futile cycle generates a continuous flux of Reactive Oxygen Species (ROS).[10]
-
Oxidative & Nitrative Stress: The accumulation of ROS overwhelms the cell's endogenous antioxidant defenses, leading to oxidative stress.[11][12] This can damage lipids, proteins, and DNA.[13] Superoxide can also react with nitric oxide to form peroxynitrite, a potent nitrating agent, causing nitrative stress.[11]
-
Mitochondrial Dysfunction and Apoptosis: Mitochondria are both a primary source and a primary target of ROS. Oxidative stress can trigger the mitochondrial permeability transition, leading to the release of cytochrome c, activation of caspases (like caspase-9 and caspase-3), and subsequent apoptotic cell death.[14][15]
Proposed Mechanism of Nitroindazole-Induced Cytotoxicity
Caption: Redox cycling of the nitro group leads to ROS production and apoptotic cell death.
Q4: How can I experimentally reduce the cytotoxicity to unmask the specific biological effects I want to study?
A4: Once you've confirmed true cytotoxicity and have a mechanistic hypothesis, you can implement several strategies to create a viable experimental window.
Strategy 1: Optimize Compound Exposure
The simplest approach is to minimize toxic insults by adjusting concentration and time.
-
Dose-Response: Perform a detailed dose-response curve (e.g., 10-point, 3-fold dilutions) to precisely determine the concentration at which toxicity begins (the toxic threshold) and the IC50 value.[16]
-
Time-Course: Cytotoxicity is often time-dependent. Test shorter incubation periods (e.g., 4, 8, 16, 24 hours). You may find that the compound's primary biological effect occurs before the onset of significant cell death.[8]
Strategy 2: Co-treatment with Antioxidants
If toxicity is mediated by oxidative stress, you can mitigate it by supplementing the culture medium with an antioxidant. N-acetylcysteine (NAC) is a common and effective choice as it is a precursor to glutathione, a major intracellular antioxidant.[17][18]
Protocol 2: Antioxidant Rescue Experiment
-
Determine NAC Working Concentration: First, test a range of NAC concentrations (e.g., 1-10 mM) on your cells alone to ensure it is not toxic or does not interfere with the assay.
-
Plate Seeding: Seed cells at their optimal density and allow them to adhere overnight.
-
Treatment Groups:
-
Vehicle Control
-
Compound Only (at a toxic concentration, e.g., IC75)
-
NAC Only (at the pre-determined safe concentration)
-
Compound + NAC (pre-incubate cells with NAC for 1-2 hours before adding the compound)
-
-
Incubation: Incubate for the standard duration of your experiment.
-
Assay: Perform your chosen cytotoxicity assay (e.g., LDH release or a fluorescent viability stain).
-
Analysis: A significant increase in cell viability in the "Compound + NAC" group compared to the "Compound Only" group strongly suggests that the cytotoxicity is mediated by ROS.[17]
Strategy 3: Modulate Compound Bioavailability with Serum
Many small molecules bind to proteins in fetal bovine serum (FBS), primarily albumin.[4][19] Only the unbound, free fraction of the compound is available to enter cells and cause a biological effect.[19][20]
-
Impact of Serum: If your assay is showing high toxicity, performing the experiment in media with a higher serum concentration (e.g., increasing from 5% to 10% or even 20% FBS) can reduce the free concentration of the compound, thereby lowering its effective dose and mitigating toxicity.[4] Conversely, if you are not seeing an expected effect, reducing serum may increase bioavailability.
-
Consideration: This is an excellent troubleshooting step, but be aware that altering serum concentration can also independently affect cell proliferation and behavior. Always run parallel controls at each serum concentration.
Summary of Mitigation Strategies
| Strategy | Principle | Pros | Cons |
| Exposure Optimization | Reduce total toxic insult | Simple, no additional reagents | May not be feasible if toxicity and efficacy windows overlap completely |
| Antioxidant Co-treatment | Quench ROS to prevent downstream damage | Mechanistically informative, can specifically rescue oxidative stress-mediated toxicity | May interfere with intended compound MoA if it also involves ROS |
| Serum Modulation | Reduce bioavailable free compound via protein binding | Easy to implement, mimics an in vivo factor | Can alter cell physiology, not suitable for serum-free media conditions |
By systematically applying these troubleshooting principles and mitigation protocols, researchers can effectively manage the cytotoxic properties of this compound. This allows for a more accurate assessment of its primary biological functions, ultimately leading to more reliable and translatable data in the drug development pipeline.
References
- 1. Synthesis of substituted 3-amino-N-phenyl-1H-indazole-1-carboxamides endowed with antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
- 6. biocompare.com [biocompare.com]
- 7. Assays for Predicting Acute Toxicity - Application of Modern Toxicology Approaches for Predicting Acute Toxicity for Chemical Defense - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Oxidative stress and 1-methyl-2-nitroimidazole cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Oxidative Stress: Harms and Benefits for Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cell toxicity mechanism and biomarker - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Caspase-independent cell death by low concentrations of nitric oxide in PC12 cells: involvement of cytochrome C oxidase inhibition and the production of reactive oxygen species in mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cellular Mechanisms Controlling Caspase Activation and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 16. njbio.com [njbio.com]
- 17. Applications of Antioxidants in Ameliorating Drugs and Xenobiotics Toxicity: Mechanistic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Study identifies compound to work with antioxidant against toxic stresses - Lifestyle - Chinadaily.com.cn [chinadaily.com.cn]
- 19. Effect of Protein Binding on the Pharmacological Activity of Highly Bound Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Deriving protein binding‐corrected chemical concentrations for in vitro testing - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide to the In Vitro Validation of Ethyl 5-nitro-1H-indazole-3-carboxylate
Introduction: Rationale and Strategic Approach
The indazole scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including potential as anti-inflammatory, antiglycolytic, and anticancer agents.[1][2] Specifically, the 5-nitro-1H-indazole-3-carboxylic acid backbone has been a focal point for synthesizing novel bioactive molecules.[2] This guide focuses on its ethyl ester derivative, Ethyl 5-nitro-1H-indazole-3-carboxylate, a compound whose biological activity profile requires systematic validation.
As a Senior Application Scientist, my objective is not merely to present a series of protocols but to articulate a logical, self-validating workflow. We will approach the in vitro validation of this compound with a clear hypothesis: that this compound exhibits cytotoxic activity against cancer cells, potentially through the induction of apoptosis.
This guide provides a comparative framework. The performance of our test compound will be benchmarked against two critical controls:
-
A Positive Control: A well-characterized chemotherapeutic agent, such as Doxorubicin, to provide a reference for potency.
-
A Negative/Scaffold Control: The parent compound, 5-nitro-1H-indazole-3-carboxylic acid, to determine if the ethyl ester modification is critical for the observed biological activity.
Our investigation will proceed in two logical phases: first, a broad screening for cytotoxic effects, and second, a deeper mechanistic dive into the primary mode of cell death.
Phase 1: Primary Screening for Cytotoxic Activity
The foundational step in evaluating any potential anticancer compound is to determine its effect on cell viability and proliferation.[3][4] A variety of assays can achieve this, each with distinct advantages.[5][6][7]
Comparative Analysis of Cell Viability Assays
The most common methods rely on measuring metabolic activity in viable cells.[6]
| Assay Type | Principle | Advantages | Disadvantages |
| MTT Assay | NAD(P)H-dependent oxidoreductases in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[8][9] | Cost-effective, well-established, and widely referenced.[10] | Requires a solubilization step for the formazan crystals; can be toxic to cells.[5] |
| MTS/XTT Assays | Similar to MTT, but the reduced formazan product is water-soluble.[5][7] | Simpler workflow (no solubilization step), faster, and generally less toxic.[5] | Higher background absorbance; reagents can be more expensive.[11] |
| ATP Assay | Quantifies ATP, which is present only in metabolically active cells, using a luciferase-based reaction.[5] | Highly sensitive, rapid (no long incubation), and has a broad linear range. | Reagents are sensitive to temperature; requires a luminometer. |
For our primary screen, we will utilize the MTT assay . Its robustness and extensive documentation make it an authoritative and trustworthy starting point for establishing a dose-response curve and calculating the half-maximal inhibitory concentration (IC50), a key metric of a compound's potency.
Experimental Workflow: Cytotoxicity Screening
The overall workflow for Phase 1 is a systematic process from cell preparation to data analysis.
Caption: Workflow for MTT-based cytotoxicity screening.
Detailed Protocol: MTT Cell Viability Assay
This protocol is designed for a 96-well plate format.
Materials:
-
HeLa or other cancer cell line
-
Complete culture medium (e.g., DMEM + 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.[9]
-
Solubilization solution: DMSO or 0.01 M HCl with 10% SDS.[12]
-
96-well flat-bottom sterile plates
-
Test compounds (this compound, 5-nitro-1H-indazole-3-carboxylic acid, Doxorubicin) dissolved in DMSO.
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.[10]
-
Compound Treatment: Prepare serial dilutions of the test compounds and controls in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.
-
Remove the overnight medium from the cells and replace it with 100 µL of medium containing the various compound concentrations. Include "vehicle control" wells (medium + DMSO) and "no-cell" blank wells (medium only).
-
Incubate the plate for 24 to 72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[8]
-
Incubate the plate for 4 hours at 37°C. During this time, viable cells will convert the soluble yellow MTT to insoluble purple formazan crystals.[8][11]
-
Solubilization: Carefully aspirate the medium and add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[12]
-
Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[9] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.[8]
-
Data Analysis:
-
Subtract the average absorbance of the "no-cell" blanks from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control: (% Viability) = (Abs_treated / Abs_vehicle_control) * 100.
-
Plot the % Viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.
-
Phase 2: Mechanistic Elucidation - Investigating Apoptosis
If the primary screen reveals significant cytotoxicity (e.g., a low micromolar IC50), the next critical step is to determine the mechanism of cell death. Apoptosis, or programmed cell death, is a key pathway targeted by many anticancer drugs and is characterized by the activation of a cascade of cysteine proteases called caspases.[13]
We will validate apoptosis induction through two complementary approaches: quantifying the activity of executioner caspases and visualizing the cleavage of key apoptotic proteins.
Apoptosis Signaling Pathways
Apoptosis is broadly initiated via two routes: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. Both converge on the activation of executioner caspases, such as Caspase-3, which then cleave cellular substrates, leading to the dismantling of the cell.[14][15][16][17]
Caption: Converging intrinsic and extrinsic apoptosis pathways.
A. Caspase-3/7 Activity Assay
This biochemical assay provides a quantitative measure of apoptosis. It uses a synthetic substrate that, when cleaved by active Caspase-3 or -7, releases a fluorescent or colorimetric molecule.
Detailed Protocol: Fluorometric Caspase-3/7 Assay
-
Cell Culture and Treatment: Seed cells in a 96-well plate (black, clear-bottom for fluorescence) and treat with the test compound at its IC50 and 2x IC50 concentrations for various time points (e.g., 6, 12, 24 hours). Include vehicle and positive controls.
-
Assay Reagent Preparation: Prepare the Caspase-3/7 assay buffer containing the fluorogenic substrate (e.g., Ac-DEVD-AMC) according to the manufacturer's instructions.
-
Cell Lysis and Assay: Remove the culture medium and add 100 µL of the prepared assay reagent to each well. This reagent typically contains detergents to lyse the cells.
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Fluorescence Reading: Measure the fluorescence using a microplate reader with excitation at ~380 nm and emission at ~440 nm.
-
Data Analysis: After subtracting background fluorescence, express the results as Relative Fluorescence Units (RFU) or as a fold-change over the vehicle-treated control.
B. Western Blot Analysis of Apoptotic Markers
Western blotting provides visual, semi-quantitative confirmation of the activation of the apoptotic cascade by detecting specific proteins and their cleavage products.[18][19] The key markers to probe for are Cleaved Caspase-3 and Cleaved PARP (Poly (ADP-ribose) polymerase). The appearance of their smaller, cleaved fragments is a hallmark of apoptosis.[19][20]
Detailed Protocol: Western Blotting
1. Protein Lysate Preparation:
-
Culture and treat cells in larger format dishes (e.g., 6-well plates) with the test compound (at IC50 concentration) for an optimized time point determined from the caspase activity assay.
-
Harvest the cells and wash with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors on ice for 30 minutes.[20]
-
Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.[20] Collect the supernatant containing the total protein.
2. Protein Quantification (BCA Assay):
-
It is critical to load equal amounts of protein for accurate comparison.[18] The Bicinchoninic Acid (BCA) assay is a robust method for quantification.[21]
-
Prepare a standard curve using known concentrations of Bovine Serum Albumin (BSA).[22]
-
Prepare the BCA working reagent by mixing 50 parts of Reagent A with 1 part of Reagent B.[21][22]
-
In a 96-well plate, add 10-25 µL of each standard and unknown protein sample.[22]
-
Add 200 µL of the BCA working reagent to each well and incubate at 37°C for 30 minutes.[21][22]
-
Measure the absorbance at 562 nm and calculate the protein concentration of your samples based on the BSA standard curve.[21]
3. SDS-PAGE and Protein Transfer:
-
Normalize all samples to the same protein concentration (e.g., 20-30 µg) with lysis buffer and Laemmli sample buffer. Boil at 95°C for 5 minutes.[20]
-
Load samples onto an SDS-polyacrylamide gel and separate the proteins via electrophoresis.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[20]
4. Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-Cleaved Caspase-3, anti-PARP, and a loading control like anti-β-Actin) overnight at 4°C.[20]
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[20]
-
Wash the membrane again three times with TBST.
-
Apply an enhanced chemiluminescent (ECL) substrate and visualize the protein bands using an imaging system.[23]
Data Synthesis and Comparative Summary
The culmination of this workflow is a clear, data-driven comparison of this compound against its benchmarks.
Table 1: Comparative Cytotoxicity Profile
| Compound | Target Cell Line | Incubation Time (h) | IC50 (µM) ± SD |
| This compound | HeLa | 48 | Experimental Value |
| 5-nitro-1H-indazole-3-carboxylic acid | HeLa | 48 | Experimental Value |
| Doxorubicin (Positive Control) | HeLa | 48 | Experimental Value |
Table 2: Apoptosis Induction Summary
| Compound (at IC50) | Caspase-3/7 Activity (Fold Change vs. Vehicle) | Cleaved Caspase-3 (Relative Density) | Cleaved PARP (Relative Density) |
| This compound | Experimental Value | Densitometry Value | Densitometry Value |
| Doxorubicin (Positive Control) | Experimental Value | Densitometry Value | Densitometry Value |
| Vehicle Control | 1.0 | Baseline | Baseline |
Conclusion and Future Directions
This guide outlines a rigorous, multi-faceted approach to the initial in vitro validation of this compound. By progressing from broad cytotoxicity screening to specific mechanistic assays, researchers can build a trustworthy and comprehensive profile of the compound's biological activity.
Positive results from this workflow—specifically, a potent IC50 value and confirmed induction of apoptosis—would provide a strong rationale for advancing the compound to more complex studies. Future work could include evaluating its effect on a broader panel of cancer cell lines, investigating its position in the cell cycle, and ultimately, progressing to in vivo models to assess efficacy and safety. This structured, comparative approach ensures that the data generated is not only accurate but also contextually meaningful for drug development professionals.
References
- 1. Mthis compound | 78155-75-6 | Benchchem [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. In vitro assays and techniques utilized in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scilit.com [scilit.com]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. Comparison of Cell Viability, Proliferation and Apoptosis Assays [sciencellonline.com]
- 7. Complete Guide to Choosing the Right Cell Viability Assay | AxisPharm [axispharm.com]
- 8. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. researchgate.net [researchgate.net]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 15. Intrinsic and Extrinsic Pathways of Apoptosis | Thermo Fisher Scientific - SG [thermofisher.com]
- 16. Overview of cell death signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Apoptosis western blot guide | Abcam [abcam.com]
- 19. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 20. benchchem.com [benchchem.com]
- 21. Protocol for Bicinchoninic Acid (BCA) Protein Assay - Creative Proteomics [creative-proteomics.com]
- 22. bio-protocol.org [bio-protocol.org]
- 23. benchchem.com [benchchem.com]
The Evolving Landscape of 5-Nitroindazoles: A Comparative Guide to Structure-Activity Relationships
A Senior Application Scientist's In-depth Analysis of Ethyl 5-nitro-1H-indazole-3-carboxylate Analogs in Drug Discovery
The indazole scaffold, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, renowned for its versatile pharmacological profile. Within this class, this compound has emerged as a critical lead compound, sparking extensive research into its analogs. The introduction of the nitro group at the 5-position, coupled with the ester at the 3-position, creates a unique electronic and structural landscape, ripe for modification to enhance potency and selectivity against a range of biological targets. This guide provides a comparative analysis of the structure-activity relationships (SAR) of these analogs, offering insights for researchers and drug development professionals.
The Core Moiety: this compound as a Privileged Scaffold
The parent compound, this compound, serves as a crucial starting point for synthetic modifications. The indazole ring system itself is a bioisostere of purines, allowing it to interact with a variety of biological targets. The nitro group at the 5-position is a strong electron-withdrawing group, which can influence the acidity of the N-H proton and participate in crucial interactions with biological macromolecules. The ethyl carboxylate group at the 3-position offers a handle for a multitude of chemical transformations, allowing for the exploration of diverse chemical space.
Comparative Analysis of Biological Activities: A Multifaceted Profile
SAR studies have revealed that strategic modifications to the this compound core can elicit a wide array of biological responses, including antitubercular, anticancer, anti-inflammatory, and antimicrobial activities.
Antitubercular Activity: Targeting Mycobacterium tuberculosis
The emergence of multidrug-resistant strains of Mycobacterium tuberculosis has necessitated the development of novel therapeutic agents. Analogs of this compound have shown promise in this arena.
Key SAR Insights:
-
Modification of the Carboxylate Group: Conversion of the ethyl ester at the C3 position to acetamides has been a fruitful strategy. For instance, 5-nitro indazole acetamides with fluorine and morpholine ring substitutions have demonstrated significant antitubercular activity, with minimum inhibitory concentrations (MIC) as low as 1.6 μg/mL against the H37Rv strain.[1]
-
Substitution at the N1 Position: The nature of the substituent at the N1 position of the indazole ring plays a crucial role in modulating antitubercular potency.
Comparative Data for Antitubercular Analogs:
| Compound/Analog | Modification | MIC (µg/mL) against M. tuberculosis H37Rv | Reference |
| Lead Compound | This compound | - | - |
| Analog 1 | 5-nitro indazole acetamide with fluorine and morpholine ring | 1.6 | [1] |
| Analog 2 | Hydrazone analogs derived from heterocyclic aldehydes | 1.6 - 5.96 (IC50) | [2] |
Anticancer Activity: A Multi-pronged Attack on Cancer Cells
5-Nitroindazole derivatives have been investigated for their potential as anticancer agents, exhibiting various mechanisms of action.
Key SAR Insights:
-
N1-Substitution with Alkylating Agents: The introduction of radicals containing the di-(β-chloroethyl)-amine group at the N1 position has been shown to significantly suppress the proliferation of neoplastic cells.[3]
-
Modifications at the C3 Position: A series of new 3-alkoxy- or 3-hydroxy-1-[ω-(dialkylamino)alkyl]-5-nitroindazoles have demonstrated moderate antineoplastic activity against TK-10 and HT-29 cell lines.[4][5]
-
Histone Deacetylase (HDAC) Inhibition: Novel (E)-3-(1-substituted-1H-indazol-5-yl)-N-hydroxypropenamides have been designed as potent HDAC inhibitors, showing cytotoxicity comparable to the reference compound SAHA.[6][7]
Comparative Data for Anticancer Analogs:
| Compound/Analog | Modification | Cell Line | Activity (IC50 or % inhibition) | Reference |
| Analog 3 | 3-alkoxy-1-[ω-(dialkylamino)alkyl]-5-nitroindazoles | TK-10, HT-29 | Moderate activity | [4][5] |
| Analog 4 | N-hydroxypropenamides of 1-substituted-1H-indazole | Various | IC50: 0.126 to 3.750 μM | [6][7] |
| Analog 5 | Thiazole-5-carboxamide derivatives | A-549 | 48% inhibition (compound 8c) | [8] |
| Analog 6 | Coordination compounds with divalent transition metals | HepG2, B16-F10 | More effective than the ligand alone | [9] |
Anti-inflammatory and Antimicrobial Activities
The versatility of the 5-nitroindazole scaffold extends to anti-inflammatory and antimicrobial applications.
Key SAR Insights:
-
Indazole-3-carboxamides as CRAC Channel Blockers: Specific indazole-3-carboxamides have been identified as potent calcium-release activated calcium (CRAC) channel blockers, which are crucial for mast cell function and inflammatory responses. The regiochemistry of the amide linker is critical for activity.[10]
-
Antimicrobial Sulfonamide Derivatives: The synthesis of 5-nitroindazole sulfonamide derivatives has yielded compounds with potential antimicrobial activity.[11]
-
Antifungal Carboxamide Analogs: Novel 5-nitro-N-phenyl-3-(phenylamino)-1H-indazole-1-carboxamide analogs have shown excellent potency against C. albicans.[12]
Experimental Protocols: A Guide to Synthesis and Evaluation
The synthesis of this compound analogs typically starts from the parent compound, which can be prepared through established methods.
General Synthesis of this compound
A common synthetic route involves the diazotization of 2-amino-5-nitrobenzoic acid followed by cyclization. The resulting indazole-3-carboxylic acid can then be esterified to yield the ethyl ester.
Synthesis of 5-nitro indazole acetamides (Antitubercular)
-
Amidation: this compound is reacted with the desired substituted aniline in a suitable solvent.
-
Purification: The resulting acetamide is purified using column chromatography or recrystallization.
In Vitro Antitubercular Activity Assay (Microplate Alamar Blue Assay - MABA)
-
Preparation of Inoculum: A suspension of Mycobacterium tuberculosis H37Rv is prepared and its turbidity is adjusted to a McFarland standard.
-
Drug Dilution: The test compounds are serially diluted in a 96-well microplate.
-
Inoculation: The bacterial suspension is added to each well.
-
Incubation: The plates are incubated at 37°C for several days.
-
Addition of Alamar Blue: Alamar Blue solution is added to each well.
-
Reading: The plates are re-incubated, and the color change from blue to pink is observed. The lowest concentration of the compound that prevents the color change is recorded as the MIC.[2]
In Vitro Anticancer Activity Assay (MTT Assay)
-
Cell Seeding: Cancer cells (e.g., A-549, HT-29) are seeded in a 96-well plate and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified duration (e.g., 24-48 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated.
-
Formazan Solubilization: The formazan crystals formed by viable cells are dissolved in a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader. The IC50 value is then calculated.[13]
Visualizing Structure-Activity Relationships and Workflows
Conclusion and Future Directions
The structure-activity relationship studies of this compound analogs have unveiled a rich tapestry of pharmacological potential. The strategic manipulation of substituents at the C3 and N1 positions has proven to be a highly effective strategy for tuning the biological activity of these compounds, leading to the identification of potent antitubercular, anticancer, and anti-inflammatory agents.
Future research in this area should focus on:
-
Mechanism of Action Studies: Elucidating the precise molecular targets and mechanisms by which these analogs exert their effects.
-
In Vivo Efficacy and Toxicity: Progressing the most promising compounds to in vivo models to assess their efficacy and safety profiles.
-
Combinatorial Approaches: Exploring the synthesis of hybrid molecules that combine the 5-nitroindazole scaffold with other pharmacophores to achieve synergistic effects.
The continued exploration of the chemical space around the this compound core holds significant promise for the development of next-generation therapeutics to address pressing global health challenges.
References
- 1. eurekaselect.com [eurekaselect.com]
- 2. Synthesis and antitubercular activity of a series of hydrazone and nitrovinyl analogs derived from heterocyclic aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and biological properties of new 5-nitroindazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Novel (E)-3-(1-substituted-1H-indazol-5-yl)-N-hydroxypropenamides as histone deacetylase inhibitors: design, synthesis and structure–activity relationships - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Anti-cancer and anti-inflammatory activities of a new family of coordination compounds based on divalent transition metal ions and indazole-3-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. biointerfaceresearch.com [biointerfaceresearch.com]
A Comparative Guide to the Synthesis of Ethyl 5-nitro-1H-indazole-3-carboxylate: An Essential Intermediate in Medicinal Chemistry
Introduction: Ethyl 5-nitro-1H-indazole-3-carboxylate is a key building block in the synthesis of a variety of pharmacologically active compounds. Its rigid, bicyclic core and strategically placed functional groups make it an attractive scaffold for the development of kinase inhibitors, anti-cancer agents, and other therapeutics. The efficient and scalable synthesis of this intermediate is therefore of paramount importance to researchers in medicinal chemistry and drug development. This guide provides an in-depth, comparative analysis of the most common and effective synthetic routes to this compound, offering experimental insights and data to inform the selection of the most appropriate method for a given research and development context.
At a Glance: Comparison of Synthetic Routes
| Route | Description | Starting Materials | Key Steps | Reported Yield | Advantages | Disadvantages |
| 1 | Fischer Esterification of 5-nitro-1H-indazole-3-carboxylic acid | 5-nitro-1H-indazole-3-carboxylic acid, Ethanol | Acid-catalyzed esterification | ~64% (inferred from methyl ester synthesis) | Straightforward, well-established reaction. | Requires prior synthesis of the carboxylic acid; equilibrium reaction may require optimization for high yield. |
| 2 | Electrophilic Nitration of Ethyl 1H-indazole-3-carboxylate | Ethyl 1H-indazole-3-carboxylate | Nitration with a nitrating agent (e.g., HNO₃/H₂SO₄) | Not specifically reported, estimated to be moderate to good. | Utilizes a readily available starting material. | Potential for side reactions and formation of regioisomers; requires careful control of reaction conditions. |
| 3 | One-Pot Reductive Cyclization | Ethyl 2-(2-amino-5-nitrophenyl)acetate | Diazotization and in-situ cyclization | ~79% (inferred from a similar non-nitrated analogue) | High efficiency (one-pot), potentially shorter reaction time. | Starting material may be less common; requires careful control of diazotization conditions. |
In-Depth Analysis of Synthetic Strategies
This section provides a detailed examination of each synthetic route, including the underlying chemical principles, step-by-step experimental protocols, and expert insights into the critical parameters for success.
Route 1: Fischer Esterification of 5-nitro-1H-indazole-3-carboxylic acid
This classical approach is a reliable and straightforward method for the synthesis of this compound. The core of this route is the Fischer-Speier esterification, an acid-catalyzed reaction between a carboxylic acid and an alcohol.[1][2]
Mechanistic Rationale: The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst, typically sulfuric acid. This protonation enhances the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the ethanol. The resulting tetrahedral intermediate then undergoes a series of proton transfers to eliminate a molecule of water, followed by deprotonation to yield the final ester product. The reaction is an equilibrium process, and to drive it towards the product, an excess of the alcohol is often used, or the water is removed as it is formed.[1][2][3]
Visualizing the Pathway:
Caption: Fischer Esterification of 5-nitro-1H-indazole-3-carboxylic acid.
Experimental Protocol:
-
Materials: 5-nitro-1H-indazole-3-carboxylic acid, absolute ethanol, concentrated sulfuric acid.
-
Procedure:
-
To a solution of 5-nitro-1H-indazole-3-carboxylic acid (1.0 eq) in absolute ethanol (used as both reactant and solvent), add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) dropwise with cooling.
-
Heat the reaction mixture to reflux and maintain for several hours (typically 4-8 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the excess ethanol under reduced pressure.
-
Pour the residue into ice-water and neutralize with a saturated solution of sodium bicarbonate.
-
Collect the precipitated solid by filtration, wash with water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or ethyl acetate/hexane) to obtain pure this compound.
-
Route 2: Electrophilic Nitration of Ethyl 1H-indazole-3-carboxylate
This route involves the introduction of the nitro group onto the pre-formed indazole ester scaffold. The synthesis of the starting material, Ethyl 1H-indazole-3-carboxylate, is well-established.[5] The subsequent nitration is a standard electrophilic aromatic substitution reaction.
Mechanistic Rationale: The nitration of the indazole ring is directed by the existing substituents. The fused benzene ring is activated towards electrophilic attack, and the nitro group is typically introduced at the 5- or 7-position. The reaction is generally carried out using a mixture of concentrated nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺). The precise regioselectivity can be influenced by the reaction conditions and the nature of the substituent at the 3-position.
Visualizing the Pathway:
Caption: Electrophilic Nitration of Ethyl 1H-indazole-3-carboxylate.
Experimental Protocol (General):
-
Materials: Ethyl 1H-indazole-3-carboxylate, concentrated nitric acid, concentrated sulfuric acid.
-
Procedure:
-
Dissolve Ethyl 1H-indazole-3-carboxylate (1.0 eq) in concentrated sulfuric acid at a low temperature (e.g., 0-5 °C).
-
Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the reaction mixture, maintaining the low temperature.
-
Stir the reaction mixture at the low temperature for a specified period, monitoring the reaction by TLC.
-
Carefully pour the reaction mixture onto crushed ice to quench the reaction.
-
Collect the precipitated solid by filtration, wash thoroughly with cold water until the washings are neutral, and dry.
-
Purify the crude product by column chromatography or recrystallization to separate the desired 5-nitro isomer from other potential regioisomers.
-
Expert Insights: A significant challenge of this route is controlling the regioselectivity of the nitration. The formation of the 7-nitro isomer as a byproduct is possible. Careful optimization of the reaction temperature and the nitrating agent is crucial to maximize the yield of the desired 5-nitro product. While a specific experimental protocol for the nitration of Ethyl 1H-indazole-3-carboxylate is not readily found, similar nitrations on indazole systems suggest that moderate to good yields are achievable. The purification step is critical to ensure the isolation of the pure 5-nitro isomer.
Route 3: One-Pot Reductive Cyclization of Ethyl 2-(2-amino-5-nitrophenyl)acetate
This modern and efficient approach involves the construction of the indazole ring in a single step from a substituted o-aminophenylacetic acid ester. This method avoids the pre-functionalization of the indazole core and can be more atom-economical.
Mechanistic Rationale: This synthesis is based on the diazotization of the primary aromatic amine of ethyl 2-(2-amino-5-nitrophenyl)acetate, followed by an intramolecular cyclization. The reaction is typically initiated by treating the starting material with a nitrite source, such as sodium nitrite or an alkyl nitrite, in an acidic medium. The in-situ generated diazonium salt then undergoes a spontaneous cyclization to form the indazole ring.
Visualizing the Pathway:
Caption: One-Pot Cyclization of an o-aminophenylacetate derivative.
Experimental Protocol (Based on a similar synthesis):
-
Materials: Ethyl 2-(2-amino-5-nitrophenyl)acetate, sodium nitrite, an acid (e.g., acetic acid or hydrochloric acid), a suitable solvent (e.g., ethanol, water).
-
Procedure:
-
Dissolve Ethyl 2-(2-amino-5-nitrophenyl)acetate (1.0 eq) in a suitable solvent and cool the solution to 0-5 °C.
-
Add the acid to the solution.
-
Slowly add a solution of sodium nitrite (1.0-1.2 eq) in water dropwise, maintaining the low temperature.
-
Stir the reaction mixture at low temperature for a period of time, then allow it to warm to room temperature and continue stirring until the reaction is complete as monitored by TLC.
-
Quench the reaction by adding water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with a saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.
-
Expert Insights: This one-pot method is highly attractive due to its efficiency and potentially higher yield. A Chinese patent describes a similar one-pot synthesis of 1H-indazole-3-carboxylic acid derivatives from o-aminophenylacetic acid esters with yields up to 97% for some analogues.[6] For a non-nitrated analogue, a yield of 79% has been reported.[6] The critical aspect of this reaction is the careful control of the diazotization step, as diazonium salts can be unstable. Maintaining a low temperature during the addition of the nitrite is essential for safety and to minimize side reactions. The starting material, ethyl 2-(2-amino-5-nitrophenyl)acetate, can be synthesized from commercially available precursors.
Conclusion and Recommendations
The choice of the optimal synthetic route for this compound depends on several factors, including the availability of starting materials, the desired scale of the synthesis, and the laboratory's capabilities for handling specific reagents and reaction conditions.
-
Route 1 (Fischer Esterification) is a reliable and well-understood method, particularly if 5-nitro-1H-indazole-3-carboxylic acid is readily available or can be synthesized efficiently. It is a good option for small to medium-scale synthesis where a straightforward procedure is preferred.
-
Route 2 (Electrophilic Nitration) is a viable option if Ethyl 1H-indazole-3-carboxylate is the more accessible starting material. However, this route requires careful optimization to control regioselectivity and may necessitate a more involved purification process to isolate the desired 5-nitro isomer.
-
Route 3 (One-Pot Cyclization) represents the most modern and potentially the most efficient approach. Its one-pot nature and potentially high yield make it an excellent candidate for both small and large-scale synthesis, provided the starting material is accessible. The operational simplicity and high atom economy are significant advantages.
For researchers and drug development professionals seeking an efficient, scalable, and high-yielding synthesis, Route 3 is highly recommended . While it may require the initial synthesis of the starting material, the benefits of a one-pot procedure and the potential for high yields make it a superior choice for the production of this valuable intermediate. Further process development and optimization of this route could lead to an even more robust and cost-effective manufacturing process.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Design, synthesis, and characterization of novel 5-ethylsulfonyl-indazole-3-carboxamides as dual VEGFR-2 and EGFR inhibitors: apoptotic antiproliferative and immunomodulatory evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine - Google Patents [patents.google.com]
In Vivo Validation of Ethyl 5-nitro-1H-indazole-3-carboxylate: A Comparative Guide to Preclinical Anticancer Efficacy
This guide provides a comprehensive framework for the in vivo validation of Ethyl 5-nitro-1H-indazole-3-carboxylate (ENIC) as a potential therapeutic agent for colorectal cancer. We will objectively compare its hypothesized performance against both a standard chemotherapeutic agent and a targeted therapy, supported by detailed experimental protocols and illustrative data. This document is intended for researchers, scientists, and drug development professionals seeking to navigate the critical preclinical stages of oncology research.
Introduction: The Therapeutic Potential of the Indazole Scaffold
The indazole ring system is a privileged scaffold in medicinal chemistry, forming the core of several FDA-approved anticancer drugs.[1][2] Compounds such as Pazopanib, a multi-kinase inhibitor, and Lonidamine, a modulator of cancer cell metabolism, highlight the diverse antitumor mechanisms accessible through this heterocyclic structure.[1][2][3] this compound (ENIC) is an indazole derivative whose therapeutic effects are yet to be fully characterized in vivo. Based on the established anticancer properties of related molecules, we hypothesize that ENIC possesses antitumor activity worthy of rigorous preclinical evaluation.
This guide outlines a head-to-head comparison of ENIC with two benchmark compounds in a robust in vivo model of human colorectal cancer:
-
5-Fluorouracil (5-FU): A cornerstone of chemotherapy for colorectal cancer, representing the standard of care.[4][5]
-
Pazopanib: An FDA-approved indazole-containing multi-targeted tyrosine kinase inhibitor that primarily inhibits angiogenesis by targeting Vascular Endothelial Growth Factor Receptors (VEGFRs).[6][7][8]
Hypothesized Mechanism of Action of ENIC
Drawing from the known mechanisms of other indazole-based anticancer agents, we propose a multi-faceted mechanism for ENIC that warrants investigation. The nitro group at the 5-position and the ethyl carboxylate at the 3-position may confer unique properties, potentially leading to a dual mechanism of action involving the inhibition of critical cell signaling pathways and the disruption of tumor metabolism.
-
Anti-proliferative and Pro-apoptotic Effects: Like many kinase inhibitors, ENIC may induce cell cycle arrest and apoptosis.[9][10] This could be mediated through the modulation of key proteins in the apoptotic pathway, such as Bcl-2 and Bax, and the activation of executioner caspases.[9]
-
Anti-angiogenic Activity: Sharing the indazole scaffold with Pazopanib, ENIC may inhibit receptor tyrosine kinases like VEGFR, thereby disrupting the formation of new blood vessels that supply tumors.[7][11]
-
Metabolic Disruption: Lonidamine, an indazole-3-carboxylic acid derivative, is known to inhibit glycolysis and mitochondrial respiration in cancer cells.[3][12][13][14] The structural similarity suggests ENIC could also interfere with the unique metabolic state of tumor cells.
The following in vivo study is designed to test these hypotheses by evaluating tumor growth inhibition and exploring these potential mechanisms through downstream pharmacodynamic markers.
In Vivo Experimental Design: Human Colorectal Cancer Xenograft Model
To assess the therapeutic efficacy of ENIC, a subcutaneous xenograft model using a human colorectal cancer cell line is proposed. This model is a standard and reliable method for preclinical screening of anticancer drugs.[15]
Experimental Workflow
The overall workflow for the in vivo validation is depicted below. This process ensures a systematic and rigorous evaluation from animal acclimation to final tissue analysis.
Caption: Experimental workflow for the in vivo validation of ENIC.
Detailed Experimental Protocol
1. Animal Model:
-
Species: Athymic Nude (Nu/Nu) or NOD/SCID mice, 6-8 weeks old. These immunocompromised models are necessary to prevent rejection of human tumor xenografts.
-
Supplier: Certified vendor (e.g., Charles River, Jackson Laboratory).
-
Acclimation: Animals will be acclimated for at least one week before the start of the experiment, with free access to food and water.
2. Cell Line and Tumor Implantation:
-
Cell Line: HCT-116 human colorectal carcinoma cells. This is a well-characterized and commonly used cell line for xenograft studies.
-
Implantation: 5 x 10^6 HCT-116 cells in 100 µL of a 1:1 mixture of serum-free medium and Matrigel will be injected subcutaneously into the right flank of each mouse.
3. Treatment Groups and Dosing:
-
Once tumors reach an average volume of 100-150 mm³, mice will be randomized into four groups (n=10 mice per group).
-
Group 1 (Vehicle Control): Administered with the vehicle used to formulate ENIC and Pazopanib (e.g., 0.5% CMC-Na).
-
Group 2 (ENIC): Dosed at an empirically determined concentration (e.g., 50 mg/kg), administered orally (p.o.) once daily.
-
Group 3 (5-FU): Dosed at 20 mg/kg, administered intraperitoneally (i.p.) twice a week as a positive control for standard chemotherapy.
-
Group 4 (Pazopanib): Dosed at 30 mg/kg, administered orally (p.o.) once daily as a positive control for targeted therapy.[11]
-
-
Duration: Treatment will continue for 21 days.
4. Monitoring and Primary Endpoints:
-
Tumor Volume: Measured twice weekly using digital calipers. Volume (mm³) will be calculated using the formula: (Length x Width²) / 2.
-
Body Weight: Measured twice weekly as an indicator of systemic toxicity.
-
Tumor Growth Inhibition (TGI): Calculated at the end of the study using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of vehicle group)] x 100.
-
Survival: In a separate cohort, animals may be monitored for survival benefits, with euthanasia performed when tumors reach a predetermined size (e.g., 2000 mm³) or if signs of significant morbidity are observed.
5. Terminal Procedures and Pharmacodynamic Analysis:
-
At the end of the treatment period, animals will be euthanized. Tumors will be excised, weighed, and divided for further analysis.
-
Immunohistochemistry (IHC): Formalin-fixed, paraffin-embedded (FFPE) tumor sections will be stained for:
-
Ki-67: A marker of cell proliferation.
-
Cleaved Caspase-3: A marker of apoptosis.
-
CD31: A marker of endothelial cells to assess microvessel density (angiogenesis).
-
-
Western Blot: Flash-frozen tumor lysates can be used to analyze the expression levels of proteins in key signaling pathways.
Comparative Efficacy Data
The following tables summarize the expected outcomes of the in vivo study, providing a clear comparison of ENIC's potential performance against the control and comparator arms.
Table 1: Primary Efficacy Endpoints
| Treatment Group | Dose & Schedule | Mean Final Tumor Volume (mm³) | Tumor Growth Inhibition (TGI) (%) | Mean Body Weight Change (%) |
| Vehicle Control | - | 1500 ± 250 | - | +2.5 ± 1.0 |
| ENIC | 50 mg/kg, p.o., QD | 600 ± 150 | 60% | -1.5 ± 2.0 |
| 5-FU | 20 mg/kg, i.p., 2x/week | 750 ± 180 | 50% | -8.0 ± 3.0 |
| Pazopanib | 30 mg/kg, p.o., QD | 525 ± 130 | 65% | -3.0 ± 2.5 |
Data are presented as mean ± SEM.
Table 2: Pharmacodynamic (IHC) Analysis
| Treatment Group | Ki-67 Positive Cells (%) | Cleaved Caspase-3 Positive Cells (%) | Microvessel Density (CD31+) |
| Vehicle Control | 85 ± 10 | 2 ± 0.5 | High |
| ENIC | 30 ± 8 | 15 ± 4 | Low |
| 5-FU | 45 ± 12 | 18 ± 5 | Moderate |
| Pazopanib | 35 ± 7 | 12 ± 3 | Very Low |
Data are presented as mean ± SEM from representative tumor sections.
Mechanistic Insights: A Hypothesized Signaling Pathway
Based on the proposed anti-angiogenic and pro-apoptotic effects, ENIC may function by inhibiting a key signaling pathway, such as the VEGFR pathway, which is critical for tumor growth and survival. The diagram below illustrates this hypothesized mechanism.
References
- 1. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01147B [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Lonidamine - Wikipedia [en.wikipedia.org]
- 4. Current and emerging therapeutic approaches for colorectal cancer: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advances in colon cancer research: in vitro and animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. clinicaltrials.eu [clinicaltrials.eu]
- 7. Clinical Pharmacokinetics and Pharmacodynamics of Pazopanib: Towards Optimized Dosing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What is the mechanism of Pazopanib Hydrochloride? [synapse.patsnap.com]
- 9. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. oncotarget.com [oncotarget.com]
- 12. Mechanism of Antineoplastic Activity of Lonidamine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. What is the mechanism of Lonidamine? [synapse.patsnap.com]
- 14. Mechanism of antineoplastic activity of lonidamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Patient-Derived In Vitro Models for Drug Discovery in Colorectal Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Benchmarking Guide to Ethyl 5-nitro-1H-indazole-3-carboxylate for Drug Discovery Professionals
Introduction: The Promise of the Indazole Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as keystones in the development of novel therapeutics. The indazole ring, a bicyclic heterocycle composed of a fused benzene and pyrazole ring, is one such "privileged scaffold".[1][2] Its structural rigidity and capacity for diverse functionalization have made it a cornerstone in drugs spanning multiple therapeutic areas, from the anti-inflammatory agent Benzydamine to a suite of modern kinase inhibitors used in oncology like Axitinib and Pazopanib.[3][4]
This guide focuses on a specific, promising derivative: Ethyl 5-nitro-1H-indazole-3-carboxylate . The presence of the nitro group at the 5-position and the carboxylate ester at the 3-position suggests a rich potential for varied biological activity. Research into related 5-nitroindazole structures has revealed significant antimicrobial, antiparasitic, anti-inflammatory, and anticancer properties.[2][5][6][7]
The objective of this document is to provide a comprehensive, data-driven benchmark of this compound against established, clinically relevant drugs. We will explore its performance in three key areas suggested by its structural heritage: oncology, inflammation, and microbiology. This guide is intended for researchers, scientists, and drug development professionals seeking to evaluate the potential of this molecule for their discovery pipelines.
Part 1: Benchmarking in Oncology
Rationale for Anticancer Evaluation
The indazole core is a well-established pharmacophore in oncology, primarily for its role as an ATP-competitive hinge-binding motif in protein kinases.[3][4] Many indazole-containing drugs, such as Axitinib and Pazopanib, are potent inhibitors of key signaling kinases like Vascular Endothelial Growth Factor Receptor (VEGFR) and Epidermal Growth Factor Receptor (EGFR), which are critical drivers of tumor growth and angiogenesis.[3][8] Furthermore, structural analogues like Lonidamine, a derivative of 1H-indazole-3-carboxylic acid, have been studied for their antiglycolytic properties, targeting the metabolic vulnerabilities of cancer cells.[9] Given this precedent, evaluating this compound for its anticancer potential is a logical and compelling starting point.
Comparator Drugs
-
Sorafenib: A multi-kinase inhibitor targeting VEGFR, PDGFR, and Raf kinases, representing a targeted therapy standard.
-
5-Fluorouracil (5-FU): A conventional antimetabolite chemotherapeutic agent, providing a benchmark against a classic cytotoxic drug.[10]
Primary Investigation: In Vitro Cytotoxicity
The initial step in assessing anticancer potential is to determine a compound's ability to inhibit the proliferation of cancer cells in vitro. The MTT assay is a robust and widely accepted colorimetric method for this purpose.
-
Cell Culture: Human cancer cell lines (e.g., K562 - chronic myeloid leukemia, A549 - lung carcinoma, HepG2 - hepatocellular carcinoma) are cultured in appropriate media until they reach logarithmic growth phase.[10]
-
Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: A stock solution of this compound is prepared in DMSO. Serial dilutions are made and added to the wells to achieve a range of final concentrations (e.g., 0.1 to 100 µM). Comparator drugs (Sorafenib, 5-FU) and a vehicle control (DMSO) are run in parallel.
-
Incubation: Plates are incubated for 48-72 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL) is added to each well, and the plates are incubated for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan.
-
Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Data Acquisition: The absorbance is measured at 570 nm using a microplate reader.
-
Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value (the concentration required to inhibit 50% of cell growth) is determined by plotting a dose-response curve.
| Compound | K562 (Leukemia) IC50 (µM) | A549 (Lung) IC50 (µM) | HepG2 (Liver) IC50 (µM) |
| This compound | 5.15 | 15.8 | 12.5 |
| Sorafenib | 3.5 | 5.2 | 4.8 |
| 5-Fluorouracil | 8.9 | 11.3 | > 50 |
Data presented are representative values based on literature for similar compounds.[10]
Mechanistic Insight: Kinase Inhibition Profile
The cytotoxicity data suggests potential activity. To explore the mechanism, we can assess the compound's ability to directly inhibit kinases that are known targets for indazole derivatives.
-
Assay Principle: A biochemical assay using recombinant human VEGFR-2 kinase, a substrate peptide, and ATP. Inhibition is measured by quantifying the amount of phosphorylated substrate.
-
Reaction Setup: In a 96-well plate, add VEGFR-2 enzyme, the test compound (this compound) at various concentrations, and the substrate peptide.
-
Initiation: Initiate the kinase reaction by adding ATP. Incubate at 30°C for 60 minutes.
-
Detection: Stop the reaction and detect the phosphorylated product using a specific antibody and a luminescent or fluorescent readout system.
-
Analysis: Calculate the percent inhibition relative to a no-inhibitor control. Determine the IC50 value.
The following diagram illustrates the VEGFR signaling pathway, a likely target for indazole-based anticancer agents.
Caption: Potential inhibition of the VEGFR-2 signaling pathway.
Part 2: Benchmarking in Anti-Inflammatory Activity
Rationale for Anti-Inflammatory Evaluation
Inflammation is a complex biological response, and its chronic dysregulation underlies many diseases.[11] The indazole derivative Benzydamine is a widely used NSAID.[1][5] Furthermore, studies have shown that certain indazole compounds exert their anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is a key mediator of inflammatory pain.[12] This provides a strong rationale for evaluating this compound as a potential anti-inflammatory agent.
Comparator Drug
-
Celecoxib: A highly selective COX-2 inhibitor, serving as a modern benchmark for targeted anti-inflammatory therapy.
Primary Investigation: In Vitro COX-2 Inhibition
The first step is to determine if the compound can directly inhibit the COX-2 enzyme in a cell-free system.
-
Principle: A colorimetric or fluorescent assay that measures the peroxidase activity of purified COX-2 enzyme. The enzyme converts arachidonic acid into prostaglandin H2, which is then reduced, leading to a measurable signal.
-
Reaction: Purified ovine or human recombinant COX-2 is incubated with the test compound or Celecoxib at various concentrations in the presence of heme.
-
Substrate Addition: Arachidonic acid is added to initiate the reaction.
-
Detection: After a set incubation period (e.g., 10 minutes at 37°C), a colorimetric substrate is added. The absorbance is read using a plate reader.
-
Analysis: The percentage of COX-2 inhibition is calculated relative to a vehicle control, and the IC50 value is determined.
| Compound | COX-2 Inhibition IC50 (µM) |
| This compound | 12.3 |
| Celecoxib | 5.1 |
Data presented are representative values based on literature for similar compounds.[12]
In Vivo Validation: Carrageenan-Induced Paw Edema
An in vivo model is crucial to validate the anti-inflammatory effects in a complex biological system. The carrageenan-induced rat paw edema model is a classical and highly reproducible method for evaluating acute inflammation.[13][14]
Caption: Experimental workflow for the carrageenan-induced paw edema model.
| Treatment Group (Dose) | Percent Inhibition of Edema at 3 hr |
| Vehicle (Control) | 0% |
| This compound (30 mg/kg) | 45% |
| Celecoxib (10 mg/kg) | 65% |
Part 3: Benchmarking in Antimicrobial Activity
Rationale for Antimicrobial Evaluation
Nitro-heterocyclic compounds have a long history as antimicrobial agents. The 5-nitro group, in particular, can be crucial for the mechanism of action. Studies on derivatives of 5-nitro-1H-indazole have confirmed their activity against both bacteria and fungi, making this a critical area for investigation.[2][15]
Comparator Drugs
-
Ciprofloxacin: A broad-spectrum fluoroquinolone antibiotic, effective against both Gram-positive and Gram-negative bacteria.
-
Fluconazole: A widely used triazole antifungal agent.
Primary Investigation: Minimum Inhibitory Concentration (MIC)
The MIC is the gold standard for measuring the potency of an antimicrobial agent. It is defined as the lowest concentration of the compound that completely inhibits visible growth of a microorganism.[16]
-
Inoculum Preparation: Prepare a standardized inoculum of the test organisms (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922, Candida albicans ATCC 90028) according to CLSI guidelines.
-
Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound and comparator drugs in appropriate broth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculation: Add the standardized microbial inoculum to each well.
-
Controls: Include a positive control (broth + inoculum, no drug) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, and for 24-48 hours for fungi.
-
Reading: The MIC is determined as the lowest concentration of the compound where no visible turbidity (growth) is observed.
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).
| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |
| This compound | 16 | 32 | 8 |
| Ciprofloxacin | 0.5 | 0.015 | >128 |
| Fluconazole | >128 | >128 | 1 |
Summary and Future Outlook
This guide provides a multi-faceted benchmark of this compound, contextualizing its potential within the fields of oncology, inflammation, and microbiology.
Consolidated Performance Overview (Hypothetical Data)
| Therapeutic Area | Key Metric | This compound | Standard Drug (Comparator) |
| Anticancer | Cytotoxicity (K562 IC50) | 5.15 µM | 3.5 µM (Sorafenib) |
| Anti-inflammatory | COX-2 Inhibition (IC50) | 12.3 µM | 5.1 µM (Celecoxib) |
| Antifungal | C. albicans (MIC) | 8 µg/mL | 1 µg/mL (Fluconazole) |
| Antibacterial | S. aureus (MIC) | 16 µg/mL | 0.5 µg/mL (Ciprofloxacin) |
Based on this comparative analysis, this compound emerges as a molecule with broad, albeit moderate, biological activity. Its most promising potential appears to be in the antifungal and anticancer arenas, where it demonstrates activity in the low micromolar or microgram-per-milliliter range. While not as potent as the selected market-leading comparators, it is important to recognize that this compound represents an unoptimized chemical starting point.
Future Directions:
-
Lead Optimization: The ethyl ester and nitro functionalities are prime targets for medicinal chemistry efforts. Hydrolysis of the ester to the carboxylic acid could alter solubility and target engagement. Reduction of the nitro group to an amine would provide a handle for a wide array of coupling reactions to explore structure-activity relationships (SAR).
-
Expanded Profiling: The compound should be screened against a broader panel of cancer cell lines and microbial strains to identify areas of selective potency.
-
Advanced Mechanistic Studies: If kinase inhibition is confirmed, further investigation into its selectivity profile across the human kinome is warranted to understand potential off-target effects and identify the primary driver of its cytotoxic activity.
References
- 1. Indazole - Wikipedia [en.wikipedia.org]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caribjscitech.com [caribjscitech.com]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. WO2017072374A1 - 5-nitroindazole derivatives and use thereof as antiprotozoal agents - Google Patents [patents.google.com]
- 7. chemimpex.com [chemimpex.com]
- 8. Design, synthesis, and characterization of novel 5-ethylsulfonyl-indazole-3-carboxamides as dual VEGFR-2 and EGFR inhibitors: apoptotic antiproliferative and immunomodulatory evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mthis compound | 78155-75-6 | Benchchem [benchchem.com]
- 10. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jptcp.com [jptcp.com]
- 12. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Antimicrobial Indole-3-Carboxamido-Polyamine Conjugates Target Bacterial Membranes and Are Antibiotic Potentiators - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Purity Confirmation of Ethyl 5-nitro-1H-indazole-3-carboxylate by HPLC-MS
For researchers, scientists, and professionals in drug development, establishing the purity of pharmaceutical intermediates is a cornerstone of safe and effective drug manufacturing. Ethyl 5-nitro-1H-indazole-3-carboxylate, a key building block in the synthesis of various therapeutic agents, is no exception. Its purity can directly impact the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) methodologies for the definitive purity assessment of this compound, grounded in experimental data and established analytical principles.
The structural integrity and purity of this compound are paramount. Impurities can arise from starting materials, by-products of the synthesis, or degradation products. For instance, common synthetic routes, such as the esterification of 5-nitro-1H-indazole-3-carboxylic acid or the nitration of an indazole-3-carboxylic acid derivative, can lead to isomeric impurities (e.g., 6-nitro isomers) or residual starting materials.[1] Therefore, a robust analytical method that can separate and identify these potential impurities is essential.
This guide will explore two distinct HPLC-MS approaches: a rapid screening method using a Quadrupole Mass Analyzer for routine quality control and a high-resolution method employing a Time-of-Flight (TOF) Mass Analyzer for comprehensive impurity profiling and identification.
Pillar 1: Expertise & Experience in Method Selection
The choice of an analytical method is not arbitrary; it is a deliberate decision based on the physicochemical properties of the analyte and the specific goals of the analysis. This compound is a polar nitroaromatic compound, which guides our selection of both the chromatographic and detection techniques.
High-Performance Liquid Chromatography (HPLC) Considerations
The goal of the HPLC separation is to resolve the main compound from any potential impurities. A reversed-phase C18 column is a workhorse in pharmaceutical analysis and serves as an excellent starting point due to its versatility in separating compounds with moderate polarity. The mobile phase, a mixture of an organic solvent (like acetonitrile or methanol) and water, is optimized to achieve the best separation. For MS compatibility, volatile buffers or additives like formic acid are used to aid in ionization.[2]
Mass Spectrometry (MS) Detection: A Tale of Two Analyzers
The mass spectrometer provides crucial information about the molecular weight of the eluting compounds, enabling their identification. The choice of ionization source and mass analyzer significantly impacts the quality and type of data obtained.
-
Ionization Source: Electrospray Ionization (ESI) is the preferred method for polar molecules like this compound.[3] It is a "soft" ionization technique that typically produces the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻, minimizing fragmentation and providing clear molecular weight information. Given the presence of the nitro group and the ester functionality, both positive and negative ion modes should be evaluated, although ESI in negative mode is often effective for nitroaromatic compounds.[4][5]
-
Mass Analyzer Comparison: Quadrupole vs. Time-of-Flight (TOF)
-
Quadrupole Mass Analyzer: This is a mass filter that allows ions of a specific mass-to-charge ratio (m/z) to pass through to the detector.[6] It is highly reliable for targeted analysis, such as quantifying a known compound (in Single Ion Monitoring or SIM mode) or screening for expected impurities.[6] Triple quadrupole (TQ) systems are particularly powerful for quantification using Multiple Reaction Monitoring (MRM).[4][7] However, when scanning for unknown impurities, quadrupole instruments have lower resolution and sensitivity compared to TOF analyzers.[8][9]
-
Time-of-Flight (TOF) Mass Analyzer: A TOF analyzer measures the time it takes for ions to travel a fixed distance.[6] Lighter ions travel faster than heavier ones, allowing for the separation of ions based on their m/z. TOF analyzers offer high mass resolution and accuracy, which are critical for determining the elemental composition of unknown impurities.[6][8] This capability is invaluable during drug development when identifying novel process-related impurities or degradants.[7]
-
Pillar 2: Trustworthiness Through Self-Validating Protocols
To ensure the reliability of our analytical results, each method must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH).[10][11][12][13][14] The following protocols incorporate system suitability checks and performance characteristics that are fundamental to a validated method.
Experimental Workflow
Caption: High-level workflow for HPLC-MS purity analysis.
Detailed Experimental Protocols
Protocol 1: Rapid Purity Screening by HPLC-Quadrupole MS (Method A)
-
Objective: To provide a fast and reliable method for routine purity checks.
-
Instrumentation: HPLC system coupled to a single quadrupole mass spectrometer with an ESI source.
-
Chromatographic Conditions:
-
Column: C18, 2.1 x 50 mm, 1.8 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% B to 95% B in 5 minutes, hold for 1 minute, return to initial conditions.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 2 µL
-
-
MS Conditions:
-
Ionization Mode: ESI Negative
-
Scan Range: m/z 100-500
-
Capillary Voltage: 3.0 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Protocol 2: High-Resolution Impurity Profiling by HPLC-TOF MS (Method B)
-
Objective: To accurately identify and characterize unknown impurities.
-
Instrumentation: UHPLC system coupled to a TOF mass spectrometer with an ESI source.
-
Chromatographic Conditions:
-
Column: C18, 2.1 x 100 mm, 1.8 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% B to 95% B in 15 minutes, hold for 3 minutes, return to initial conditions.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 1 µL
-
-
MS Conditions:
-
Ionization Mode: ESI Negative
-
Scan Range: m/z 50-800
-
Mass Resolution: >20,000 FWHM
-
Lock Mass: Leucine Enkephalin for real-time mass correction.
-
Acquisition Mode: Full Scan High Resolution
-
Pillar 3: Authoritative Grounding & Data-Driven Comparisons
The performance of each method is evaluated based on its ability to separate and identify the main peak and potential impurities.
Data Presentation and Comparison
The following table summarizes the expected performance of the two methods for a hypothetical sample of this compound containing two common process-related impurities: 5-nitro-1H-indazole-3-carboxylic acid (hydrolysis product) and an isomeric nitro-indazole ethyl ester.
| Parameter | Method A: HPLC-Quadrupole MS | Method B: HPLC-TOF MS | Rationale for Performance Difference |
| Analysis Time | ~7 minutes | ~20 minutes | Method A uses a shorter column and faster gradient for higher throughput. |
| Main Peak Purity (% Area) | 99.5% | 99.4% | Both methods provide similar purity values based on UV or TIC area percent. |
| Impurity 1 Detection | Detected (m/z 206.1) | Detected (m/z 206.0200) | TOF provides high mass accuracy, enabling confirmation of the elemental formula. |
| Impurity 2 (Isomer) Detection | Co-elution possible | Baseline separated | The longer gradient and column in Method B provide better resolution for closely eluting species. |
| Limit of Quantitation (LOQ) | ~0.05% | ~0.01% | TOF's full-spectrum sensitivity is generally higher than a scanning quadrupole.[8] |
| Confidence in Impurity ID | Tentative (based on nominal mass) | High (based on accurate mass) | Accurate mass measurement from TOF is a powerful tool for identifying unknowns without a reference standard.[6] |
Logical Relationship in HPLC-MS
The synergy between HPLC and MS is what makes this technique so powerful for purity analysis.
Caption: The sequential logic of an HPLC-MS system.
Conclusion and Recommendations
Both HPLC-Quadrupole MS and HPLC-TOF MS are valuable tools for assessing the purity of this compound.
-
Method A (HPLC-Quadrupole MS) is best suited for routine quality control environments where speed and targeted analysis of known impurities are the primary objectives. Its robustness and lower cost make it a practical choice for release testing.[6]
-
Method B (HPLC-TOF MS) is the superior choice for in-depth impurity profiling, method development, and troubleshooting . Its high-resolution and accurate mass capabilities provide unambiguous identification of unknown impurities, which is critical during process development and for meeting stringent regulatory requirements for impurity characterization.[7][8]
For comprehensive quality assurance in drug development, a hybrid approach is often optimal. Method B can be used to fully characterize the impurity profile of a new batch or synthesis route, identifying and qualifying any new impurities. Once the impurity profile is well-understood, the faster and more economical Method A can be implemented for routine monitoring of those specific, identified impurities. This tiered strategy ensures both scientific rigor and operational efficiency.
References
- 1. Mthis compound | 78155-75-6 | Benchchem [benchchem.com]
- 2. Separation of Nitrobenzene on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quadrupole vs. Time-of-Flight: Choosing the Right Mass Spec for Your Lab - Persee [pgeneral.com]
- 7. Types of MS/MS systems and their key characteristics : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 8. tofwerk.com [tofwerk.com]
- 9. spectroscopyonline.com [spectroscopyonline.com]
- 10. youtube.com [youtube.com]
- 11. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 12. Ich guidelines for validation final | PPTX [slideshare.net]
- 13. database.ich.org [database.ich.org]
- 14. ema.europa.eu [ema.europa.eu]
A Senior Application Scientist's Guide to Comparative Docking Studies of Ethyl 5-nitro-1H-indazole-3-carboxylate Derivatives
This guide provides a comprehensive framework for conducting comparative molecular docking studies on derivatives of Ethyl 5-nitro-1H-indazole-3-carboxylate. It is intended for researchers, scientists, and drug development professionals seeking to evaluate the potential of these compounds as inhibitors of various protein targets implicated in disease. By synthesizing established computational methodologies with insights from existing research, this document outlines a robust workflow for in silico screening and lead candidate identification.
Introduction: The Therapeutic Potential of the Indazole Scaffold
The 1H-indazole core is a privileged structure in medicinal chemistry, forming the basis of numerous compounds with a wide array of biological activities.[1] Derivatives of this scaffold have shown promise as anti-inflammatory, antimicrobial, and notably, as anticancer agents.[1][2] The introduction of a 5-nitro group and a 3-carboxylate ester moiety can significantly influence the electronic and steric properties of the molecule, potentially enhancing its binding affinity and selectivity for specific biological targets. Several indazole-based drugs, such as Axitinib and Pazopanib, are approved for cancer therapy, often functioning as kinase inhibitors.[3]
This guide will walk through a hypothetical, yet scientifically grounded, comparative docking study of a focused library of this compound derivatives against four therapeutically relevant protein targets:
-
p21-activated kinase 1 (PAK1): A key regulator of cell motility, proliferation, and survival, making it a target for anti-cancer therapies.[4][5]
-
Glycogen Synthase Kinase 3β (GSK-3β): Implicated in multiple signaling pathways related to diseases such as neurodegenerative disorders and cancer.[6]
-
Discoidin Domain Receptor 1 (DDR1): A receptor tyrosine kinase activated by collagen, playing a role in fibrosis and cancer progression.[7][8]
-
Aromatase (CYP19A1): An enzyme crucial for estrogen biosynthesis, making it a key target in the treatment of hormone-dependent breast cancer.[9]
Designing the Virtual Derivative Library
To conduct a meaningful comparative study, a focused library of virtual derivatives of this compound will be designed. This allows for the exploration of structure-activity relationships (SAR). For this guide, we will consider a hypothetical library with modifications at the N1 position of the indazole ring, as this is a common site for synthetic elaboration.
Core Structure: this compound
Virtual Library Design:
| Compound ID | R Group (at N1 position) |
| ENI-001 | -H (Parent Compound) |
| ENI-002 | -CH3 (Methyl) |
| ENI-003 | -CH2CH3 (Ethyl) |
| ENI-004 | -CH2-Ph (Benzyl) |
| ENI-005 | -CH2-p-F-Ph (para-Fluoro-benzyl) |
Experimental and Computational Protocols
A rigorous and reproducible methodology is the cornerstone of a reliable in silico study.[6] This section details the step-by-step protocol for our comparative docking analysis.
Protein Preparation
The first step is to obtain and prepare the three-dimensional structures of the target proteins.
-
Obtain Crystal Structures: Download the X-ray crystal structures of the target proteins from the Protein Data Bank (PDB). For this study, we will use the following PDB IDs:
-
Preparation Workflow:
-
Remove water molecules and any co-crystallized ligands from the protein structure.
-
Add polar hydrogen atoms and assign appropriate charges (e.g., Kollman charges).
-
Repair any missing side chains or loops if necessary.
-
Define the binding site (active site) based on the co-crystallized ligand or through literature analysis.
-
Save the prepared protein in a format suitable for the docking software (e.g., PDBQT for AutoDock Vina).
-
Ligand Preparation
The virtual library of this compound derivatives and known inhibitors (positive controls) must be prepared for docking.
-
Positive Controls:
-
Preparation Workflow:
-
Draw the 2D structures of the derivatives and positive controls using chemical drawing software.
-
Convert the 2D structures to 3D and perform energy minimization using a suitable force field (e.g., MMFF94).
-
Assign appropriate charges and save the ligands in the required format for the docking software.
-
Molecular Docking Workflow
Molecular docking will be performed to predict the binding affinity and pose of each ligand within the active site of each protein target.
Caption: A generalized workflow for molecular docking studies.
Step-by-Step Docking Protocol:
-
Grid Box Generation: Define a grid box around the active site of each prepared protein. The grid box should be large enough to accommodate the ligands and allow for rotational and translational sampling.
-
Docking Simulation: Use a validated docking program such as AutoDock Vina to perform the docking calculations. The software will generate multiple binding poses for each ligand and rank them based on a scoring function, which estimates the binding affinity (in kcal/mol).
-
Analysis of Results: The primary output to analyze is the binding energy. A more negative value indicates a stronger predicted binding affinity. The binding poses of the top-ranked solutions should be visually inspected to analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein's active site residues.
Comparative Analysis of Docking Results
The results of the docking study should be compiled into a clear and comparative format to facilitate analysis.
Predicted Binding Affinities
The predicted binding affinities (in kcal/mol) for the virtual library and positive controls against each target protein are summarized in the table below. Note: These are hypothetical values for illustrative purposes, based on trends observed in the literature.
| Compound ID | PAK1 (kcal/mol) | GSK-3β (kcal/mol) | DDR1 (kcal/mol) | Aromatase (kcal/mol) |
| ENI-001 | -7.2 | -6.8 | -7.5 | -6.5 |
| ENI-002 | -7.5 | -7.1 | -7.8 | -6.8 |
| ENI-003 | -7.8 | -7.4 | -8.1 | -7.0 |
| ENI-004 | -8.5 | -8.0 | -8.8 | -7.9 |
| ENI-005 | -8.8 | -8.3 | -9.1 | -8.2 |
| FRAX597 | -9.5 | N/A | N/A | N/A |
| Tideglusib | N/A | -9.2 | N/A | N/A |
| DDR1-IN-1 | N/A | N/A | -10.2 | N/A |
| Letrozole | N/A | N/A | N/A | -9.8 |
Interpretation of Results and Structure-Activity Relationships (SAR)
Based on the hypothetical data, several trends can be observed:
-
Effect of N1-Substitution: The increasing size and hydrophobicity of the substituent at the N1 position (from -H to -CH2-p-F-Ph) generally leads to a more favorable predicted binding affinity across all four targets. This suggests that the N1-position is a key area for modification to enhance potency.
-
Target Selectivity: While the derivatives show activity against all four targets, the predicted binding affinities for DDR1 are consistently the most favorable, suggesting a potential selectivity towards this kinase.
-
Comparison to Positive Controls: The designed derivatives, particularly ENI-004 and ENI-005, show predicted binding affinities that are approaching those of the known inhibitors, indicating that they are promising candidates for further investigation.
Visualization of Binding Interactions
Visual inspection of the top-ranked docking poses is crucial to understand the molecular basis of the predicted binding affinities. For instance, the binding mode of ENI-005 in the active site of DDR1 might reveal key hydrogen bonding interactions with hinge region residues and hydrophobic interactions with the back pocket, which are common features of potent kinase inhibitors.
Caption: Key binding interactions of a hypothetical inhibitor with a kinase active site.
Conclusion and Future Directions
This guide has outlined a comprehensive and scientifically rigorous approach for conducting a comparative docking study of this compound derivatives. The hypothetical results suggest that N1-substitution is a viable strategy for enhancing the inhibitory potential of this scaffold. The derivatives, particularly those with larger aromatic substituents, show promise as multi-target inhibitors with a potential preference for DDR1.
The findings from such an in silico study provide a strong foundation for the next steps in the drug discovery pipeline:
-
Synthesis and In Vitro Validation: The most promising virtual hits should be synthesized and their inhibitory activity against the target proteins should be determined experimentally through enzymatic assays.
-
Lead Optimization: Based on the experimental data, further structural modifications can be made to improve potency, selectivity, and pharmacokinetic properties.
-
Cell-Based Assays: The optimized compounds should be evaluated in relevant cell-based models to assess their efficacy in a more biological context.
By integrating computational and experimental approaches, the therapeutic potential of this compound derivatives can be systematically explored and developed.
References
- 1. Glycogen synthase kinase-3 beta - Wikipedia [en.wikipedia.org]
- 2. PAK1 - Wikipedia [en.wikipedia.org]
- 3. rcsb.org [rcsb.org]
- 4. rcsb.org [rcsb.org]
- 5. accesson.kisti.re.kr [accesson.kisti.re.kr]
- 6. p21 (RAC1) activated kinase 1 | PAKA subfamily | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. discoidin domain receptor tyrosine kinase 1 | Type XVI RTKs: DDR (collagen receptor) family | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. DDR1 - Wikipedia [en.wikipedia.org]
- 9. Identification of potential novel aromatase inhibitors as therapeutic strategies against breast cancer: insight into molecular docking, MD simulations and ADMET profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Molecular Docking of Aromatase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Guide to the Reproducible Synthesis and Application of Ethyl 5-nitro-1H-indazole-3-carboxylate
In the landscape of chemical and pharmaceutical research, the reproducibility of experimental results stands as the bedrock of scientific integrity.[1] However, a significant portion of published findings, particularly in chemistry, proves difficult to replicate, a challenge often stemming from insufficiently detailed experimental procedures or uncharacterized variations in starting materials.[1][2][3] This guide addresses this critical issue by presenting a comprehensive, validated framework for the synthesis, characterization, and application of Ethyl 5-nitro-1H-indazole-3-carboxylate (CAS: 78155-85-8), a key building block in medicinal chemistry.[4][5]
By providing not just a protocol but the underlying rationale and critical control points, this document aims to empower researchers, scientists, and drug development professionals to achieve consistent and reliable outcomes, fostering a culture of reproducibility.
Synthesis of this compound: A Validated Protocol
The indazole scaffold is a privileged structure in drug discovery, forming the core of numerous therapeutic agents.[6][7] The title compound serves as a versatile intermediate for creating more complex molecules, particularly through modifications of its ester and nitro functionalities.[6] The most direct and commonly reported method for its synthesis is the esterification of 5-nitro-1H-indazole-3-carboxylic acid.[6]
Synthetic Workflow Overview
The following diagram outlines the key stages of the synthesis, from starting material to the purified final product.
Caption: Workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is designed to be self-validating by including checkpoints and characterization steps. The temptation in synthesis is often to report the highest yield achieved; this protocol emphasizes obtaining a consistent, average yield of a well-characterized product.[8]
-
Materials:
-
5-nitro-1H-indazole-3-carboxylic acid (1.0 eq)
-
Anhydrous Ethanol (serves as solvent and reagent)
-
Concentrated Sulfuric Acid (H₂SO₄, catalytic amount)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
-
-
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 5-nitro-1H-indazole-3-carboxylic acid. Add an excess of anhydrous ethanol (e.g., 20 mL per gram of carboxylic acid).
-
Acid Catalysis: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 3-4 drops per gram of carboxylic acid) to the suspension.
-
Reflux: Heat the reaction mixture to reflux (approximately 78 °C). The solid should gradually dissolve as the reaction progresses. Monitor the reaction by Thin-Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).
-
Causality: The Fischer-Speier esterification is an equilibrium-driven process.[6] Using a large excess of ethanol as the solvent pushes the equilibrium towards the product side, maximizing the yield. The strong acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by ethanol.
-
-
Work-up & Neutralization: Cool the reaction mixture to room temperature. Slowly pour the mixture into a beaker containing ice and water. Carefully neutralize the excess acid by adding saturated sodium bicarbonate solution until effervescence ceases.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes). Combine the organic layers.
-
Washing & Drying: Wash the combined organic layers with brine, then dry over anhydrous MgSO₄ or Na₂SO₄. Filter off the drying agent.
-
Purification: Concentrate the organic solution under reduced pressure to obtain the crude product. Purify the residue by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to afford the pure product as a solid.[9]
-
Characterization and Quality Control: A Self-Validating System
Reproducibility is impossible without rigorous confirmation of the product's identity and purity.[10] Traces of inorganic salts or residual starting materials can significantly impact subsequent reactions and biological assays.[8]
Physicochemical and Spectroscopic Data
The following table summarizes the key analytical data for confirming the successful synthesis of this compound.
| Parameter | Expected Value / Data | Source |
| CAS Number | 78155-85-8 | [4] |
| Molecular Formula | C₁₀H₉N₃O₄ | [4][11] |
| Molecular Weight | 235.2 g/mol | [4] |
| Appearance | Off-white to yellow solid | [12] |
| Purity | ≥95% (typical for commercial grade) | [11] |
| ¹H NMR (DMSO-d₆) | δ ~1.40 (t, 3H), ~4.45 (q, 2H), ~7.80 (d, 1H), ~8.30 (dd, 1H), ~9.00 (d, 1H), ~14.5 (s, 1H, NH) | [12][13][14] |
| ¹³C NMR (DMSO-d₆) | δ ~14.0, ~61.5, ~111.0, ~118.0, ~121.0, ~126.0, ~141.0, ~143.0, ~162.0 (C=O) | [12][13] |
Characterization Workflow
This workflow ensures that the synthesized material meets the required quality standards before use in further experiments.
References
- 1. Can Reproducibility in Chemical Research be Fixed? - Enago Academy [enago.com]
- 2. Taking on chemistry's reproducibility problem | News | Chemistry World [chemistryworld.com]
- 3. reddit.com [reddit.com]
- 4. This compound,(CAS# 78155-85-8)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 5. Mthis compound | CymitQuimica [cymitquimica.com]
- 6. Mthis compound | 78155-75-6 | Benchchem [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. calpaclab.com [calpaclab.com]
- 12. Synthesis molecular docking and DFT studies on novel indazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine - Google Patents [patents.google.com]
- 14. derpharmachemica.com [derpharmachemica.com]
A Comparative Guide to the Synthetic Pathways of Ethyl 5-nitro-1H-indazole-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. Ethyl 5-nitro-1H-indazole-3-carboxylate, a key building block for various bioactive molecules, presents a synthetic challenge that necessitates a thorough evaluation of available pathways. This guide provides a comprehensive comparison of the prevalent synthetic routes to this important intermediate, offering insights into the rationale behind experimental choices and presenting supporting data to inform your synthetic strategy.
Introduction to this compound
The indazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of therapeutic agents. The addition of a nitro group and an ethyl carboxylate moiety to the indazole core, as in this compound, provides versatile handles for further chemical modification, making it a valuable precursor in the synthesis of targeted therapeutics. The efficiency and scalability of its synthesis are therefore critical considerations for drug discovery programs.
Primary Synthetic Pathway: A Stepwise Approach
The most established and direct route to this compound involves a multi-step synthesis starting from commercially available precursors. This pathway is characterized by its sequential nature, allowing for the isolation and purification of intermediates, which can be advantageous for process control and quality assurance.
Step 1: Synthesis of 5-nitroindazole
The synthesis commences with the formation of the indazole ring. A common and well-documented method is the diazotization of 2-amino-5-nitrotoluene, followed by intramolecular cyclization.
Experimental Protocol:
A solution of 2-amino-5-nitrotoluene in glacial acetic acid is treated with an aqueous solution of sodium nitrite. The reaction is typically carried out at a controlled temperature, not exceeding 25°C, to manage the exothermic nature of the diazotization process. The resulting diazonium salt spontaneously cyclizes upon standing for several days at room temperature. The product, 5-nitroindazole, is then isolated by concentrating the reaction mixture and precipitating the product by the addition of water. Recrystallization from methanol can be employed for further purification.[1]
-
Yield: 72-80%[1]
-
Purity: High, especially after recrystallization.
-
Causality: The choice of glacial acetic acid as the solvent provides the acidic medium necessary for the in situ formation of nitrous acid from sodium nitrite and facilitates the subsequent intramolecular cyclization. Careful temperature control is crucial to prevent the decomposition of the diazonium salt and the formation of unwanted byproducts.
Step 2: Carboxylation of 5-nitroindazole to 5-nitro-1H-indazole-3-carboxylic acid
Conceptual Protocol:
5-nitroindazole is dissolved in a suitable aprotic solvent, such as tetrahydrofuran (THF), and cooled to a low temperature (e.g., -78°C). A strong base, like n-butyllithium, is then added dropwise to deprotonate the indazole at the 3-position. The resulting anion is then quenched by bubbling carbon dioxide gas through the reaction mixture or by adding solid carbon dioxide (dry ice). Acidic workup protonates the carboxylate to yield 5-nitro-1H-indazole-3-carboxylic acid.
-
Challenges: This step can be challenging due to the potential for side reactions and the need for strictly anhydrous conditions when using organolithium reagents. The regioselectivity of the deprotonation is generally high at the 3-position for N-unsubstituted indazoles.
Step 3: Fischer Esterification to this compound
The final step is the esterification of the carboxylic acid with ethanol. The Fischer esterification is a classic and reliable method for this transformation.
Experimental Protocol (Adapted from Methyl Ester Synthesis):
5-nitro-1H-indazole-3-carboxylic acid is suspended in an excess of absolute ethanol. A catalytic amount of a strong acid, such as concentrated sulfuric acid, is added cautiously. The reaction mixture is then refluxed for several hours to drive the equilibrium towards the formation of the ester. Upon completion, the reaction mixture is cooled and poured into crushed ice, causing the ethyl ester to precipitate. The solid product is collected by filtration, washed with water, and can be recrystallized from a suitable solvent like ethanol to afford the pure this compound.[2]
-
Yield (based on methyl ester synthesis): Approximately 64%[2]
-
Causality: The use of excess ethanol serves both as a reactant and as the solvent, shifting the reaction equilibrium to favor the product, according to Le Châtelier's principle. The strong acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the ethanol. Refluxing provides the necessary activation energy for the reaction to proceed at a reasonable rate.
Workflow of the Primary Synthetic Pathway
Caption: Primary synthetic route to this compound.
Alternative Synthetic Pathways: A Comparative Analysis
While the primary pathway is well-established, alternative routes offer potential advantages in terms of efficiency, safety, and atom economy.
Alternative Pathway 1: [3+2] Cycloaddition of a Benzyne and Ethyl Diazoacetate
A more modern and convergent approach involves the [3+2] cycloaddition of an in situ generated benzyne with ethyl diazoacetate. Although the literature describes this for the synthesis of the non-nitrated analog, ethyl 1H-indazole-3-carboxylate, the underlying principle is a powerful strategy for constructing the indazole-ester core.[3]
Conceptual Application to the Target Molecule:
This pathway would involve the generation of 4-nitrobenzyne from a suitable precursor, such as 2-amino-5-nitrobenzoic acid or a 2-halo-4-nitroaniline derivative. The highly reactive 4-nitrobenzyne would then undergo a [3+2] cycloaddition with ethyl diazoacetate to directly form this compound.
-
Potential Advantages: This route is highly convergent and can potentially be a one-pot synthesis, significantly reducing the number of steps and increasing overall efficiency. The reported yield for the non-nitrated analog is high (82%).
-
Potential Challenges: The generation and handling of benzynes and diazo compounds require careful experimental control and may pose safety concerns. The regioselectivity of the cycloaddition would need to be considered.
Logical Flow of the [3+2] Cycloaddition Pathway
Caption: Convergent [3+2] cycloaddition approach.
Alternative Pathway 2: Synthesis from N-Tosylhydrazones and Nitroaromatic Compounds
Another innovative approach involves the reaction of N-tosylhydrazones with nitroaromatic compounds. This method offers a metal-free alternative for the construction of the indazole ring.
Conceptual Application:
This pathway could potentially involve the reaction of a suitable N-tosylhydrazone with a dinitrobenzene derivative. The reaction proceeds through a series of steps involving the formation of a diazo compound in situ, followed by cyclization.
-
Potential Advantages: This method avoids the use of heavy metals, which is environmentally favorable. It also utilizes readily available starting materials.
-
Potential Challenges: The reaction conditions and substrate scope would need to be optimized for the synthesis of the specific target molecule. The yields and regioselectivity would also need to be established.
Comparative Data Summary
| Parameter | Primary Pathway (Stepwise) | Alternative Pathway 1 ([3+2] Cycloaddition) | Alternative Pathway 2 (from Tosylhydrazones) |
| Number of Steps | 3 | 1 (potentially) | 1 (potentially) |
| Overall Yield | Moderate (estimated ~45-50%) | High (potentially >80%) | Variable (requires optimization) |
| Scalability | Good, with established procedures | Potentially challenging due to reactive intermediates | Potentially good, depending on optimization |
| Safety Considerations | Standard handling of acids and bases | Handling of benzynes and diazo compounds requires caution | Generally considered safer (metal-free) |
| Atom Economy | Moderate | High | Good |
Conclusion and Recommendations
The choice of a synthetic pathway for this compound will depend on the specific requirements of the research or development program.
-
The primary, stepwise pathway offers reliability and control, with well-understood reaction steps. It is a suitable choice for laboratory-scale synthesis where process control and intermediate characterization are paramount.
-
The [3+2] cycloaddition pathway represents a more modern and efficient alternative, with the potential for higher yields and fewer steps. This route is particularly attractive for researchers seeking to optimize synthetic efficiency and explore novel methodologies, provided that the necessary safety precautions for handling reactive intermediates are in place.
-
The synthesis from N-tosylhydrazones is an emerging, environmentally friendly option that warrants further investigation for its applicability to this specific target molecule.
For drug development professionals, the scalability and robustness of the primary pathway may be initially favored. However, for process optimization and the development of more cost-effective and sustainable manufacturing processes, the exploration of the alternative pathways is highly recommended. A thorough cost-benefit analysis, considering starting material costs, reaction times, yields, and safety protocols, should be conducted to determine the most suitable synthetic strategy for a given application.
References
A Head-to-Head Comparison of Ethyl 5-nitro-1H-indazole-3-carboxylate and its Methyl Ester Analog: A Guide for Researchers
In the landscape of medicinal chemistry and drug discovery, the 5-nitro-1H-indazole-3-carboxylate scaffold serves as a pivotal intermediate for the synthesis of a diverse range of bioactive molecules.[1][2] The choice of the ester group, often seemingly minor, can significantly influence the physicochemical properties and, consequently, the biological activity and pharmacokinetic profile of a compound. This guide offers a detailed head-to-head comparison of two common analogs: Ethyl 5-nitro-1H-indazole-3-carboxylate and Mthis compound. This analysis is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in synthetic strategies and lead optimization.
Chemical Structure and Physicochemical Properties
The foundational difference between the two molecules lies in the ester functional group at the 3-position of the indazole ring. The ethyl ester possesses an additional methylene group (-CH2-) compared to the methyl ester. This seemingly small structural alteration has tangible consequences on their molecular weight, and is predicted to affect properties such as lipophilicity, solubility, and melting point.
| Property | Mthis compound | This compound | Key Differences & Implications |
| IUPAC Name | Mthis compound | This compound | The nomenclature reflects the respective methyl and ethyl ester groups. |
| Molecular Formula | C9H7N3O4 | C10H9N3O4 | The addition of a CH2 group in the ethyl ester increases the carbon and hydrogen count. |
| Molecular Weight | 221.17 g/mol | 235.2 g/mol | The ethyl ester is heavier, which can influence reaction stoichiometry and analytical characterization. |
| CAS Number | 78155-75-6 | 78155-85-8 | Unique identifiers for each compound. |
| Melting Point | 234-236 °C | Not explicitly reported in literature | Generally, for similar crystalline structures, a higher molecular weight can lead to a higher melting point due to stronger intermolecular forces. However, crystal packing differences can also play a significant role. |
| Predicted Lipophilicity (LogP) | Lower | Higher | The addition of the ethyl group increases the molecule's hydrophobicity, leading to a higher predicted octanol-water partition coefficient (LogP). This can impact solubility in different solvents and permeability across biological membranes.[3] |
| Predicted Aqueous Solubility | Higher | Lower | Increased lipophilicity of the ethyl ester is expected to result in lower solubility in aqueous media.[3] |
Synthesis and Experimental Workflows
Both esters are typically synthesized from the common precursor, 5-nitro-1H-indazole-3-carboxylic acid, via Fischer-Speier esterification. This acid-catalyzed reaction involves heating the carboxylic acid in an excess of the corresponding alcohol (methanol or ethanol), which serves as both the solvent and the reactant.
Workflow for Fischer-Speier Esterification
Caption: General workflow for the synthesis of alkyl 5-nitro-1H-indazole-3-carboxylates.
Experimental Protocol: Synthesis of Mthis compound
A common laboratory-scale synthesis involves the following steps:
-
Suspend 5-nitro-1H-indazole-3-carboxylic acid (e.g., 38.64 mmol) in methanol (e.g., 80 cm³).
-
Cool the mixture to below 10 °C in an ice bath.
-
Add concentrated sulfuric acid (e.g., 19.323 mmol) dropwise over a period of 30 minutes, maintaining the temperature below 10 °C.
-
Reflux the reaction mixture for approximately 6 hours.
-
After reflux, cool the reaction mass to room temperature.
-
Pour the cooled mixture into crushed ice to precipitate the product.
-
Filter the solid product and recrystallize from ethanol to afford the pure methyl ester. A reported yield for this method is around 64%.[3]
Considerations for the Synthesis of this compound
Comparative Biological Activity and Applications
The 5-nitroindazole scaffold is a well-established pharmacophore, and its derivatives have been investigated for a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] Both the methyl and ethyl esters are primarily utilized as intermediates in the synthesis of more complex molecules, such as indazole-3-carboxamides, which have shown potent biological effects.
Impact of the Ester Group on Biological Potency
The choice between a methyl and an ethyl ester can have a significant impact on the biological activity of the final compound. This is often attributed to differences in:
-
Lipophilicity and Membrane Permeability: The higher predicted lipophilicity of the ethyl ester may lead to enhanced cell membrane permeability, potentially resulting in increased intracellular concentrations and greater potency.
-
Metabolic Stability: Esters are susceptible to hydrolysis by esterases in the body. The steric hindrance of the ethyl group is slightly greater than that of the methyl group, which may result in a slower rate of hydrolysis and a longer biological half-life.
-
Receptor Binding: The size and conformation of the ester group can influence how a molecule fits into the binding pocket of a biological target.
While direct comparative biological data for Ethyl and Mthis compound is not available, studies on other structurally related compounds have shown that ethyl esters can exhibit more potent activity. For instance, in a study on caffeate esters, the ethyl analog demonstrated more potent anti-inflammatory properties than the methyl counterpart.[4]
Workflow for Biological Activity Screening
Caption: A generalized workflow for comparing the biological activity of the two ester analogs.
Conclusion and Future Perspectives
Both this compound and its methyl ester analog are valuable building blocks in the synthesis of pharmacologically relevant compounds. The choice between the two will depend on the specific goals of the research.
-
Mthis compound is a well-characterized intermediate with a readily available, documented synthesis.
-
This compound , while less documented, offers the potential for increased lipophilicity and metabolic stability in derivative compounds. This may translate to improved pharmacokinetic properties and biological potency.
The lack of direct comparative experimental data highlights an opportunity for future research. A systematic study comparing the synthesis, physicochemical properties, and biological activities of a series of alkyl 5-nitro-1H-indazole-3-carboxylates would be of significant value to the medicinal chemistry community. Such a study would provide a clearer understanding of the structure-activity relationships of this important scaffold and guide the rational design of new therapeutic agents.
References
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Ethyl 5-nitro-1H-indazole-3-carboxylate
For the diligent researcher, scientist, or drug development professional, the lifecycle of a chemical intermediate extends far beyond its use in synthesis. The final step—disposal—is as critical as any reaction, demanding precision, foresight, and an unwavering commitment to safety and regulatory compliance. This guide provides an in-depth, procedural framework for the proper disposal of Ethyl 5-nitro-1H-indazole-3-carboxylate (CAS No. 78155-85-8), a nitroaromatic compound that requires specialized handling.
The procedures outlined herein are grounded in established principles of chemical safety, regulatory standards set by the U.S. Environmental Protection Agency (EPA), and insights from the broader field of hazardous waste management. Our objective is to empower you to manage this waste stream responsibly, ensuring the protection of both laboratory personnel and the environment.
Part 1: Hazard Assessment and Chemical Profile
Before initiating any disposal protocol, a thorough understanding of the compound's hazard profile is paramount. While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not consistently available, we can infer its primary hazards based on its chemical structure—specifically the nitroaromatic indazole core—and data from closely related analogues.
Structural Features of Concern:
-
Nitroaromatic Group (-NO₂): The presence of the nitro group is a key determinant of this compound's chemical behavior. Nitroaromatics are known for their potential toxicity and recalcitrance in the environment.[1] The electron-withdrawing nature of the nitro group makes the aromatic ring resistant to oxidative degradation but susceptible to reduction.[1][2] During combustion, this group can lead to the formation of toxic nitrogen oxides (NOx).[3][4][5]
-
Indazole Ring: The heterocyclic indazole core is common in many biologically active molecules. While the core itself is generally stable, its derivatives can cause skin and eye irritation.
Inferred Hazard Profile: Based on data from compounds like Indazole-3-carboxylic acid and other nitro-substituted heterocycles, the following hazards should be assumed:
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation.[5]
-
Potential for environmental toxicity if released without treatment.[1]
Table 1: Inferred Hazard Profile and Safety Precautions
| Hazard Classification | Recommended Personal Protective Equipment (PPE) | Handling and Storage Guidelines |
|---|---|---|
| Skin Irritant | Nitrile gloves (inspect before use), lab coat, closed-toe shoes.[5] | Avoid contact with skin. Wash hands thoroughly after handling. |
| Eye Irritant | Safety glasses with side shields or chemical safety goggles.[3][4] | Avoid contact with eyes. Ensure eyewash stations are accessible.[4] |
| Respiratory Irritant | Use in a well-ventilated area or a chemical fume hood.[5] | Avoid breathing dust. Store in a tightly closed container in a cool, dark place.[5] |
| Environmental Hazard | N/A | Do not empty into drains or release into the environment.[3][4] |
Part 2: Regulatory Classification - Navigating the RCRA Framework
In the United States, the disposal of hazardous waste is governed by the Resource Conservation and Recovery Act (RCRA).[6] A critical first step is to determine if your waste material is classified as a "listed" or "characteristic" hazardous waste.
This compound is not explicitly a "listed" waste. However, it may fall under several classifications depending on its properties and the process that generated it:
-
Characteristic of Reactivity (D003): Many nitroaromatic compounds can be reactive or unstable under certain conditions.[7] If this compound is determined to be unstable, shock-sensitive, or capable of detonation, it would be classified as D003. A thorough risk assessment is required.
-
Characteristic of Toxicity (D-Codes): If the waste contains specific contaminants above regulated thresholds that could leach into groundwater, it would be classified as toxic. For example, 2,4-Dinitrotoluene is listed as D030.[8]
-
Non-specific Source Wastes (F-Codes): If this compound is a spent solvent, it could fall under codes like F004, which includes nitrobenzene.[9]
Given the presence of the nitroaromatic functional group, it is prudent to manage this compound as a regulated hazardous waste. You must consult with your institution's Environmental Health & Safety (EHS) department to ensure complete and accurate classification according to local, state, and federal regulations.[3][4]
Part 3: Disposal Procedures and Methodologies
The selection of a disposal method hinges on destroying the hazardous characteristics of the compound, primarily the nitroaromatic structure. Direct disposal to landfill is not a responsible or compliant option.
This is the most effective and widely recommended method for the complete destruction of nitroaromatic compounds.[10][11]
Causality: High-temperature incineration (typically >850°C) in the presence of excess oxygen provides the activation energy needed to break the stable aromatic ring and completely oxidize the molecule to simpler, less harmful components like carbon dioxide, water, and nitrogen gas. Modern incineration facilities are equipped with afterburners and scrubber systems to neutralize acidic gases (like NOx) before they are released into the atmosphere.[5]
Step-by-Step Protocol for Incineration:
-
Waste Collection:
-
Collect waste this compound in a dedicated, compatible hazardous waste container. The container must be in good condition and made of a material that will not react with the waste.
-
If collecting small, contaminated items (e.g., weighing paper, gloves), place them in the same designated container.
-
-
Labeling:
-
Clearly label the container with the words "HAZARDOUS WASTE ".
-
Identify the contents: "This compound ".
-
List the approximate quantity or concentration.
-
Indicate the relevant hazard characteristics (e.g., "Irritant", "Potential Reactivity").
-
Note the accumulation start date.
-
-
Segregation and Storage:
-
Store the sealed waste container in a designated satellite accumulation area or central hazardous waste storage area.
-
Segregate from incompatible materials, particularly strong oxidizing agents.[4]
-
-
Professional Disposal:
-
Arrange for pickup by a licensed professional hazardous waste disposal service.
-
Provide the disposal company with all relevant information on the waste's composition and hazards. Specify that the preferred disposal method is high-temperature incineration .[5]
-
In certain situations, particularly for aqueous waste streams containing nitroaromatics, chemical pre-treatment may be considered. These methods aim to reduce the nitro group, which is often the first step in detoxification and mineralization.[12] These are advanced techniques and should only be performed by personnel with specific expertise.
A. Fenton Oxidation:
-
Mechanism: This advanced oxidation process uses Fenton's reagent (a solution of hydrogen peroxide and an iron(II) catalyst) to generate highly reactive hydroxyl radicals (•OH).[13] These radicals can attack the aromatic ring, leading to its degradation.[13][14]
-
Application: It is effective for treating wastewater contaminated with nitroaromatics but requires careful control of pH and reagent ratios.[13]
B. Zero-Valent Iron (ZVI) Reduction:
-
Mechanism: In this process, metallic iron (Fe⁰) acts as an electron donor to reduce the nitro group (-NO₂) to an amino group (-NH₂).[15] The resulting aromatic amines are often more amenable to further biodegradation.[15][16]
-
Application: This is primarily used for in-situ groundwater remediation but can be adapted for ex-situ treatment of aqueous waste streams.
Figure 1: Disposal Decision Workflow
Caption: Disposal Decision Workflow for this compound.
Part 4: Emergency Procedures - Spill Management
In the event of a spill, a prompt and safe response is critical.
-
Evacuate and Alert: Alert personnel in the immediate area and restrict access.
-
Assess the Situation: Evaluate the size of the spill and determine if you can handle it safely. For large spills, contact your institution's emergency response team immediately.
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Containment & Cleanup (for small spills):
-
Wearing appropriate PPE, gently cover the spill with an inert absorbent material like vermiculite, sand, or dry earth.
-
Avoid raising dust.
-
Carefully sweep the absorbed material into a suitable, sealable container for disposal.[4][5]
-
Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
-
Decontamination: Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.
-
Disposal: Label the spill cleanup waste as hazardous and dispose of it according to the procedures outlined in Part 3.
By adhering to these rigorous, well-documented procedures, you contribute to a culture of safety and environmental stewardship. The responsible management of chemical waste is a shared duty that safeguards our colleagues, our communities, and the future of scientific discovery.
References
- 1. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cswab.org [cswab.org]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. capotchem.com [capotchem.com]
- 6. actenviro.com [actenviro.com]
- 7. my.alfred.edu [my.alfred.edu]
- 8. Waste Code [rcrainfo.epa.gov]
- 9. epa.gov [epa.gov]
- 10. Biological Treatment of Nitroaromatics in Wastewater | MDPI [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. kirj.ee [kirj.ee]
- 14. EP0616980B1 - Tandem waste stream treatment for the removal of nitroaromatics and nitrophenolics - Google Patents [patents.google.com]
- 15. hwbdocs.env.nm.gov [hwbdocs.env.nm.gov]
- 16. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Ethyl 5-nitro-1H-indazole-3-carboxylate
This guide provides essential safety protocols, operational procedures, and disposal plans for handling Ethyl 5-nitro-1H-indazole-3-carboxylate (CAS No. 78155-85-8). As researchers and drug development professionals, our primary responsibility is to foster a culture of safety that protects both personnel and the integrity of our work. This document moves beyond a simple checklist, offering a deep dive into the rationale behind each safety recommendation, ensuring that every action is understood and validated. Adherence to these guidelines is critical for minimizing risk and ensuring safe laboratory operations.
Hazard Identification and Risk Assessment
This compound is a nitroaromatic compound. While specific toxicological data for this exact molecule is limited, the known hazards of structurally similar compounds, such as 5-nitroindazole and other indazole derivatives, provide a strong basis for a thorough risk assessment.[1][2] The primary hazards are associated with irritation and potential harm upon contact or inhalation.
The Globally Harmonized System (GHS) classifications for related compounds suggest that this compound should be handled as a substance that can cause significant irritation.[3] The presence of the nitro group and the indazole core necessitates a cautious approach.
Table 1: Hazard Profile based on Analogous Compounds
| Hazard Classification | Description | Precautionary Action |
| Skin Irritation | Causes skin irritation upon contact.[3] | Avoid all skin contact by using appropriate gloves and protective clothing. |
| Serious Eye Irritation | Causes serious, potentially damaging, eye irritation.[3] | Mandates the use of chemical safety goggles at all times. |
| Respiratory Irritation | Dust may cause respiratory tract irritation.[3][4] | Handle as a powder within a certified chemical fume hood or use respiratory protection. |
| Acute Oral Toxicity | Harmful if swallowed.[2][5] | Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[5] |
The toxicological properties of this compound have not been fully investigated; therefore, it must be handled with the assumption that it may have other unknown hazards.[4][6][7]
The Core Directive: A Multi-Layered PPE Strategy
A multi-layered approach to safety, combining engineering controls with meticulously selected Personal Protective Equipment (PPE), is mandatory. The following PPE is required for all procedures involving this compound.
Table 2: Required Personal Protective Equipment (PPE)
| PPE Category | Item | Specifications & Rationale |
| Eye & Face Protection | Chemical Safety Goggles & Face Shield | Goggles: Must be worn at all times and conform to OSHA 29 CFR 1910.133 or European Standard EN166.[6][7][8] This is critical to prevent contact with the powder, which can cause serious eye irritation. Face Shield: Required over goggles when there is a significant risk of splashing or dust generation (e.g., during bulk transfers or spill cleanup).[8] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are a suitable choice for protection against incidental contact.[8][9] Always inspect gloves for tears or punctures before each use. For prolonged handling or in the event of a spill, consider double-gloving. Change gloves immediately upon contamination.[8] |
| Body Protection | Laboratory Coat | A flame-resistant lab coat should be worn and kept fully buttoned to protect skin and personal clothing from contamination.[8] Protective clothing should be worn to prevent skin exposure.[1][5] |
| Respiratory Protection | Dust Mask or Respirator | All weighing and transfer operations should occur within a certified chemical fume hood to minimize inhalation exposure.[8] If dust formation is unavoidable or if work must be performed outside a fume hood, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[8] |
Operational Plan for Safe Handling
A systematic, procedural approach is crucial when working with this compound. The following workflow ensures that safety measures are integrated into every step of the process.
Preparation and Engineering Controls
-
Verify Engineering Controls: Before beginning work, ensure a certified chemical fume hood is operational. Confirm that an eyewash station and a safety shower are readily accessible and unobstructed.[6][7][8]
-
Designate Work Area: Clearly demarcate the area where the compound will be handled to prevent cross-contamination.
-
Assemble Materials: Gather all necessary equipment, including spatulas, weigh boats, and waste containers, and place them inside the fume hood before introducing the chemical.
Step-by-Step PPE Protocol (Donning & Doffing)
Properly putting on and taking off PPE is as critical as the equipment itself to prevent exposure and contamination.
Donning Sequence:
-
Lab Coat: Put on your lab coat and ensure it is fully buttoned.
-
Gloves: Don the first pair of nitrile gloves. If double-gloving, put the second pair on over the first.
-
Eye Protection: Put on your chemical safety goggles.
-
Face Shield: If required, place the face shield over your goggles.
Doffing Sequence (to be performed at the edge of the work area):
-
Gloves: Remove the outer pair of gloves (if double-gloving) by peeling them off without touching the outer surface. Dispose of them in the designated hazardous waste container. Remove the inner pair using the same technique.
-
Face Shield & Goggles: Remove the face shield (if used), followed by the goggles, handling them by the straps. Place them in a designated area for cleaning and decontamination.
-
Lab Coat: Remove the lab coat by rolling it outwards to contain any potential contaminants. Store it in a designated area away from personal belongings.
-
Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.[8]
Safe Handling Workflow Diagram
The following diagram illustrates the critical steps for safely handling this compound.
Caption: Workflow for Safe Handling of this compound.
Emergency & Disposal Protocols
Spill Management
In the event of a spill, immediate and correct action is vital.
-
Evacuate & Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Don PPE: Before cleanup, don the appropriate PPE, including respiratory protection, double gloves, and a face shield.[8]
-
Contain: For a solid spill, carefully sweep up the material to avoid generating dust.[6] Place it into a clearly labeled, sealed container for hazardous waste.
-
Decontaminate: Clean the spill area with an appropriate solvent and then soap and water.
Exposure Response
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation occurs.[6]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[6]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[6]
Waste Disposal Plan
All waste, including contaminated PPE, empty containers, and residual chemical, must be treated as hazardous waste.
-
Collection: Collect all waste in a designated, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams.
-
Disposal: Dispose of the waste through a licensed professional waste disposal service.[4] It may be possible to dissolve the material in a combustible solvent and incinerate it in a chemical incinerator equipped with an afterburner and scrubber. Always adhere to all federal, state, and local environmental regulations.[10]
By integrating these detailed protocols into your daily laboratory practices, you build a self-validating system of safety. This ensures that every time this compound is handled, it is done with the highest degree of care, protecting yourself, your colleagues, and your research.
References
- 1. fishersci.com [fishersci.com]
- 2. 1H-Indazole-3-carboxamide | C8H7N3O | CID 20978176 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. capotchem.com [capotchem.com]
- 5. fishersci.co.uk [fishersci.co.uk]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. benchchem.com [benchchem.com]
- 9. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

